Product packaging for m-PEG3-phosphonic acid(Cat. No.:CAS No. 96962-42-4)

m-PEG3-phosphonic acid

Cat. No.: B3176058
CAS No.: 96962-42-4
M. Wt: 228.18 g/mol
InChI Key: LGQTUJZUDXJUIM-UHFFFAOYSA-N
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Description

M-PEG3-phosphonic acid is a useful research compound. Its molecular formula is C7H17O6P and its molecular weight is 228.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O6P B3176058 m-PEG3-phosphonic acid CAS No. 96962-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQTUJZUDXJUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of m-PEG3-Phosphonic Acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-phosphonic acid is a heterobifunctional molecule that is playing an increasingly pivotal role in various fields of scientific research, most notably in materials science, nanomedicine, and drug discovery. This guide provides an in-depth overview of its core applications, supported by quantitative data and experimental insights. The unique molecular architecture of this compound, which combines a short polyethylene (B3416737) glycol (PEG) chain with a phosphonic acid moiety, allows for the modification of surfaces to enhance biocompatibility and stability, the functionalization of nanoparticles for targeted therapies, and its use as a flexible linker in complex molecular constructs like PROTACs.

The phosphonic acid group serves as a robust anchor, forming strong coordinate bonds with a variety of metal oxide surfaces.[1] Concurrently, the methoxy-terminated PEG chain provides a hydrophilic and sterically hindering layer that can improve aqueous solubility, reduce non-specific protein adsorption, and prolong circulation times in biological systems.[2][3]

Core Applications in Research

The utility of this compound and related PEG-phosphonic acid compounds stems from their ability to act as a versatile molecular bridge. Key areas of application include:

  • Surface Modification of Materials: The primary application is the surface functionalization of metal and metal oxide materials. The phosphonic acid group readily binds to surfaces such as iron oxide, titanium dioxide, aluminum oxide, and cerium oxide, creating a stable, covalently-grafted PEG layer.[2][4] This modification is critical for improving the biocompatibility of implants and sensors, and for preventing biofouling in various biomedical devices.[5] In the realm of energy storage, m-PEG phosphonic acid has been used to modify LLZO (lithium lanthanum zirconium oxide) surfaces in solid-state lithium metal batteries, leading to improved interfacial contact, enhanced cyclability, and higher ionic conductivity.[6]

  • Nanoparticle Engineering: A significant extension of surface modification is the functionalization of nanoparticles for biomedical applications.[2] PEGylated nanoparticles exhibit enhanced colloidal stability, preventing their aggregation in physiological conditions.[4] This "stealth" coating also reduces the formation of a protein corona, which can otherwise lead to rapid clearance by the immune system.[2] The result is a longer blood circulation lifetime, a crucial factor for nanoparticles used as drug delivery vehicles or imaging contrast agents.[7][8]

  • Drug Delivery and Bioconjugation: PEG-phosphonic acid derivatives serve as linkers in targeted drug delivery systems.[6][9] They can be covalently attached to therapeutic molecules, and the phosphonate (B1237965) group can either bind to a nanoparticle carrier or directly to tissues with high concentrations of metal ions, such as calcium in bone.[6][9] This allows for the specific delivery of drugs to target sites, minimizing off-target effects.

  • PROTAC Development: this compound is specifically utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] The PEG linker provides the necessary spatial separation and flexibility between the target-binding and ligase-binding moieties.

  • Biomedical Imaging: The ability of the phosphonate group to chelate metal ions is leveraged in the development of contrast agents for medical imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).[6][9] By incorporating these molecules into nanoparticle-based contrast agents, researchers can achieve enhanced imaging resolution and longer imaging windows.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for PEG-phosphonic acid functionalized systems.

ParameterValueContextReference
Molecular Weight 228.18 g/mol This compound[10]
PEG Grafting Density 0.2–0.5 chains/nm²On metal oxide nanoparticles for optimal stability and protein resistance.[2][4]
PEG Layer Thickness ~10 nmFor multi-phosphonic acid based PEG polymers on nanoparticles.[2][4]
Blood Circulation Time 250 minutes (half-life)For iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers.[7]
Zeta Potential Change From -11.48 mV to -89.12 mVFor ZnO nanoparticles upon modification with perfluorinated phosphonic acids, indicating increased stability.[12]

Key Experimental Methodologies

Detailed experimental protocols are often specific to the substrate and the desired outcome. However, the general workflows for synthesis and characterization follow established chemical and analytical techniques.

Synthesis of PEG-Phosphonic Acids

A common route for synthesizing polymers with phosphonic acid groups is the Moedritzer-Irani reaction . This one-pot synthesis typically involves the reaction of an amine-terminated PEG with phosphorous acid and formaldehyde.

Example Protocol for a Bis(phosphonic acid)amino-terminated Polymer:

  • An amine-terminated polyether, phosphorous acid (H₃PO₃), and hydrochloric acid are combined in a three-necked flask.

  • The mixture is stirred and heated (e.g., at 100°C) for several hours.

  • A formalin solution (formaldehyde) is then slowly added to the reaction mixture.

  • The reaction is maintained at the elevated temperature for an extended period (e.g., 24 hours) to ensure completion.[13]

Surface Modification of Nanoparticles

The functionalization of metal oxide nanoparticles with PEG-phosphonic acid is typically achieved through a self-assembly process.

General Protocol for Nanoparticle Coating:

  • Synthesize or procure metal oxide nanoparticles (e.g., iron oxide).

  • Disperse the nanoparticles in a suitable solvent.

  • Add the PEG-phosphonic acid derivative to the nanoparticle dispersion.

  • Allow the mixture to react, often with stirring or sonication, for a set period to allow for the formation of the self-assembled monolayer on the nanoparticle surface.

  • Purify the functionalized nanoparticles by centrifugation and washing to remove any unbound PEG-phosphonic acid.

Characterization Techniques

A suite of analytical methods is employed to confirm the successful synthesis and functionalization.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the synthesized PEG-phosphonic acid derivatives (¹H, ³¹P NMR).[13]
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of polymeric PEG derivatives.[13]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of nanoparticles before and after coating.[12]
Zeta Potential Measurement To assess the surface charge and colloidal stability of the functionalized nanoparticles.[12]
Infrared Spectroscopy (IR) To verify the attachment of the phosphonic acid group to the nanoparticle surface.[12]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states at the nanoparticle surface.[12]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (PEG) grafted onto the inorganic nanoparticle core.[12]

Visualizing a Key Workflow and Molecular Structure

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_application Application in Drug Delivery cluster_characterization Characterization NP_synth 1. Metal Oxide Nanoparticle Synthesis Dispersion 2. Dispersion in Solvent NP_synth->Dispersion PEG_add 3. Addition of This compound Dispersion->PEG_add Coating 4. Self-Assembly/ Coating PEG_add->Coating Purification 5. Purification (Centrifugation/Washing) Coating->Purification DLS DLS/Zeta Potential Coating->DLS Drug_conj 6. Drug Conjugation Purification->Drug_conj Functionalized Nanoparticle TEM TEM/SEM Purification->TEM FTIR FTIR/XPS Purification->FTIR In_vivo 7. In Vivo Administration Drug_conj->In_vivo Target 8. Targeted Accumulation In_vivo->Target Release 9. Drug Release Target->Release G cluster_protac PROTAC Molecular Architecture TargetBinder Target Protein Ligand Linker m-PEG3 Linker TargetBinder->Linker E3Binder E3 Ligase Ligand Linker->E3Binder

References

m-PEG3-phosphonic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-phosphonic acid is a heterobifunctional molecule featuring a short polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid group. This unique structure imparts both hydrophilicity, due to the PEG linker, and a strong binding affinity for certain surfaces and materials through its phosphonic acid moiety. Its primary application lies in the field of drug discovery, particularly as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The this compound linker plays a crucial role in bridging the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand within a PROTAC molecule, influencing its solubility, cell permeability, and overall efficacy.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy-terminated triethylene glycol chain linked to a phosphonic acid group.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers and safety data sheets, specific experimental values for properties like pKa and solubility are not widely published in peer-reviewed literature and should be considered as estimates.

PropertyValueSource
Chemical Formula C₇H₁₇O₆PMedChemExpress[1]
Molecular Weight 228.18 g/mol MedChemExpress[1]
CAS Number 96962-42-4MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1]
pKa₁ (estimated) ~2.4Based on ethylphosphonic acid[2][3]
pKa₂ (estimated) ~8.0Based on ethylphosphonic acid[2][3]
Solubility Soluble in water and some organic solvents like DMSO and methanol (B129727).[4]General data for short-chain PEGs
Stability Stable under recommended storage conditions (cool, well-ventilated area).[5]DC Chemicals[5]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[5]DC Chemicals[5]

Synthesis and Characterization

General Synthetic Approach

The synthesis of this compound likely involves a multi-step process, starting from commercially available m-PEG3-alcohol. A generalized workflow is depicted in the following diagram.

G cluster_synthesis Generalized Synthesis Workflow mPEG3_OH m-PEG3-alcohol mPEG3_halide m-PEG3-halide (e.g., bromide) mPEG3_OH->mPEG3_halide Halogenation (e.g., PBr₃) diethyl_phosphonate Diethyl (m-PEG3)phosphonate mPEG3_halide->diethyl_phosphonate Arbuzov Reaction (with Triethyl phosphite) mPEG3_phosphonic_acid This compound diethyl_phosphonate->mPEG3_phosphonic_acid Hydrolysis (e.g., with TMSBr then H₂O)

Caption: A plausible synthetic route for this compound.

Experimental Protocols

Note: The following are generalized protocols and would require optimization for the specific synthesis of this compound.

1. Halogenation of m-PEG3-alcohol:

  • To a solution of m-PEG3-alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a halogenating agent (e.g., phosphorus tribromide) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude m-PEG3-halide.

2. Arbuzov Reaction:

  • The crude m-PEG3-halide is reacted with an excess of triethyl phosphite (B83602) at elevated temperature.

  • The reaction is monitored for the disappearance of the starting halide by TLC or gas chromatography.

  • Excess triethyl phosphite is removed by distillation under reduced pressure to yield diethyl (m-PEG3)phosphonate.

3. Hydrolysis to Phosphonic Acid:

  • The diethyl (m-PEG3)phosphonate is dissolved in an anhydrous solvent (e.g., dichloromethane).

  • Trimethylsilyl bromide (TMSBr) is added, and the mixture is stirred at room temperature.

  • After the reaction is complete, the solvent and excess TMSBr are removed under reduced pressure.

  • The residue is then treated with methanol or water to hydrolyze the silyl (B83357) ester and yield the final product, this compound.

  • Purification is typically achieved by column chromatography on silica (B1680970) gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the presence of the methoxy (B1213986) and ethylene (B1197577) glycol protons and the protons on the carbon adjacent to the phosphorus atom.

    • ¹³C NMR would show the characteristic signals for the PEG backbone and the carbon atom bonded to phosphorus.

    • ³¹P NMR is a crucial technique to confirm the presence of the phosphonic acid group, which would appear as a single resonance at a characteristic chemical shift.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Role in PROTAC Drug Development

The primary application of this compound is as a flexible and hydrophilic linker in the construction of PROTACs.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8]

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and Ubiquitin Degradation->Recycling G cluster_workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis & Purification Binding_Assay Binary Binding Assays (to POI and E3) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Assay Western_Blot Western Blot for POI Degradation Ternary_Complex_Assay->Western_Blot Cell_Viability Cell Viability/Toxicity Assays Western_Blot->Cell_Viability

References

A Technical Guide to the Synthesis and Derivation of m-PEG3-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of methoxy-poly(ethylene glycol)-3-phosphonic acid (m-PEG3-phosphonic acid), a versatile heterobifunctional linker. This molecule is of significant interest in drug development and material science, particularly for its application in Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of metal oxides[1][2][3]. The phosphonic acid moiety serves as a robust anchor to surfaces, while the methoxy-PEG tail imparts hydrophilicity and offers a point for further chemical modification.

This guide details a reliable two-step synthetic pathway, provides comprehensive experimental protocols, and presents expected reaction parameters in a clear, tabular format for ease of use by researchers.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) diester via the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry[1][4][5]. This is followed by a straightforward acid-catalyzed hydrolysis to yield the final phosphonic acid product[6][7].

The logical workflow begins with the commercially available m-PEG3-alcohol (1-(2-(2-methoxyethoxy)ethoxy)ethan-2-ol). This starting material is first converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution by a trialkyl phosphite[8][9]. The resulting phosphonate ester is then dealkylated under acidic conditions to afford the target molecule.

Synthesis_Workflow A m-PEG3-OH (Starting Material) B m-PEG3-Tosylate (Intermediate) A->B  TsCl, Pyridine (B92270)    CH₂Cl₂, 0°C to RT   C Diethyl m-PEG3-Phosphonate (Ester Intermediate) B->C  P(OEt)₃ (Triethyl phosphite)    Heat, neat    (Michaelis-Arbuzov Reaction)   D This compound (Final Product) C->D  Conc. HCl    Reflux  

Figure 1: Synthetic workflow for this compound.

Data Presentation: Reagents and Conditions

The following tables summarize the key quantitative data and reaction conditions for the successful synthesis of this compound.

Table 1: Reagents and Conditions for Synthesis

Step Reaction Key Reagents Solvent Temperature (°C) Typical Time (h)
1a Tosylation m-PEG3-OH, p-Toluenesulfonyl chloride, Pyridine Dichloromethane (B109758) (DCM) 0 to Room Temp. 12 - 16
1b Michaelis-Arbuzov m-PEG3-Tosylate, Triethyl phosphite (B83602) Neat (No Solvent) 140 - 160 4 - 8

| 2 | Hydrolysis | Diethyl m-PEG3-Phosphonate, Conc. HCl (aq) | Water | Reflux (~110) | 6 - 12 |

Table 2: Product Yield and Characterization

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Appearance Key Characterization
m-PEG3-Tosylate C₁₅H₂₄O₆S 336.41 >90% Colorless Oil ¹H NMR, ¹³C NMR
Diethyl m-PEG3-Phosphonate C₁₁H₂₅O₆P 284.28 75 - 85% Colorless Oil ¹H NMR, ³¹P NMR

| this compound | C₇H₁₇O₆P | 228.18 | >95% | Viscous Oil or Solid | ¹H NMR, ³¹P NMR, MS |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of Diethyl m-PEG3-Phosphonate

Part A: Tosylation of m-PEG3-alcohol (m-PEG3-OH)

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add m-PEG3-alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add pyridine (1.5 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.). Maintain the temperature at 0°C during addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (aq), saturated sodium bicarbonate (aq) solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield m-PEG3-tosylate as an oil. The product is typically used in the next step without further purification.

Part B: Michaelis-Arbuzov Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the m-PEG3-tosylate (1.0 eq.) from the previous step with an excess of triethyl phosphite (3.0 to 5.0 eq.).

  • Reaction: Heat the neat mixture to 140-160°C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl tosylate byproduct by vacuum distillation. The remaining crude oil is the desired diethyl m-PEG3-phosphonate.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: To the crude diethyl m-PEG3-phosphonate (1.0 eq.) in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 12 M HCl).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-12 hours. The dealkylation progress can be monitored by the disappearance of the ethyl signals in ¹H NMR.

  • Isolation: After cooling to room temperature, remove the water and excess HCl under reduced pressure. To ensure complete removal of water, the residue can be co-evaporated with toluene. The final product, this compound, is typically obtained as a viscous, colorless oil or a waxy solid.

Derivation and Applications

The this compound molecule is a versatile building block. Its primary applications stem from its bifunctional nature:

  • Surface Modification: The phosphonic acid group exhibits a high affinity for various metal oxide surfaces (e.g., iron oxide, titanium dioxide, zirconium phosphate)[3][5][10]. This allows for the PEGylation of nanoparticles, quantum dots, and other materials to improve their stability in biological media, reduce non-specific binding, and enhance biocompatibility.

  • Bioconjugation and PROTACs: While the phosphonic acid serves as an anchor, the terminal methoxy (B1213986) group can be replaced with other functional groups (e.g., amine, azide, alkyne) in the initial PEG starting material. This allows for the conjugation of the phosphonic acid linker to biomolecules or its incorporation into more complex architectures like PROTACs, where it can link a target-binding ligand to an E3 ligase ligand[4].

The derivatization logic is illustrated in the diagram below, showing how different functionalized PEGs can be used to create a variety of phosphonic acid linkers for diverse applications.

Derivation_Logic cluster_0 Starting Materials cluster_1 Synthetic Pathway cluster_2 Final Products & Applications A R-PEG3-OH B R = OMe (Methoxy) C R = N₃ (Azide) D R = Alkyne E R = Protected Amine F 1. Tosylation 2. Arbuzov Reaction 3. Hydrolysis A->F B->F C->F D->F E->F G m-PEG3-PA (Surface Coating) F->G H Azido-PEG3-PA (Click Chemistry) F->H I Alkyne-PEG3-PA (Click Chemistry) F->I J Amine-PEG3-PA (Amide Coupling) F->J

Figure 2: Derivatization logic for functional PEG-phosphonic acids.

References

The Role of PEG Linkers in PROTAC Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. While initially viewed as a simple spacer, the linker, particularly those based on polyethylene (B3416737) glycol (PEG), is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the mechanism of action of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

Core Principles: The Multifaceted Role of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility. These characteristics are instrumental in overcoming some of the inherent challenges of PROTAC design, such as their typically high molecular weight and lipophilicity, which can adversely affect solubility and cell permeability.

Improving Physicochemical Properties: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of PROTAC molecules.[1] This is crucial for formulation, bioavailability, and overall drug-like properties. By modulating the length of the PEG chain, researchers can fine-tune the topological polar surface area (TPSA) and lipophilicity of the PROTAC, striking a balance between solubility and the ability to traverse cellular membranes.[2]

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a smaller, less polar molecule to the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[1][3] However, excessive PEGylation can lead to a decrease in permeability, necessitating empirical optimization for each PROTAC system.[1]

Orchestrating the Ternary Complex: The primary mechanistic role of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[3] The length and flexibility of the PEG linker are paramount in this process.

  • Optimal Length is Key: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex. Conversely, an excessively long linker can lead to an entropic penalty upon binding and may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer, a phenomenon known as the "hook effect".[4][5] The optimal linker length is therefore highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[4]

  • Flexibility and Cooperativity: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[3] An optimized linker can facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.[3]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker has been shown to have a profound impact on both of these parameters.

Target ProteinE3 LigaseLinker (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN0< 500> 90[6]
BRD4CRBN1> 5000< 20[6]
BRD4CRBN2> 5000< 20[6]
BRD4CRBN4< 500> 90[6]
BRD4VHL0~10> 95[6]
BRD4VHL1~20> 95[6]
BRD4VHL2~50> 90[6]
BRD4VHL4~100~80[6]
BTKCRBN3 (NC-1)2.297[7]
BTKCRBN5 (IR-1)11.297[7]
BTKCRBN9 (IR-2)12.397[7]

Table 1: Illustrative data showing the impact of PEG linker length on the degradation of BRD4 and BTK. Note that the optimal linker length can vary significantly between different E3 ligases for the same target protein.

PROTAC ComponentLinker (Number of PEG units)Apparent Permeability (Papp) (10⁻⁶ cm/s)Reference
VHL Ligand AnalogN/A8.6[8]
VHL-based PROTAC30.6[8]
VHL-based PROTAC4< 0.1[8]
AR-VHL PROTAC40.01[9]
AR-CRBN PROTAC40.02[9]

Table 2: Representative data on the effect of PEG linker length on the cell permeability of PROTACs, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). Generally, increasing the number of PEG units can lead to a decrease in passive permeability.

Visualizing the Mechanism and Workflow

To better understand the complex processes involved in PROTAC-mediated protein degradation and development, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship governing linker length and efficacy.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->E3_Ligase Activation & Conjugation (E1, E2 enzymes) Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Development_Workflow PROTAC Design and Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target (POI) & E3 Ligase Selection Ligand_Design Warhead & E3 Ligand Design/Selection Target_Selection->Ligand_Design Linker_Design PEG Linker Design (Varying Lengths) Ligand_Design->Linker_Design Synthesis PROTAC Library Synthesis Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR) Synthesis->Ternary_Complex_Assay Degradation_Assay Biochemical Degradation Assay Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Degradation_Assay->Permeability_Assay Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Permeability_Assay->Western_Blot Cell_Viability Cell Viability/Toxicity Assays Western_Blot->Cell_Viability PK_Studies Pharmacokinetic (PK) Studies Western_Blot->PK_Studies PD_Studies Pharmacodynamic (PD) Studies PK_Studies->PD_Studies Efficacy_Studies In Vivo Efficacy Models PD_Studies->Efficacy_Studies Linker_Length_Efficacy Linker Length vs. Degradation Efficacy cluster_relationship Logical Relationship Too_Short Linker Too Short Steric_Clash Steric Hindrance No Ternary Complex Too_Short->Steric_Clash Optimal_Length Optimal Linker Length Productive_Complex Productive Ternary Complex Efficient Degradation Optimal_Length->Productive_Complex Too_Long Linker Too Long Hook_Effect Inefficient Ubiquitination (Hook Effect) Too_Long->Hook_Effect

References

An In-depth Technical Guide to Polyethylene Glycol Phosphonate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of polyethylene (B3416737) glycol (PEG) phosphonate (B1237965) linkers, covering their synthesis, properties, and applications in the fields of bioconjugation and drug delivery. It is intended to be a valuable resource for researchers and professionals involved in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to PEG Phosphonate Linkers

Polyethylene glycol (PEG) linkers are widely utilized in biomedical research to connect two or more molecules, leveraging PEG's desirable properties such as hydrophilicity, biocompatibility, and low immunogenicity.[1][2][3] These linkers can enhance the solubility and stability of conjugated molecules, prolong their circulation time in the bloodstream, and reduce the likelihood of an immune response.[2][4]

Phosphonate-functionalized PEG linkers are a specific class of these molecules that incorporate a phosphonate group (-PO(OR)2). This functional group imparts unique characteristics, most notably a strong affinity for metal ions and metal oxide surfaces.[5] This property makes PEG phosphonate linkers particularly useful for surface modification of nanoparticles and for targeting tissues with high calcium concentrations, such as bone or certain tumor microenvironments.[5] Furthermore, the phosphonate moiety can be engineered to be part of a cleavable or non-cleavable linker system, allowing for controlled release of therapeutic payloads.[6][7]

Synthesis and Properties

The synthesis of heterobifunctional PEG phosphonate linkers typically involves a multi-step process starting from a PEG diol. One terminus of the PEG is functionalized with a protected phosphonate group, while the other end is modified to incorporate a reactive handle for conjugation to a biomolecule, such as an N-hydroxysuccinimide (NHS) ester for reaction with amines or a maleimide (B117702) for reaction with thiols.[8][9][10]

Physicochemical Properties

The inclusion of the PEG chain significantly influences the physicochemical properties of the resulting conjugate. Key properties that can be modulated include:

  • Solubility: The hydrophilic nature of the PEG backbone enhances the aqueous solubility of hydrophobic drugs.[3]

  • Stability: PEG phosphonate linkers exhibit tunable hydrolytic stability. The hydrolysis of phosphonate esters is influenced by pH and temperature, with increased rates under both acidic and basic conditions.[1][11] Generally, maintaining a neutral pH (around 7) is recommended to minimize premature cleavage.[1] Steric hindrance around the phosphonate ester can also significantly slow the rate of hydrolysis.[1]

  • Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which reduces its renal clearance and leads to a longer circulation half-life.[2]

Quantitative Data on PEG Phosphonate Linker Properties

The following tables summarize key quantitative data related to the properties of PEG phosphonate linkers.

PropertyValueConditionsReference(s)
Hydrolytic Half-life
Poly(ethylene methyl phosphonate)~4 hourspH 7.4[12]
Poly(diethyl phosphonate)> 1 weekpH 7.4[12]
Synthesis Yields
Benzyl Phosphonate Synthesis85-95%Room Temperature, 6h[13]
Alkyl Trisphosphonate Synthesis64-86%-[14]
NMR Characterization Data
Functional Group ¹H NMR Chemical Shift (ppm) Solvent
PEG backbone (O-CH₂-CH₂-O)~3.6CDCl₃
PEG hydroxyl (-CH₂-OH)~4.56DMSO-d₆
Phosphonate Linker (-CH₂-P(O)(OEt)₂)VariesCDCl₃
³¹P NMR Chemical Shift (ppm)
Diethyl Phosphonate EsterVariesCDCl₃

Note: Specific chemical shifts will vary depending on the exact structure of the PEG phosphonate linker.

Applications in Drug Development

PEG phosphonate linkers are integral components in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the cancer cell.[4] PEG phosphonate linkers can be designed to be cleavable under the specific conditions of the tumor microenvironment or within the lysosome of a cancer cell (e.g., acidic pH or presence of specific enzymes).[2][6][15]

Signaling Pathway for ADC Action

ADC_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Drug Lysosome->Payload 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an antibody-drug conjugate.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[16] PEG linkers are frequently used in PROTAC design to enhance solubility and cell permeability.[16][17]

Logical Workflow for PROTAC Design and Synthesis

PROTAC_Workflow POI_Ligand Identify POI Ligand Linker_Design Design PEG Phosphonate Linker (Vary Length and Composition) POI_Ligand->Linker_Design E3_Ligand Select E3 Ligase Ligand E3_Ligand->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Purification Purify and Characterize (HPLC, NMR, MS) Synthesis->Purification InVitro_Assay In Vitro Evaluation (Binding, Degradation) Purification->InVitro_Assay Optimization Lead Optimization InVitro_Assay->Optimization Optimization->Linker_Design Iterative Refinement Synthesis_Workflow Start α-Hydroxy-ω-carboxy-PEG Step1 1. Phosphonate Coupling: - Dissolve in anhydrous THF - Add NaH - Add Diethyl (2-bromoethyl)phosphonate - Stir overnight at RT Start->Step1 Workup1 2. Workup & Purification: - Quench with water - Extract with DCM - Dry over Na₂SO₄ - Purify by column chromatography Step1->Workup1 Intermediate α-Phosphonate-ω-carboxy-PEG Workup1->Intermediate Step2 3. NHS Ester Formation: - Dissolve in anhydrous DCM - Add DCC and NHS - Stir for 4h at RT Intermediate->Step2 Workup2 4. Final Purification: - Filter to remove DCU - Precipitate in cold diethyl ether - Dry under vacuum Step2->Workup2 Final_Product α-Phosphonate-ω-NHS-PEG Workup2->Final_Product

References

m-PEG3-phosphonic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on m-PEG3-Phosphonic Acid

Introduction

This compound is a chemical compound that integrates a short polyethylene (B3416737) glycol (PEG) chain with a phosphonic acid functional group. This structure imparts unique properties, making it a valuable component in biomedical and materials science research. The PEG portion enhances solubility and biocompatibility, while the phosphonic acid group provides a strong binding affinity for metal oxides and ions. These characteristics have led to its use in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs), for surface modification of materials, and in the development of drug delivery systems and diagnostic agents.[1][2][3]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC7H17O6P[4]
Molecular Weight228.18 g/mol [4]
CAS Number96962-42-4

General Synthetic Approaches

Key Synthetic Protocol: Hydrolysis of Dialkyl Phosphonates

A prevalent method for preparing phosphonic acids is the hydrolysis of their corresponding dialkyl phosphonate (B1237965) esters.[5]

  • Acidic Hydrolysis : The dialkyl phosphonate precursor is refluxed with a concentrated solution of a strong acid, such as hydrochloric acid (HCl), for several hours. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or NMR). Upon completion, the product is isolated, often through crystallization or precipitation, and purified.[5]

  • McKenna Procedure : This two-step method is an alternative to strong acid hydrolysis.

    • Step 1 : The dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (TMSBr). This reaction forms a silylated intermediate.

    • Step 2 : The intermediate is then treated with methanol (B129727) (methanolysis) to yield the final phosphonic acid product. This method is often preferred for substrates that are sensitive to harsh acidic conditions.[5]

Synthesis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_product Final Product start Dialkyl Phosphonate Ester method1 Acidic Hydrolysis (e.g., conc. HCl, reflux) start->method1 Option 1 method2 McKenna Procedure (1. TMSBr, 2. Methanolysis) start->method2 Option 2 product Phosphonic Acid method1->product method2->product Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Raw Sample (e.g., Biological Matrix) spe Solid-Phase Extraction (SPE) sample->spe Cleanup & Concentration hplc HPLC Separation spe->hplc Injection msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms Elution & Ionization data Quantitative Data msms->data Quantification PROTAC_Pathway cluster_components Components cluster_process Process cluster_outcome Outcome protac PROTAC (with m-PEG3 linker) complex Ternary Complex Formation protac->complex target Target Protein target->complex e3 E3 Ubiquitin Ligase e3->complex ubiquitination Ubiquitination of Target complex->ubiquitination Proximity-induced degradation Proteasomal Degradation ubiquitination->degradation Marked for degradation outcome Target Protein Elimination degradation->outcome

References

An In-depth Technical Guide to the Core Features of Short-Chain PEG Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and key properties of short-chain Poly(ethylene glycol) (PEG) phosphonic acids. These heterobifunctional molecules are of significant interest in the fields of drug delivery, biomaterials, and nanotechnology due to their unique combination of a hydrophilic, biocompatible PEG chain and a strongly binding phosphonic acid headgroup.

Physicochemical Properties

Short-chain PEG phosphonic acids possess a range of tunable properties that are dependent on the length of the PEG chain. The phosphonic acid moiety imparts a strong binding affinity for metal oxide surfaces, while the PEG chain provides aqueous solubility and stealth properties.[1][2]

Data Summary

The following tables summarize key quantitative data for short-chain PEG phosphonic acids. It is important to note that specific values can vary depending on the exact molecular weight of the PEG chain and the experimental conditions.

PropertyTypical Value RangeNotes
Molecular Weight 200 - 2000 g/mol Refers to the entire short-chain PEG phosphonic acid molecule. Commercial sources often provide a range (e.g., 500-600 g/mol ).[2]
pKa₁ 1.1 - 2.3The first dissociation constant of the phosphonic acid group. This value is influenced by the electronic environment.
pKa₂ 5.3 - 7.2The second dissociation constant of the phosphonic acid group.[3]
Solubility High in water and many polar organic solvents.[4] Insoluble in nonpolar hydrocarbons.[4]PEG itself is highly soluble in water and polar organic solvents like acetone (B3395972) and alcohols.[4] The phosphonic acid group further enhances aqueous solubility. Polyethylene (B3416737) glycol can also exhibit characteristics of a weak organic solvent.[5]
Binding Affinity High for metal oxide surfaces (e.g., Fe₃O₄, TiO₂, Al₂O₃).The phosphonate (B1237965) group forms strong coordinate bonds with metal ions on the surface, often in a bidentate or tridentate fashion.[6] This binding is generally stronger than that of carboxylate groups.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of short-chain PEG phosphonic acids. Below are representative methodologies based on literature precedents.

Synthesis of Methoxy-PEG-Phosphonic Acid

This protocol describes a common two-step synthesis of a monofunctional methoxy-PEG-phosphonic acid, often starting from a commercially available methoxy-PEG-alcohol.

Step 1: Tosylation of mPEG-OH

  • Materials: Methoxy-PEG-alcohol (mPEG-OH), p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA to the solution, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

    • Wash the reaction mixture sequentially with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG (mPEG-OTs).

    • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Arbuzov Reaction and Hydrolysis

  • Materials: mPEG-OTs, triethyl phosphite (B83602), trimethylsilyl (B98337) bromide (TMSBr), methanol (B129727).

  • Procedure:

    • Heat mPEG-OTs with an excess of triethyl phosphite at 120-140 °C under an inert atmosphere for several hours.

    • Monitor the reaction by ¹H NMR until the disappearance of the tosyl signals.

    • Remove the excess triethyl phosphite under high vacuum to yield the diethyl phosphonate ester of mPEG.

    • Dissolve the diethyl phosphonate ester in anhydrous DCM and cool to 0 °C.

    • Add TMSBr dropwise and stir the reaction at room temperature overnight.

    • Evaporate the solvent and excess TMSBr under reduced pressure.

    • Add methanol to the residue and stir for 1-2 hours to hydrolyze the silyl (B83357) ester.

    • Remove the methanol under reduced pressure to yield the final product, methoxy-PEG-phosphonic acid.

Mandatory Visualizations

Synthesis Workflow for Methoxy-PEG-Phosphonic Acid

Synthesis_Workflow mPEG_OH mPEG-OH Tosylation Tosylation (TsCl, TEA, DCM) mPEG_OH->Tosylation mPEG_OTs mPEG-OTs Tosylation->mPEG_OTs Arbuzov Arbuzov Reaction (Triethyl phosphite) mPEG_OTs->Arbuzov mPEG_PO_OEt2 mPEG-PO(OEt)₂ Arbuzov->mPEG_PO_OEt2 Hydrolysis Hydrolysis (TMSBr, then MeOH) mPEG_PO_OEt2->Hydrolysis mPEG_PO_OH2 mPEG-PO(OH)₂ Hydrolysis->mPEG_PO_OH2

A simplified workflow for the synthesis of monofunctional methoxy-PEG-phosphonic acid.
Nanoparticle Surface Functionalization Workflow

Nanoparticle_Functionalization cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification and Characterization Nanoparticles Metal Oxide Nanoparticles (e.g., Fe₃O₄) Mixing Mixing and Incubation (e.g., sonication, stirring) Nanoparticles->Mixing PEG_Phosphonic_Acid Short-chain PEG Phosphonic Acid Solution PEG_Phosphonic_Acid->Mixing Purification Purification (e.g., centrifugation, dialysis) Mixing->Purification Functionalized_NP Functionalized Nanoparticles Purification->Functionalized_NP Characterization Characterization (e.g., DLS, TEM, TGA) Functionalized_NP->Characterization

A general workflow for the surface functionalization of metal oxide nanoparticles.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and purity of short-chain PEG phosphonic acids.[7]

  • ¹H NMR: Used to confirm the presence of the PEG backbone (characteristic broad peak around 3.6 ppm), the terminal methoxy (B1213986) group (singlet around 3.3 ppm for mPEG), and protons adjacent to the phosphonate group.[7][8] The integration of these signals can be used to estimate the degree of functionalization and the molecular weight of the PEG chain.[7] It is important to note that ¹³C satellite peaks can complicate the interpretation of ¹H NMR spectra of PEGylated compounds.[7]

  • ³¹P NMR: Provides a distinct signal for the phosphonic acid group, confirming its presence and providing information about its chemical environment.

  • ¹³C NMR: Can be used to further confirm the structure by identifying the carbon atoms in the PEG backbone and the terminal groups.

Experimental Protocol for NMR Characterization:

  • Sample Preparation: Dissolve a small amount of the purified short-chain PEG phosphonic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). DMSO-d₆ can be particularly useful as the hydroxyl peak of any unreacted PEG starting material appears at a distinct and stable chemical shift.[8]

  • Data Acquisition: Acquire ¹H, ³¹P, and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assess the degree of functionalization. Compare the chemical shifts to literature values for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of short-chain PEG phosphonic acids and to separate them from starting materials and byproducts.[]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It can be used to determine the molecular weight distribution of the PEGylated product.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This technique can be effective for separating the more polar PEG phosphonic acid from less polar starting materials.

Experimental Protocol for HPLC Analysis:

  • Column Selection: For SEC, a column with a suitable pore size for the molecular weight range of the short-chain PEG is chosen (e.g., Zenix® SEC-300). For RP-HPLC, a C18 column is commonly used.[10]

  • Mobile Phase: For SEC, an aqueous buffer such as phosphate-buffered saline (PBS) is typically used. For RP-HPLC of PEGylated compounds, a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate, is employed.[10][11]

  • Detection: Since PEG and its derivatives often lack a UV chromophore, a universal detector such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is required.[][12]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.22 µm or 0.45 µm filter before injection.

  • Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram to assess purity and determine the retention time of the product.

Applications

The unique properties of short-chain PEG phosphonic acids make them valuable in a variety of applications:

  • Surface Modification of Metal Oxides: The strong binding of the phosphonic acid group to metal oxides like iron oxide, titanium dioxide, and aluminum oxide allows for the creation of stable, hydrophilic, and biocompatible surfaces.[13][14] This is particularly useful for preventing protein adsorption and improving the in-vivo performance of implantable devices and nanoparticles.[15]

  • Drug Delivery: As components of drug delivery systems, they can be used to functionalize nanoparticles or liposomes, providing a "stealth" layer that prolongs circulation time and can be further modified with targeting ligands.[1]

  • Diagnostics and Imaging: The phosphonate group can chelate metal ions, enabling the development of contrast agents for imaging techniques such as MRI and PET.[13]

Bifunctional Short-Chain PEG Phosphonic Acids

In addition to monofunctional PEG phosphonic acids, bifunctional derivatives with another reactive group at the other end of the PEG chain (e.g., carboxyl, amine, or azide) are also of great interest.[16][17] These molecules allow for the covalent attachment of drugs, targeting moieties, or other functional molecules while still retaining the ability to bind to metal oxide surfaces. The synthesis of these heterobifunctional PEGs often involves protecting group chemistry to selectively modify each end of the PEG chain.[16]

References

Theoretical applications of m-PEG3-phosphonic acid in nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Applications of m-PEG3-Phosphonic Acid in Nanomedicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical applications of methoxy-tri(ethylene glycol)-phosphonic acid (this compound) in the field of nanomedicine. We will delve into its core functionalities, present quantitative data from related systems, provide detailed experimental protocols, and visualize key processes and concepts.

This compound is a heterobifunctional molecule designed for the surface modification of nanomaterials. Its utility in nanomedicine stems from the distinct roles of its two key chemical moieties:

  • The Phosphonic Acid Group (-PO(OH)₂): This group serves as a robust anchor to various inorganic surfaces. It forms strong coordination bonds with metal oxides, making it an ideal choice for functionalizing nanoparticles such as superparamagnetic iron oxide nanoparticles (SPIONs), titanium dioxide (TiO₂), and cerium oxide (CeO₂)[1][2][3]. Crucially, the phosphonic acid group has a very high affinity for hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone[4][5]. This property is exploited for targeted drug delivery to skeletal tissues[6][7][8]. The binding mechanism involves the formation of a stable, layered structure of the phosphonate-calcium salt on the hydroxyapatite surface[9][10].

  • The Methoxy-PEG3 Group (m-(OCH₂CH₂)₃-): The short polyethylene (B3416737) glycol (PEG) chain confers several critical properties to the nanoparticle:

    • Stealth Properties: The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of plasma proteins (opsonization). This helps the nanoparticles evade recognition and clearance by the mononuclear phagocyte system (MPS), significantly extending their circulation half-life in the bloodstream[11][12].

    • Colloidal Stability: The PEG chains prevent the aggregation of nanoparticles in physiological solutions, which is essential for in vivo applications[3][13].

    • Biocompatibility: PEG is a well-established biocompatible polymer, and its presence on the nanoparticle surface generally reduces toxicity[14][15].

Key Applications in Nanomedicine

The unique properties of this compound make it a versatile tool for several nanomedical applications.

Surface Functionalization of Nanoparticles

The primary application is the stable, hydrophilic coating of inorganic nanoparticles for systemic administration. This is a foundational step for creating nanocarriers for imaging and therapeutic agents. Multi-phosphonic acid PEG copolymers have been shown to provide superior long-term stability (months) compared to their mono-phosphonic counterparts[3][13].

Logical Workflow: Nanoparticle Surface Functionalization

The following diagram illustrates the general workflow for modifying a nanoparticle surface with this compound.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization NP Bare Nanoparticle (e.g., Fe3O4) Mix Mixing & Incubation (Ligand Exchange) NP->Mix PEG This compound Solution PEG->Mix Purify Removal of Excess Ligand (e.g., Dialysis, Centrifugation) Mix->Purify Char Analysis of Coated Nanoparticle (DLS, Zeta, TEM, FTIR) Purify->Char

Caption: Workflow for nanoparticle surface modification.

Bone-Targeted Drug Delivery

The high affinity of the phosphonic acid moiety for hydroxyapatite makes it an excellent targeting ligand for bone tissue. Nanoparticles functionalized with PEG-phosphonic acid can be loaded with therapeutic agents for diseases such as osteoporosis or bone cancer, delivering the payload specifically to the site of action and reducing systemic toxicity[5][6][7].

Signaling Pathway: Mechanism of Bone Targeting

This diagram illustrates the mechanism by which a PEG-phosphonic acid-coated nanoparticle targets bone tissue after systemic administration.

G cluster_0 Systemic Circulation cluster_1 Bone Microenvironment cluster_2 Therapeutic Action Admin IV Administration of Functionalized Nanoparticle Circ Prolonged Circulation (PEG Stealth Effect) Admin->Circ Evades MPS Extrav Extravasation into Bone Tissue Circ->Extrav Target Binding to Hydroxyapatite Extrav->Target Phosphonic Acid Affinity Release Drug Release from Nanoparticle Target->Release Effect Local Therapeutic Effect Release->Effect

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties.[1] The m-PEG3-phosphonic acid linker offers a unique functional group for conjugation, providing an alternative to the more common carboxylic acid or amine functionalities. The phosphonic acid moiety can engage in different types of chemical transformations, potentially offering advantages in terms of reaction conditions and stability of the resulting linkage.

This document provides detailed protocols and application notes for the synthesis of PROTACs using the this compound linker, with a focus on a representative PROTAC targeting the BRD4 protein.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Enters Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a BRD4-Targeting PROTAC using this compound

This section details a representative protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4). The synthesis involves the conjugation of the BRD4 ligand, (+)-JQ1, to the von Hippel-Lindau (VHL) E3 ligase ligand via the this compound linker.

Overall Synthetic Workflow

The synthesis is a multi-step process that involves the functionalization of the warhead and the E3 ligase ligand, followed by their conjugation to the this compound linker. A key step is the formation of a phosphonoamidate bond between the phosphonic acid and an amine-functionalized component.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis JQ1_COOH JQ1-carboxylic acid (Warhead) Amide_Coupling Amide Coupling (JQ1 + Linker) JQ1_COOH->Amide_Coupling VHL_NH2 VHL-amine (E3 Ligase Ligand) Phosphonoamidate_Formation Phosphonoamidate Coupling (JQ1-Linker + VHL) VHL_NH2->Phosphonoamidate_Formation PEG_Linker This compound PEG_Linker->Amide_Coupling Amide_Coupling->Phosphonoamidate_Formation JQ1-PEG3-phosphonic acid Final_PROTAC Final BRD4-targeting PROTAC Phosphonoamidate_Formation->Final_PROTAC

Caption: Representative synthetic workflow for a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of JQ1-PEG3-phosphonic acid Intermediate

This protocol describes the amide coupling of the JQ1-carboxylic acid derivative to an amine-functionalized PEG3-phosphonic acid linker.

Materials:

Reagent/SolventMolar Equivalent
JQ1-carboxylic acid1.0
Amine-PEG3-phosphonic acid1.1
HATU1.2
DIPEA2.0
Anhydrous DMF-

Procedure:

  • Dissolve JQ1-carboxylic acid (1.0 eq) and amine-PEG3-phosphonic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the JQ1-PEG3-phosphonic acid intermediate.

Protocol 2: Synthesis of the Final PROTAC via Phosphonoamidate Coupling

This protocol details the direct mono-amidation of the JQ1-PEG3-phosphonic acid intermediate with an amine-functionalized VHL ligand. This method utilizes triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) for the coupling reaction.

Materials:

Reagent/SolventMolar Equivalent
JQ1-PEG3-phosphonic acid1.0
VHL-amine1.2
PPh31.5
DIAD1.5
Anhydrous DCM-
DBU (optional)2.0

Procedure:

  • Dissolve JQ1-PEG3-phosphonic acid (1.0 eq) and VHL-amine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM). If solubility is an issue, the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) can facilitate dissolution in non-polar solvents.

  • Add triphenylphosphine (PPh3) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Characterization Data

The synthesized PROTAC should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the protons of JQ1, the PEG linker, and the VHL ligand.
¹³C NMR Peaks corresponding to the carbons of all three components.
³¹P NMR A characteristic peak for the phosphonoamidate phosphorus atom.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement confirming the molecular formula of the final PROTAC.
Purity (HPLC) >95%

Biological Evaluation Protocols

The efficacy of the newly synthesized PROTAC is assessed by its ability to induce the degradation of the target protein, BRD4.

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate a relevant cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Quantitative Degradation Data

The following table summarizes representative degradation data for BRD4-targeting PROTACs, providing an expected range of potency.

ParameterDescriptionRepresentative Value
DC₅₀ Half-maximal degradation concentration1 - 50 nM
Dₘₐₓ Maximum degradation> 90%

Signaling Pathway

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene expression. By degrading BRD4, the synthesized PROTAC can modulate downstream signaling pathways involved in cancer cell proliferation and survival.

BRD4_Signaling BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Degradation Degradation BRD4->Degradation via Proteasome PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Acetylated_Histones Acetylated Histones Acetylated_Histones->Super_Enhancers RNA_Pol_II RNA Polymerase II Super_Enhancers->RNA_Pol_II Recruits Transcription Gene Transcription RNA_Pol_II->Transcription Initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Upregulates Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Promotes

Caption: Role of BRD4 in gene transcription and its inhibition by a PROTAC.

Conclusion

The this compound linker represents a valuable tool for the synthesis of PROTACs, offering an alternative conjugation handle with the potential for unique chemical and biological properties. The protocols outlined in this application note provide a framework for the rational design and synthesis of novel protein degraders. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Functionalization of Nanoparticles with m-PEG3-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability. PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can reduce protein adsorption, minimize aggregation, and prolong systemic circulation time.[1] The choice of anchoring group to attach the PEG chain to the nanoparticle is critical for the stability of the coating. Phosphonic acids have emerged as highly effective anchoring moieties for metal oxide nanoparticles, such as iron oxide and titanium oxide, due to their strong binding affinity.[2]

This document provides detailed application notes and protocols for the functionalization of nanoparticles with methoxy-terminated tri-ethylene glycol phosphonic acid (m-PEG3-phosphonic acid). This short-chain PEG linker offers a balance between hydrophilicity and a minimal increase in hydrodynamic size, which can be advantageous for certain drug delivery applications. These guidelines are intended for researchers, scientists, and drug development professionals working on the design and fabrication of advanced nanomedicines.

Quantitative Data Summary

The successful functionalization of nanoparticles with this compound can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables summarize typical data obtained before and after functionalization of iron oxide nanoparticles (IONPs).

Table 1: Physicochemical Characterization of this compound Functionalized Iron Oxide Nanoparticles (IONPs)

ParameterBare IONPsThis compound Functionalized IONPs
Hydrodynamic Diameter (nm) 93 - 226 nm[3]Increase of 10 - 50 nm from bare IONPs
Zeta Potential (mV) +21 mV to -32 mV[3]Shift towards neutral, typically -5 mV to -15 mV
Polydispersity Index (PDI) < 0.3< 0.2
PEG Grafting Density (chains/nm²) N/A0.2 - 0.5[2]

Table 2: Impact of Functionalization on Drug Delivery Potential

ParameterBare IONPsThis compound Functionalized IONPs
Drug Loading Capacity (w/w %) Varies with drugGenerally maintained or slightly decreased
In Vitro Drug Release (e.g., at 24h) Varies with drugCan be modulated by the PEG layer
Stability in Biological Media (e.g., PBS with 10% FBS) Prone to aggregationSignificantly improved stability
Cellular Uptake VariesCan be tailored by the PEG layer

Experimental Protocols

This section provides a detailed protocol for the functionalization of pre-synthesized oleic acid-coated iron oxide nanoparticles with this compound via a ligand exchange reaction.

Protocol 1: Synthesis of this compound

This protocol is an adapted procedure for the synthesis of a short-chain PEG-phosphonic acid.

Materials:

Procedure:

  • Phosphonylation:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve m-PEG3-OH (1 equivalent) and triethyl phosphite (1.2 equivalents) in anhydrous DCM.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl phosphonate (B1237965) ester.

    • Purify the product by column chromatography on silica (B1680970) gel.

  • Hydrolysis to Phosphonic Acid:

    • Dissolve the purified diethyl phosphonate ester (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add trimethylsilyl bromide (TMSBr) (3 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Remove the solvent and excess TMSBr under reduced pressure.

    • Add anhydrous methanol to the residue and stir for 2 hours to complete the hydrolysis.

    • Evaporate the solvent to yield the final product, this compound.

    • Characterize the product by ¹H NMR and ³¹P NMR spectroscopy.

Protocol 2: Functionalization of Iron Oxide Nanoparticles

Materials:

Procedure:

  • Ligand Exchange Reaction:

    • Disperse the oleic acid-coated IONPs (e.g., 10 mg) in 5 mL of chloroform or THF.

    • In a separate vial, dissolve this compound (e.g., 50 mg) in 5 mL of chloroform or THF.

    • Add the this compound solution to the IONP dispersion. The molar ratio of the phosphonic acid to the surface iron atoms should be in large excess.

    • Sonicate the mixture for 15-30 minutes to ensure homogeneity.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Purification of Functionalized Nanoparticles:

    • After the reaction, add an excess of a non-solvent for the functionalized nanoparticles, such as hexane, to precipitate the particles.

    • Collect the nanoparticles using a strong magnet or by centrifugation (e.g., 10,000 rpm for 30 minutes).

    • Discard the supernatant containing unbound this compound and displaced oleic acid.

    • Wash the nanoparticle pellet with ethanol three times to remove any remaining impurities.

    • Finally, wash the pellet with DI water three times.

    • Resuspend the purified this compound functionalized IONPs in DI water or a suitable buffer for storage and further use.

Protocol 3: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Disperse the functionalized nanoparticles in DI water or a buffer of known pH and ionic strength.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to assess the surface charge.

  • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful functionalization.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Procedure:

    • Acquire FTIR spectra of the bare nanoparticles, this compound, and the functionalized nanoparticles.

  • Expected Outcome: The appearance of characteristic peaks for the P-O and C-O-C stretches of the PEG-phosphonic acid on the nanoparticle spectrum confirms the presence of the coating.

3. Thermogravimetric Analysis (TGA):

  • Procedure:

    • Heat the dried nanoparticle samples under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Outcome: The weight loss corresponding to the decomposition of the organic coating can be used to quantify the amount of this compound grafted onto the nanoparticle surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Nanoparticle Functionalization cluster_characterization Characterization cluster_application Downstream Application s1 m-PEG3-OH + Triethyl phosphite s2 Phosphonylation Reaction s1->s2 NBS, DCM s3 Diethyl Phosphonate Ester s2->s3 s4 Hydrolysis with TMSBr s3->s4 s5 This compound s4->s5 Methanol f2 Ligand Exchange Reaction s5->f2 f1 Oleic Acid-Coated IONPs f1->f2 This compound, Chloroform/THF f3 Functionalized IONPs f2->f3 f4 Purification f3->f4 Magnetic Separation/ Centrifugation f5 Aqueous Dispersion f4->f5 c1 DLS & Zeta Potential f5->c1 c2 FTIR Spectroscopy f5->c2 c3 Thermogravimetric Analysis (TGA) f5->c3 a1 Drug Loading c1->a1 c2->a1 c3->a1 a2 In Vitro / In Vivo Studies a1->a2 a3 Drug Delivery System a2->a3 drug_delivery_pathway cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Cascade np Nanoparticle Core (e.g., Iron Oxide) peg This compound Functionalization np->peg f_np Functionalized Nanoparticle Drug Conjugate peg->f_np drug Therapeutic Drug drug->f_np admin Systemic Administration f_np->admin circ Prolonged Circulation (Reduced Opsonization) admin->circ epr EPR Effect (Tumor Accumulation) circ->epr uptake Cellular Uptake epr->uptake release Intracellular Drug Release uptake->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols for m-PEG3-phosphonic acid in Creating Self-Assembled Monolayers on Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of m-PEG3-phosphonic acid offer a robust and versatile method for the surface modification of a wide range of metal oxides. The phosphonic acid headgroup provides a strong, covalent-like bond to metal oxide surfaces such as titanium dioxide (TiO₂), indium tin oxide (ITO), aluminum oxide (Al₂O₃), and zinc oxide (ZnO), ensuring the long-term stability of the monolayer. The short tri(ethylene glycol) (PEG3) chain passivates the surface, rendering it resistant to non-specific protein adsorption and cellular adhesion. This property is of paramount importance in the development of advanced biomedical devices, diagnostic platforms, and drug delivery systems.

These application notes provide detailed protocols for the formation and characterization of this compound SAMs on metal oxide surfaces, along with key quantitative data and visualizations to guide researchers in their effective application.

Key Applications

The unique properties of this compound SAMs make them suitable for a variety of applications in research and drug development:

  • Creation of Non-Fouling Surfaces: The PEG chains form a hydrophilic barrier that effectively prevents the non-specific adsorption of proteins, cells, and other biomolecules. This is critical for improving the signal-to-noise ratio in biosensors and for enhancing the biocompatibility of medical implants.

  • Platform for Biosensor Development: By preventing non-specific binding, this compound SAMs create a clean background for the specific immobilization of capture probes (e.g., antibodies, aptamers) in various biosensing formats.

  • Surface Modification of Drug Delivery Vehicles: Metal oxide nanoparticles functionalized with these SAMs exhibit enhanced stability in biological media and reduced uptake by the reticuloendothelial system, leading to improved circulation times for targeted drug delivery.

  • Modulation of Cell-Surface Interactions: The bio-inert nature of the PEGylated surface can be used to control and study cell adhesion, migration, and differentiation in cell culture experiments.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid SAMs on different metal oxide surfaces. While specific values for this compound may vary depending on the substrate and process parameters, these values, derived from studies on similar short-chain PEG phosphonic acids and alkylphosphonic acids, provide a useful reference.

Table 1: Water Contact Angle Measurements

Metal Oxide SubstrateUnmodified Surface (°)After this compound SAM Formation (°)
Titanium Dioxide (TiO₂)20 - 4050 - 70
Indium Tin Oxide (ITO)30 - 5055 - 75
Aluminum Oxide (Al₂O₃)15 - 3545 - 65
Silicon Dioxide (SiO₂)10 - 3040 - 60

Table 2: Ellipsometric Thickness of SAMs

Phosphonic Acid MoleculeMetal Oxide SubstrateTypical Thickness (nm)
Short-chain PEG-phosphonic acidTitanium Dioxide (TiO₂)1.0 - 2.0
Short-chain PEG-phosphonic acidIndium Tin Oxide (ITO)1.0 - 2.0
Short-chain PEG-phosphonic acidSilicon Dioxide (SiO₂)1.0 - 2.0

Table 3: Stability of Phosphonic Acid SAMs

Metal Oxide SubstrateConditionObservation
Aluminum Oxide (Al₂O₃)Aqueous environmentHigh stability.[1]
Titanium Dioxide (TiO₂)Ambient airStable for extended periods.
Indium Tin Oxide (ITO)Biological mediaGood stability, crucial for biosensor applications.

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Titanium Dioxide (TiO₂) Surfaces

This protocol describes the formation of a dense and stable this compound self-assembled monolayer on a titanium dioxide surface.

Materials:

  • Titanium dioxide substrates (e.g., sputtered films on silicon wafers, or bulk titania)

  • This compound

  • Anhydrous ethanol (B145695) or isopropanol (B130326)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Nitrogen gas source

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: a. Sonicate the TiO₂ substrates in a sequence of DI water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates under a stream of nitrogen gas. c. For a more rigorous cleaning and to hydroxylate the surface, treat the substrates with Piranha solution for 15-30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse the substrates thoroughly with copious amounts of DI water. e. Dry the substrates again under a stream of nitrogen and use immediately.

  • SAM Formation: a. Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol. b. Immerse the cleaned and dried TiO₂ substrates in the phosphonic acid solution. c. Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Post-Deposition Rinsing and Annealing: a. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol or isopropanol to remove any physisorbed molecules. b. Dry the substrates under a stream of nitrogen gas. c. To enhance the stability and ordering of the SAM, anneal the coated substrates in an oven at 100-120°C for 1-2 hours.[2]

Protocol 2: Characterization of this compound SAMs

This protocol outlines the key techniques used to verify the successful formation and quality of the SAM.

1. Water Contact Angle Goniometry:

  • Purpose: To assess the change in surface hydrophilicity after SAM formation. A successful SAM formation will result in a noticeable change in the water contact angle.

  • Procedure: a. Measure the static water contact angle of the cleaned, unmodified substrate. b. Measure the static water contact angle of the this compound coated substrate after the final annealing step. c. A significant increase in the contact angle indicates the presence of the organic monolayer.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.

  • Procedure: a. Acquire survey scans to identify the elements present on the surface. b. Acquire high-resolution scans of the P 2p, C 1s, and O 1s regions. c. The presence of a P 2p peak confirms the attachment of the phosphonic acid. The C 1s spectrum will show components corresponding to the PEG chain.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and assess the smoothness and uniformity of the SAM.

  • Procedure: a. Image the surface in tapping mode to minimize damage to the monolayer. a. A smooth, uniform surface is indicative of a well-formed SAM. The surface roughness should be in the sub-nanometer range.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization Cleaning Substrate Cleaning (Sonication, Piranha) Drying1 Drying (N2 Stream) Cleaning->Drying1 Immersion Substrate Immersion (12-24h, RT) Drying1->Immersion Solution Prepare m-PEG3-PA Solution (1-5 mM) Solution->Immersion Rinsing Rinsing (Ethanol/Isopropanol) Immersion->Rinsing Drying2 Drying (N2 Stream) Rinsing->Drying2 Annealing Annealing (100-120°C, 1-2h) Drying2->Annealing WCA Water Contact Angle Annealing->WCA XPS XPS Annealing->XPS AFM AFM Annealing->AFM

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

antifouling_mechanism cluster_surface Metal Oxide Surface cluster_sam This compound SAM cluster_bio Biological Environment MetalOxide Metal Oxide PA_Head Phosphonic Acid Headgroup MetalOxide->PA_Head Strong Adhesion PEG_Chain m-PEG3 Chain PA_Head->PEG_Chain Covalent Link Protein Protein PEG_Chain->Protein Repulsion (Steric Hindrance & Hydration Layer)

Caption: Mechanism of protein resistance by this compound SAMs on a metal oxide surface.

biosensor_application cluster_surface_mod Surface Modification cluster_functionalization Biosensor Functionalization cluster_detection Analyte Detection BareElectrode Bare Metal Oxide Electrode SAM_Formation m-PEG3-PA SAM Formation BareElectrode->SAM_Formation PassivatedElectrode Passivated Electrode (Non-fouling) SAM_Formation->PassivatedElectrode Activate Activate Terminal -OH of PEG PassivatedElectrode->Activate Immobilize Immobilize Capture Probe (e.g., Antibody) Activate->Immobilize Block Blocking (Optional) Immobilize->Block AnalyteBinding Specific Analyte Binding Block->AnalyteBinding SignalGeneration Signal Generation (e.g., Electrochemical, Optical) AnalyteBinding->SignalGeneration

Caption: Logical workflow for the development of a biosensor using this compound SAMs.

References

Surface Modification of Metal Oxides with m-PEG3-Phosphonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of metal oxide nanoparticles with methoxy-tri(ethylene glycol)-phosphonic acid (m-PEG3-phosphonic acid). This modification enhances the biocompatibility and stability of nanoparticles, making them suitable for a range of biomedical applications, including drug delivery and in vivo imaging.

Introduction

The surface functionalization of metal oxide nanoparticles is a critical step in preparing them for biological applications. Unmodified nanoparticles are prone to aggregation in physiological media, rapid clearance by the mononuclear phagocyte system (MPS), and non-specific protein adsorption, which can lead to toxicity and reduced efficacy.[1]

Modification with this compound offers a robust solution to these challenges. The phosphonic acid group provides a strong and stable anchor to the metal oxide surface through the formation of M-O-P bonds.[2] The short methoxy-terminated polyethylene (B3416737) glycol (m-PEG3) chain imparts a hydrophilic character, creating a hydration layer that sterically hinders protein adsorption and reduces non-specific interactions with cells.[1][3] This "stealth" property prolongs the circulation time of the nanoparticles in the bloodstream, enhancing their potential for targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).

Applications

Surface modification of metal oxide nanoparticles with this compound is beneficial for a variety of applications in research and drug development:

  • Improved Stability: Prevents aggregation of nanoparticles in buffers and biological media with high ionic strength.

  • Reduced Protein Adsorption: The PEG layer minimizes the formation of a protein corona, which can alter the biological identity and fate of the nanoparticles.[1][4]

  • Enhanced Biocompatibility: The hydrophilic surface reduces cytotoxicity and immunogenicity.[5]

  • Prolonged Blood Circulation: The "stealth" properties imparted by the PEG chains help the nanoparticles evade uptake by the MPS, leading to longer circulation times in vivo.

  • Drug Delivery: Modified nanoparticles can be further conjugated with targeting ligands and loaded with therapeutic agents for site-specific drug delivery.

  • Medical Imaging: Functionalized iron oxide nanoparticles are effective contrast agents for MRI, with enhanced in vivo performance.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of metal oxide nanoparticles before and after modification with this compound or similar PEG-phosphonate ligands.

Table 1: Physicochemical Properties of Modified Iron Oxide Nanoparticles

ParameterUnmodified Iron Oxide NPsThis compound Modified Iron Oxide NPsReference
Hydrodynamic Diameter (nm) > 500 (aggregated)20 - 100[6]
Zeta Potential (mV) +30 to -30 (pH dependent)-10 to -30[7]
Polydispersity Index (PDI) > 0.5< 0.3[6]

Table 2: Protein Adsorption and Cellular Uptake of Modified Nanoparticles

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesReference
Protein Adsorption (relative %) 100< 20[1][4]
Cellular Uptake (relative %) 10010 - 50[1][8]

Experimental Protocols

Materials
  • Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide)

  • This compound

  • Anhydrous solvent (e.g., ethanol (B145695), toluene, or a mixture)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Sonicator (bath or probe)

  • Centrifuge

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

Protocol for Surface Modification of Iron Oxide Nanoparticles

This protocol describes a general method for the surface modification of pre-synthesized iron oxide nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_reaction Surface Modification Reaction cluster_purification Purification cluster_final Final Product prep1 Disperse iron oxide NPs in anhydrous solvent prep2 Sonicate for 15-30 min to ensure de-aggregation prep1->prep2 reac1 Add this compound solution to the NP dispersion prep2->reac1 reac2 Stir or sonicate the mixture at room temperature for 12-24 hours reac1->reac2 pur1 Centrifuge the suspension to pellet the modified NPs reac2->pur1 pur2 Discard the supernatant containing excess ligand pur1->pur2 pur3 Re-disperse the pellet in fresh solvent pur2->pur3 pur4 Repeat washing steps 2-3 times pur3->pur4 final1 Re-disperse the final washed pellet in the desired aqueous buffer (e.g., PBS) pur4->final1 final2 Store at 4°C final1->final2

Experimental workflow for the surface modification of iron oxide nanoparticles.

Detailed Steps:

  • Nanoparticle Dispersion: Disperse 10 mg of iron oxide nanoparticles in 10 mL of anhydrous ethanol. To ensure a homogenous dispersion and break up any aggregates, sonicate the suspension for 15-30 minutes.

  • Ligand Solution Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous ethanol.

  • Reaction: Add 5 mL of the this compound solution to the nanoparticle dispersion. The mixture should be stirred or continuously sonicated at a low power at room temperature for 12 to 24 hours to allow for the phosphonic acid to bind to the nanoparticle surface.

  • Washing: After the reaction, centrifuge the suspension at a high speed (e.g., 10,000 x g for 30 minutes) to pellet the modified nanoparticles.

  • Purification: Carefully decant and discard the supernatant, which contains unbound this compound.

  • Re-dispersion and Repeated Washing: Add 10 mL of fresh anhydrous ethanol to the pellet and re-disperse by sonication. Repeat the centrifugation and re-dispersion steps at least two more times to ensure complete removal of excess ligand.

  • Final Formulation: After the final wash, re-disperse the nanoparticle pellet in the desired aqueous buffer, such as phosphate-buffered saline (PBS), for biological applications. The final concentration can be adjusted as needed.

  • Storage: Store the final suspension of this compound modified nanoparticles at 4°C.

Protocol for Surface Modification of Titanium Dioxide Nanoparticles

The protocol for modifying titanium dioxide nanoparticles is similar to that for iron oxide, with minor adjustments. Titanium dioxide nanoparticles can be synthesized via methods like the sol-gel process.[9][10]

Synthesis of TiO2 Nanoparticles (Sol-Gel Method - Example): [10]

  • Prepare a solution of isopropanol (B130326) and deionized water (1:1 v/v).

  • Slowly add titanium (IV) isopropoxide to the solution while sonicating.

  • Add liquid ammonia (B1221849) dropwise under sonication to induce precipitation of titanium hydroxide.

  • Age the precipitate for 24 hours, then dry it in an oven.

  • Calcination of the dried precipitate at 500°C for 3 hours yields TiO2 nanoparticles.

Surface Modification: The same procedure as described for iron oxide nanoparticles (Section 4.2) can then be followed to modify the surface of the synthesized TiO2 nanoparticles with this compound.

Characterization Methods

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. A significant decrease in hydrodynamic diameter and PDI after modification indicates successful de-aggregation and stabilization.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift to a more negative zeta potential is expected after modification with phosphonic acids.[7]

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion state of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG and phosphonate (B1237965) groups on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic coating on the nanoparticle surface.

Cellular Interaction and Potential Signaling Pathways

The uptake of PEGylated nanoparticles by cells is a complex process that typically occurs through endocytosis.[11] The specific pathway can depend on the cell type and the nanoparticle's physicochemical properties. While a definitive signaling pathway exclusively for this compound modified nanoparticles is not well-defined, general mechanisms for PEGylated metal oxide nanoparticles have been proposed.

Upon cellular uptake, nanoparticles can induce a range of cellular responses, including the production of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways.[12][13]

G cluster_uptake Cellular Uptake cluster_response Cellular Response np m-PEG3-PA Modified NP membrane Cell Membrane np->membrane Interaction endo Endocytosis (Clathrin/Caveolin-mediated) membrane->endo endosome Endosome endo->endosome ros ROS Production endosome->ros mapk MAPK Pathway Activation ros->mapk nfkb NF-κB Pathway Activation ros->nfkb cytokines Inflammatory Cytokine Production mapk->cytokines nfkb->cytokines

Potential cellular uptake and signaling pathways for PEGylated nanoparticles.

This diagram illustrates that after interaction with the cell membrane, the nanoparticles are internalized via endocytosis, forming an endosome.[14] Inside the cell, they can lead to the production of ROS, which in turn can activate signaling cascades such as the MAPK and NF-κB pathways, ultimately resulting in the production of inflammatory cytokines.[13] It is important to note that the extent of these responses is highly dependent on the nanoparticle concentration, cell type, and the specific properties of the surface coating. The PEGylation is generally intended to minimize these interactions and subsequent cellular responses.[5]

References

A Step-by-Step Guide to Coating Iron Oxide Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the coating of iron oxide nanoparticles (IONPs) with various materials, including silica (B1680970), polymers (dextran and polyethylene (B3416737) glycol), and gold. These coatings are crucial for enhancing the stability, biocompatibility, and functionality of IONPs, making them suitable for a wide range of biomedical applications such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.

Introduction to Iron Oxide Nanoparticle Coatings

Bare iron oxide nanoparticles are prone to aggregation in physiological environments and can exhibit cytotoxicity. Surface coatings address these limitations by providing a protective layer that improves colloidal stability, reduces toxicity, and allows for further functionalization with targeting ligands or therapeutic agents. The choice of coating material depends on the desired application and the required physicochemical properties of the final nanoparticle formulation.

Experimental Protocols

This section details the step-by-step procedures for synthesizing bare iron oxide nanoparticles and subsequently coating them with silica, dextran (B179266), polyethylene glycol (PEG), and gold.

Synthesis of Bare Iron Oxide Nanoparticles (Co-Precipitation Method)

The co-precipitation method is a widely used, simple, and efficient technique for synthesizing magnetic iron oxide nanoparticles.[1][2][3][4][5]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a solution of ferric and ferrous chlorides in a 2:1 molar ratio in deionized water. For example, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in water.[1]

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes to prevent the oxidation of Fe²⁺.

  • Heat the solution to 80-85°C with vigorous stirring under a nitrogen atmosphere.[6]

  • Rapidly add a base (e.g., ammonium hydroxide or sodium hydroxide) to the solution. A black precipitate of iron oxide nanoparticles will form immediately.[4][5]

  • Continue stirring the reaction mixture for 1-2 hours at the elevated temperature.

  • Cool the suspension to room temperature.

  • Separate the nanoparticles from the solution using a strong magnet and discard the supernatant.[6]

  • Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral.

  • Finally, wash the nanoparticles with ethanol (B145695) and resuspend them in the desired solvent for storage or further coating.

Experimental Workflow for IONP Synthesis and Coating

G cluster_synthesis IONP Synthesis (Co-Precipitation) cluster_coating Coating Processes cluster_characterization Characterization s1 Dissolve Iron Salts (FeCl₃ & FeCl₂) s2 Heat and Stir under N₂ s1->s2 s3 Add Base (e.g., NH₄OH) s2->s3 s4 Precipitation of IONPs s3->s4 s5 Magnetic Separation & Washing s4->s5 c1 Silica Coating (Stöber Method) s5->c1 Bare IONPs c2 Dextran Coating (Physical Adsorption) s5->c2 Bare IONPs c3 PEG Coating (Silanization) s5->c3 Bare IONPs c4 Gold Coating (Seeding & Growth) s5->c4 Bare IONPs ch1 TEM/SEM c1->ch1 c2->ch1 c3->ch1 c4->ch1 ch2 DLS (Size) ch1->ch2 ch3 Zeta Potential ch2->ch3 ch4 FTIR/XRD ch3->ch4

Caption: Workflow for IONP synthesis and subsequent coating and characterization.

Silica Coating (Modified Stöber Method)

The Stöber method is a popular sol-gel technique for creating uniform silica shells on nanoparticles.[7][8][9]

Materials:

  • Bare iron oxide nanoparticles

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (NH₄OH)

  • Tetraethyl orthosilicate (B98303) (TEOS)

Procedure:

  • Disperse the bare iron oxide nanoparticles in a mixture of ethanol and deionized water. Sonicate the suspension to ensure a homogeneous dispersion.[7]

  • In a separate flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • Add the IONP suspension to the ethanol/water/ammonia mixture and stir vigorously.

  • Add TEOS dropwise to the reaction mixture while maintaining vigorous stirring.

  • Allow the reaction to proceed for 6-12 hours at room temperature to form a silica shell around the IONPs.

  • Collect the silica-coated IONPs by magnetic separation.

  • Wash the particles multiple times with ethanol and then with deionized water to remove any unreacted reagents.

  • Resuspend the silica-coated IONPs in the desired solvent.

Dextran Coating (Physical Adsorption)

Dextran is a biocompatible polysaccharide that can be physically adsorbed onto the surface of iron oxide nanoparticles.[10][11][12][13]

Materials:

  • Bare iron oxide nanoparticles

  • Dextran

  • Deionized water

Procedure:

  • Prepare a solution of dextran in deionized water.

  • Disperse the bare iron oxide nanoparticles in the dextran solution.

  • Heat the mixture to a temperature of 80-100°C and stir for several hours.[10]

  • Cool the solution to room temperature.

  • Separate the dextran-coated IONPs by magnetic separation or centrifugation.

  • Wash the nanoparticles with deionized water to remove any unbound dextran.

  • Resuspend the dextran-coated IONPs in an appropriate buffer or deionized water.

Polyethylene Glycol (PEG) Coating (Silanization)

PEGylation is a common strategy to improve the in vivo circulation time of nanoparticles. This protocol uses a silane-PEG derivative to covalently attach PEG to the nanoparticle surface.[14][15][16][17][18]

Materials:

  • Bare or silica-coated iron oxide nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • mPEG-succinimidyl valerate (B167501) (mPEG-SVA) or a similar activated PEG

  • Ethanol

  • Toluene (B28343) (for APTES functionalization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Aminosilanization:

    • Disperse the nanoparticles in toluene.

    • Add APTES to the suspension and reflux the mixture for several hours under a nitrogen atmosphere.

    • Cool the reaction mixture and wash the aminosilanized nanoparticles with toluene and then ethanol to remove excess APTES.

  • PEGylation:

    • Disperse the aminosilanized nanoparticles in PBS.

    • Add the activated PEG (e.g., mPEG-SVA) to the nanoparticle suspension. The succinimidyl ester will react with the primary amines on the nanoparticle surface.

    • Stir the reaction mixture at room temperature for several hours or overnight.

    • Purify the PEGylated nanoparticles by magnetic separation or dialysis to remove unreacted PEG.

    • Resuspend the final PEG-coated IONPs in the desired buffer.

Gold Coating (Seeding and Growth Method)

A gold shell provides unique optical properties and a versatile surface for further functionalization.

Materials:

  • Bare or aminosilanized iron oxide nanoparticles

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Sodium citrate (B86180) or another reducing agent

  • Deionized water

Procedure:

  • Gold Seed Attachment:

    • Disperse aminosilanized IONPs in deionized water.

    • Separately, prepare a solution of small gold nanoparticles (seeds) by reducing HAuCl₄ with sodium citrate.

    • Mix the IONP suspension with the gold seed solution. The positively charged amine groups on the IONPs will attract the negatively charged gold seeds.[6][19][20][21][22]

  • Gold Shell Growth:

    • Prepare a gold growth solution containing HAuCl₄.

    • Slowly add a reducing agent (e.g., sodium citrate or hydroxylamine) to the mixture of IONPs with attached gold seeds. This will cause the gold seeds to grow and coalesce into a continuous shell.

    • Continue the reaction until the desired shell thickness is achieved, which can be monitored by observing the color change of the solution and using UV-Vis spectroscopy.

    • Purify the gold-coated IONPs by magnetic separation and wash with deionized water.

    • Resuspend the final core-shell nanoparticles in the appropriate solvent.

Data Presentation: Physicochemical Properties of Coated IONPs

The following tables summarize typical quantitative data for iron oxide nanoparticles with different coatings. The values can vary depending on the specific synthesis and coating protocols used.

Coating MaterialCore Size (nm)Hydrodynamic Size (nm)Zeta Potential (mV)Reference(s)
Bare IONP10-3080-200-20 to +20[23][24][25]
Silica10-2050-150-30 to -50[24]
Dextran10-2050-200-5 to -25[25]
PEG10-2030-100-10 to +10[18]
Gold10-2030-80-20 to -40[20]
Citric Acid10-15138-3259-16.5 to -40.9[26]
SDS10-15146-3955-23.63 to -34.3[26]
PVA10-15930-8143~1.2[26]

Table 1: Comparison of Hydrodynamic Size and Zeta Potential for Different IONP Coatings.

Coating MaterialCoating Thickness (nm)Stability in PBSBiocompatibilityReference(s)
Silica5-50HighGood[7]
Dextran5-20Moderate to HighExcellent[10]
PEG5-30HighExcellent[18]
Gold2-20HighGood[20]

Table 2: Coating Thickness, Stability, and Biocompatibility of Coated IONPs.

Visualization of Cellular Uptake and Signaling Pathways

Coated iron oxide nanoparticles can be internalized by cells through various endocytic pathways and can trigger specific signaling cascades, such as ferroptosis, which is a form of iron-dependent programmed cell death.

Cellular Uptake Mechanisms of Coated IONPs

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np Coated IONP receptor Receptor np->receptor Binding macropino Macropinocytosis np->macropino phago Phagocytosis np->phago clathrin Clathrin-mediated Endocytosis receptor->clathrin caveolae Caveolae-mediated Endocytosis receptor->caveolae endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome phago->endosome lysosome Lysosome endosome->lysosome Maturation

Caption: Major endocytic pathways for the internalization of coated IONPs.[27][28][29][30][31]

Signaling Pathway of IONP-Induced Ferroptosis in Cancer Cells

G cluster_cell Cancer Cell ionp IONP lysosome Lysosome ionp->lysosome Endocytosis gsh GSH ionp->gsh Depletes autophagy Autophagy Pathway (Beclin1, LC3) ionp->autophagy Induces fe2 Fe²⁺ lysosome->fe2 Degradation & Iron Release ros Reactive Oxygen Species (ROS) fe2->ros Fenton Reaction lipid_perox Lipid Peroxidation ros->lipid_perox cell_death Ferroptotic Cell Death lipid_perox->cell_death gpx4 GPX4 gpx4->lipid_perox Inhibits gsh->gpx4 Cofactor autophagy->fe2 Increases Free Iron

Caption: Simplified signaling pathway of IONP-induced ferroptosis.[32][33][34][35][36]

Conclusion

The ability to effectively coat iron oxide nanoparticles is fundamental to their successful application in the biomedical field. The protocols outlined in this guide provide a starting point for researchers to produce stable and biocompatible nanoparticles. The choice of coating material should be carefully considered based on the specific requirements of the intended application, including the desired particle size, surface charge, and in vivo behavior. Further characterization and optimization are often necessary to achieve the desired performance for drug delivery, diagnostics, and therapeutic interventions.

References

Application Notes and Protocols for Bioconjugation using m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG3-phosphonic acid in bioconjugation, particularly for the surface modification of nanoparticles and as a linker in targeted drug delivery systems. Detailed protocols for key applications are provided to guide researchers in their experimental design.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional linker that combines a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain with a phosphonic acid group. This unique structure offers several advantages in bioconjugation:

  • Hydrophilicity: The PEG chain enhances the water solubility and biocompatibility of the conjugated molecule, which can reduce non-specific protein binding and improve in vivo circulation times.[1]

  • Strong Anchoring: The phosphonic acid moiety forms strong, stable bonds with metal oxide surfaces, such as iron oxide, titanium oxide, and aluminum oxide, as well as with metal ions like calcium.[2][3][4] This makes it an excellent anchor for functionalizing nanoparticles.

  • Defined Length: The short, discrete PEG chain (n=3) provides a defined spacer arm, allowing for precise control over the distance between the conjugated molecule and the surface.

  • Versatility: The methoxy-terminated PEG end can be replaced with other functional groups to enable covalent attachment to a variety of biomolecules, such as proteins, peptides, and small molecule drugs.

Key applications of this compound and related PEG-phosphonates include the development of "stealth" nanoparticles for drug delivery, the creation of targeted imaging agents, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of PEG-phosphonic acids in surface modification of nanoparticles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight228.18 g/mol [5]
CAS Number96962-42-4[5]

Table 2: Impact of PEG-Phosphonate Coating on Nanoparticle Properties

Nanoparticle TypePEG-Phosphonate UsedChange in Hydrodynamic Diameter (nm)Resulting Surface PEG Density (chains/nm²)Reference
Iron OxideMulti-phosphonic acid PEG copolymerNot specified0.2 - 0.5[6][7]
Cerium OxideMono- and Multi-phosphonic acid PEG polymersNot specifiedNot specified[6][8]
Titanium OxideMono- and Multi-phosphonic acid PEG polymersNot specifiedNot specified[6][8]
Aluminum OxideMono- and Multi-phosphonic acid PEG polymersNot specifiedNot specified[6][8]

Table 3: Stability of Nanoparticles Coated with PEG-Phosphonates

Nanoparticle TypePEG-Phosphonate CoatingStability in Biological MediaReference
Metal OxidesMono-functionalized PEG-phosphonic acidMitigated stability (< 1 week)[6][8]
Metal OxidesMulti-functionalized PEG-phosphonic acid copolymersLong-term stability (> months)[6][8]

Experimental Protocols

Protocol 1: Surface Modification of Iron Oxide Nanoparticles with this compound

This protocol describes a general method for coating iron oxide nanoparticles with this compound to improve their stability and biocompatibility.

Materials:

  • Hydrophobic iron oxide nanoparticles (e.g., synthesized by thermal decomposition)

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or dichloromethane)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Sonication bath

  • Magnetic stirrer

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Nanoparticle Dispersion: Disperse the hydrophobic iron oxide nanoparticles in an organic solvent at a concentration of 1 mg/mL.

  • Ligand Solution Preparation: Dissolve this compound in the same organic solvent to a concentration that is a 10-fold molar excess relative to the estimated surface iron atoms of the nanoparticles.

  • Ligand Exchange Reaction:

    • Mix the nanoparticle dispersion and the this compound solution.

    • Sonicate the mixture for 30 minutes to facilitate the ligand exchange reaction.

    • Stir the mixture at room temperature for 12-24 hours.

  • Phase Transfer:

    • Add an equal volume of aqueous buffer (e.g., PBS) to the reaction mixture.

    • Vigorously shake the biphasic mixture to transfer the now hydrophilic, PEG-coated nanoparticles into the aqueous phase.

    • Allow the phases to separate and carefully collect the aqueous phase containing the nanoparticles.

  • Purification:

    • Dialyze the aqueous nanoparticle solution against the aqueous buffer for 48 hours, with buffer changes every 12 hours, to remove excess unbound this compound and organic solvent.

    • Alternatively, use centrifugal filtration devices to wash and concentrate the nanoparticles.

  • Characterization:

    • Hydrodynamic Diameter and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size and surface charge of the coated nanoparticles in an aqueous buffer.

    • Coating Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the PEG and phosphonate (B1237965) groups on the nanoparticle surface.

    • Morphology: Use Transmission Electron Microscopy (TEM) to visualize the nanoparticles before and after coating.

Protocol 2: General Procedure for PROTAC Synthesis using a PEG-Phosphonate Linker

This protocol outlines a general strategy for incorporating a PEG-phosphonate linker, such as a derivative of this compound, into a PROTAC molecule. This typically involves coupling the linker to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

  • Warhead molecule with a suitable functional group (e.g., amine, carboxylic acid)

  • E3 ligase ligand with a suitable functional group

  • Heterobifunctional PEG-phosphonate linker (e.g., Amine-PEG3-phosphonic acid or Carboxy-PEG3-phosphonic acid)

  • Coupling reagents (e.g., HATU, HOBt, EDC, NHS)

  • Organic solvents (e.g., DMF, DMSO)

  • HPLC for purification

Procedure:

  • First Coupling Reaction:

    • Dissolve the warhead molecule and a molar equivalent of the heterobifunctional PEG-phosphonate linker in an appropriate organic solvent.

    • Add the coupling reagents (e.g., HATU and DIPEA for a carboxylic acid and amine coupling) and stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purification of Intermediate:

    • Purify the resulting warhead-linker conjugate by preparative HPLC.

    • Characterize the product by mass spectrometry and NMR.

  • Second Coupling Reaction:

    • Dissolve the purified warhead-linker conjugate and a molar equivalent of the E3 ligase ligand in an appropriate organic solvent.

    • Add the appropriate coupling reagents for the second ligation and stir the reaction at room temperature until completion (monitor by LC-MS).

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Visualizations

experimental_workflow_nanoparticle_coating cluster_materials Materials cluster_process Process cluster_characterization Characterization NP Hydrophobic Iron Oxide Nanoparticles Dispersion Disperse NP in Organic Solvent NP->Dispersion PEG This compound Mixing Mix with PEG Solution PEG->Mixing Dispersion->Mixing Reaction Ligand Exchange (Sonication & Stirring) Mixing->Reaction Transfer Phase Transfer to Aqueous Buffer Reaction->Transfer Purification Purification (Dialysis/Filtration) Transfer->Purification DLS DLS (Size, Zeta Potential) Purification->DLS FTIR FTIR (Coating Confirmation) Purification->FTIR TEM TEM (Morphology) Purification->TEM

Caption: Workflow for surface modification of iron oxide nanoparticles.

protac_synthesis_workflow cluster_reactants1 Step 1: First Coupling cluster_purification1 Purification cluster_reactants2 Step 2: Second Coupling cluster_final Final Product Warhead Warhead Coupling1 Coupling Reaction Warhead->Coupling1 Linker Heterobifunctional PEG-Phosphonate Linker Linker->Coupling1 Purify1 HPLC Purification Coupling1->Purify1 Intermediate Warhead-Linker Conjugate Purify1->Intermediate Coupling2 Coupling Reaction Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling2 Purify2 Final HPLC Purification Coupling2->Purify2 PROTAC PROTAC Molecule Purify2->PROTAC

Caption: General workflow for PROTAC synthesis using a PEG-phosphonate linker.

signaling_pathway_analogy NP Nanoparticle Core (e.g., Iron Oxide) PEG_Phosphonate This compound (Surface Modifier) NP->PEG_Phosphonate Bioconjugation Coated_NP Coated Nanoparticle ('Stealth' Particle) PEG_Phosphonate->Coated_NP Forms Hydrophilic Shell Target_Cell Target Cell/Tissue Coated_NP->Target_Cell Improved Circulation & Reduced Uptake by RES Targeted_Delivery Targeted Drug Delivery Coated_NP->Targeted_Delivery Enhanced Permeation and Retention (EPR) Effect Drug_Molecule Therapeutic Agent Drug_Molecule->Coated_NP Drug Loading Targeted_Delivery->Target_Cell Drug Release at Target Site

Caption: Conceptual pathway for targeted drug delivery using PEG-phosphonate coated nanoparticles.

References

Application Notes and Protocols: Phosphonate Coating of Inorganic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the phosphonate (B1237965) coating of inorganic nanoparticles. This surface modification strategy is crucial for enhancing the stability, biocompatibility, and functionality of nanoparticles for various applications, including drug delivery, bioimaging, and diagnostics.

Introduction

Inorganic nanoparticles, such as iron oxide, gold, and quantum dots, offer unique physical and chemical properties beneficial for biomedical applications. However, their pristine surfaces are often not suitable for biological environments, leading to aggregation, rapid clearance by the immune system, and potential toxicity. Surface coating with phosphonate-based ligands provides a robust method to overcome these limitations. The phosphonate group (R-PO(OH)₂) forms strong, stable bonds with the surface of many metal oxide nanoparticles, creating a versatile platform for further functionalization.[1] This document outlines the synthesis of phosphonate ligands, the nanoparticle coating process, characterization methods, and protocols for assessing the stability of the final coated nanoparticles.

Experimental Protocols

Synthesis of Alkylphosphonic Acid Ligands

This protocol describes a general method for the synthesis of alkylphosphonic acids, which can be used as coating agents for nanoparticles. The procedure involves a Michaelis-Arbuzov reaction followed by hydrolysis.[2][3][4][5]

Materials:

Procedure:

  • Michaelis-Arbuzov Reaction:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triethyl phosphite in anhydrous toluene.

    • Slowly add the alkyl bromide to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude diethyl alkylphosphonate.

  • Hydrolysis:

    • Add concentrated hydrochloric acid to the crude diethyl alkylphosphonate.

    • Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours.

    • Cool the reaction mixture to room temperature. A white precipitate of the alkylphosphonic acid should form.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure alkylphosphonic acid.

    • Dry the final product under vacuum and store in a desiccator.

Characterization: The successful synthesis of the alkylphosphonic acid can be confirmed by ¹H NMR, ³¹P NMR, and Fourier-transform infrared (FTIR) spectroscopy.

Phosphonate Coating of Inorganic Nanoparticles (Ligand Exchange Method)

This protocol details the coating of oleic acid-stabilized iron oxide nanoparticles with a phosphonate ligand via a ligand exchange process.[6][7][8][9]

Materials:

  • Oleic acid-stabilized inorganic nanoparticles (e.g., iron oxide) dispersed in a nonpolar solvent (e.g., chloroform (B151607) or hexane).

  • Alkylphosphonic acid (synthesized as per Protocol 2.1).

  • Tetrahydrofuran (THF).

  • Ethanol (B145695).

  • Deionized water.

Procedure:

  • Ligand Exchange Reaction:

    • Disperse the oleic acid-stabilized nanoparticles in THF to a concentration of 1-5 mg/mL.

    • In a separate flask, dissolve the alkylphosphonic acid in THF to a concentration of 10-20 mg/mL.

    • Add the phosphonic acid solution to the nanoparticle dispersion in a 10:1 molar excess with respect to the estimated number of surface metal atoms on the nanoparticles.

    • Stir the mixture vigorously at 50-60°C for 12-24 hours.

  • Purification of Coated Nanoparticles:

    • After the reaction, add ethanol to the mixture to precipitate the phosphonate-coated nanoparticles.

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the nanoparticles.

    • Discard the supernatant containing the displaced oleic acid and excess phosphonic acid.

    • Resuspend the nanoparticle pellet in deionized water or a suitable buffer.

    • Repeat the washing process (resuspension in water/buffer followed by centrifugation) three times to ensure complete removal of unbound ligands.

    • After the final wash, resuspend the purified phosphonate-coated nanoparticles in the desired aqueous medium.

Characterization: The successful coating of the nanoparticles can be confirmed by Transmission Electron Microscopy (TEM) for morphology, Dynamic Light Scattering (DLS) for hydrodynamic size and zeta potential, FTIR spectroscopy to confirm the presence of phosphonate groups, and Thermogravimetric Analysis (TGA) to quantify the organic coating.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of phosphonate-coated inorganic nanoparticles.

Table 1: Thermogravimetric Analysis (TGA) Data for Phosphonate Coated Nanoparticles

Nanoparticle CorePhosphonate LigandCoating Weight Loss (%)Reference
Iron OxidePEG-Phosphonate76.86[10]
Iron OxideAPTES-PPIX~30[11]
Iron OxidePEG-COOH (for comparison)37.87[10]
GoldThiol (for comparison)9.4

Table 2: Grafting Density of Phosphonate Ligands on Nanoparticles

Nanoparticle CorePhosphonate LigandGrafting Density (ligands/nm²)MethodReference
TiO₂Hexadecylphosphonic acidVaries with concentrationTGA[12]
Gold (Au)PEG (for comparison)2.2TGA[13]
Gold (Au)PEG (for comparison)1.9AUC[13]
Gold (Au)PEG (for comparison)2.5TOC[13]

Mandatory Visualizations

Experimental Workflow for Phosphonate Coating

experimental_workflow Experimental Workflow for Phosphonate Coating of Inorganic Nanoparticles cluster_ligand_synthesis Phosphonate Ligand Synthesis cluster_nanoparticle_coating Nanoparticle Coating cluster_characterization Characterization ligand_start Start: Triethyl phosphite + Alkyl bromide arbuzov Michaelis-Arbuzov Reaction (Reflux in Toluene) ligand_start->arbuzov hydrolysis Hydrolysis (Reflux in HCl) arbuzov->hydrolysis ligand_product Purified Alkylphosphonic Acid hydrolysis->ligand_product ligand_exchange Ligand Exchange (Phosphonic Acid in THF) ligand_product->ligand_exchange np_start Start: Oleic Acid-Coated Nanoparticles np_start->ligand_exchange purification Purification (Centrifugation & Washing) ligand_exchange->purification coated_np Phosphonate-Coated Nanoparticles purification->coated_np ftir FTIR coated_np->ftir tem TEM coated_np->tem dls DLS coated_np->dls tga TGA coated_np->tga nanoparticle_cell_interaction Conceptual Pathway of Phosphonate-Coated Nanoparticle Interaction with a Cell cluster_extracellular Extracellular Space cluster_cellular_uptake Cellular Uptake cluster_intracellular Intracellular Fate np Phosphonate-Coated Nanoparticle protein_corona Protein Corona Formation np->protein_corona receptor_binding Receptor Binding protein_corona->receptor_binding endocytosis Endocytosis receptor_binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Application Notes and Protocols: Solubility of m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available solubility information for m-PEG3-phosphonic acid in common laboratory solvents and offer a detailed protocol for determining its solubility experimentally.

Introduction

This compound is a hydrophilic linker molecule incorporating a short polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety. The PEG chain enhances aqueous solubility, while the phosphonic acid group allows for covalent attachment to various surfaces and molecules.[1][2] Understanding the solubility of this linker is critical for its effective use in bioconjugation, surface modification, and drug delivery applications.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventExpected SolubilityNotes
WaterSoluble[3][4]The hydrophilic PEG chain and the phosphonic acid group contribute to high aqueous solubility.
MethanolExpected to be solublePolar protic solvent, likely to dissolve a polar molecule like this compound.
EthanolExpected to be solubleSimilar to methanol, this polar protic solvent should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Expected to be solubleA polar aprotic solvent known for its ability to dissolve a wide range of compounds.
Dimethylformamide (DMF)Expected to be solubleAnother polar aprotic solvent that is likely to be a good solvent for this compound.
Tetrahydrofuran (THF)Sparingly soluble to insolubleA less polar solvent, may not be suitable for dissolving this compound.

Note: This table is based on the general properties of PEGylated phosphonic acids. Experimental verification is necessary to determine the quantitative solubility in these solvents.

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent. The "shake-flask" method is a common and reliable technique for this purpose.[5]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.[5]

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Handle all chemicals in a well-ventilated area or a fume hood.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Cap vial securely A->B C Shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Collect supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I G A Start: Select Solvent for this compound B Is the application aqueous-based? A->B C Use Water or aqueous buffers B->C Yes D Is a polar organic solvent required? B->D No H End: Solvent Selected C->H E Consider Methanol, Ethanol, DMSO, or DMF D->E Yes F Is a less polar environment needed? D->F No E->H G Test solubility in THF (expect low solubility) F->G Yes I Application not feasible with this compound F->I No G->H

References

Troubleshooting & Optimization

Improving stability of m-PEG3-phosphonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of m-PEG3-phosphonic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The polyethylene (B3416737) glycol (PEG) chain is susceptible to thermo-oxidative degradation, while the phosphonic acid group's carbon-phosphorus (C-P) bond is generally stable but can be susceptible to photodegradation, particularly under alkaline conditions.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: To ensure maximum stability, aqueous solutions of this compound should be stored at low temperatures (≤ -15°C), protected from light, and in containers purged with an inert gas like argon or nitrogen to minimize oxidation.

Q3: What are the potential degradation pathways for this compound in an aqueous environment?

A3: The two main degradation pathways are:

  • Oxidative degradation of the PEG chain: This can be initiated by heat, light, or the presence of oxidizing agents, leading to chain scission and the formation of various byproducts, including aldehydes and carboxylates. This process can also lead to a decrease in the pH of the solution.

  • Photodegradation of the phosphonic acid moiety: While the C-P bond is generally robust, it can be cleaved under UV irradiation. This degradation is reportedly more significant under alkaline conditions.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), HPLC is effective for separating and quantifying the parent compound and its degradation products.[1][2][3]

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can be used to directly monitor the degradation of the phosphonic acid group.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Precipitation in aqueous buffer 1. High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen buffer. 2. Presence of Divalent Cations: Phosphonates can chelate divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), forming insoluble complexes.[4] 3. pH Effects: The solubility of phosphonic acids is pH-dependent. At certain pH values, the compound may be in a less soluble protonated state.1. Prepare a more dilute solution. 2. If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to the buffer. 3. Adjust the pH of the buffer. A slight change can often improve solubility.
Decrease in pH of the solution over time Oxidative Degradation of the PEG chain: The degradation of the PEG moiety can produce acidic byproducts.1. Store the solution at a lower temperature (≤ -15°C). 2. Protect the solution from light. 3. Purge the container with an inert gas (argon or nitrogen) before sealing to remove oxygen.
Appearance of new peaks in HPLC chromatogram Degradation of this compound: New peaks likely represent degradation products from either the PEG chain or the phosphonic acid group.1. Review storage and handling procedures to minimize exposure to heat, light, and oxygen. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. This can help in developing a stability-indicating analytical method.[5][6]

Quantitative Data Summary

Factor Effect on Stability General Recommendations
pH Higher pH (alkaline conditions) may increase the rate of photodegradation of the phosphonic acid group. The effect on the PEG chain is less defined but extreme pH values should generally be avoided.For long-term storage, a neutral or slightly acidic pH is recommended. Buffer selection is critical to maintain a stable pH.
Temperature Increased temperature accelerates the thermo-oxidative degradation of the PEG chain.Store solutions at low temperatures (≤ -15°C). Avoid repeated freeze-thaw cycles.
Light Exposure to light, particularly UV, can initiate both oxidative degradation of the PEG chain and photodegradation of the phosphonic acid group.Store solutions in amber vials or otherwise protected from light.
Oxygen The presence of oxygen is a key factor in the oxidative degradation of the PEG chain.De-gas aqueous solutions and store them under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer in which it is stable) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the parent compound and any new peaks (degradation products).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust stress conditions if degradation is too low or too high.

Visualizations

Potential Degradation Pathways of this compound A This compound B Oxidative Degradation of PEG Chain A->B C Photodegradation of Phosphonic Acid A->C D PEG Chain Fragments (Aldehydes, Carboxylates) B->D E Phosphate and Carbon-based Fragments C->E F Heat, Light, Oxidizing Agents F->B G UV Light (especially alkaline pH) G->C

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability start Instability Observed (Precipitation, Degradation) check_conc Is concentration too high? start->check_conc check_storage Review Storage Conditions (Temp, Light, O2) check_conc->check_storage No action_dilute Reduce Concentration check_conc->action_dilute Yes check_buffer Is buffer appropriate? (pH, Cations) check_storage->check_buffer Yes action_storage Optimize Storage: - Store at <= -15°C - Protect from light - Use inert gas check_storage->action_storage No action_buffer Modify Buffer: - Adjust pH - Add chelator (EDTA) - Change buffer system check_buffer->action_buffer No end_resolved Issue Resolved check_buffer->end_resolved Yes action_dilute->end_resolved action_storage->end_resolved action_buffer->end_resolved

Caption: Troubleshooting workflow for this compound solution instability.

References

Optimizing reaction conditions for m-PEG3-phosphonic acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-phosphonic acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to biomolecules containing primary amine groups (e.g., proteins, peptides).

Question: Why is my conjugation efficiency or yield unexpectedly low?

Answer: Low conjugation efficiency is a common issue that can be attributed to several factors:

  • Suboptimal pH: The conjugation process involves two key steps, each with a different optimal pH. The activation of the phosphonic acid group with EDC and NHS is most efficient at an acidic pH (4.5–6.0), while the subsequent reaction of the activated PEG with the primary amine on your biomolecule is most efficient at a physiological to slightly basic pH (7.0–8.5).[1][2][3][4] Performing the entire reaction at a single, non-optimal pH can significantly reduce yield.

  • Inactive Reagents: EDC and NHS are moisture-sensitive.[5] Improper storage or repeated exposure to ambient air can lead to hydrolysis and inactivation. Always ensure reagents are equilibrated to room temperature before opening to prevent moisture condensation.

  • Competing Nucleophiles: The buffer system used is critical. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target biomolecule for the activated PEG, leading to low yields of the desired conjugate.[4][6]

  • Reactant Concentration: The concentration of the protein or biomolecule can impact coupling efficiency. Optimal yields are typically achieved at protein concentrations between 1–5 mg/mL.[7] Significantly lower concentrations can reduce the reaction rate.

  • Steric Hindrance: If the target amine group on your biomolecule is sterically hindered, it may be less accessible to the activated PEG linker, resulting in a lower reaction efficiency.[8]

Question: I am observing precipitation in my reaction mixture. What is the cause and how can I prevent it?

Answer: Precipitation can occur for a few reasons:

  • Reagent Concentration: While higher reactant concentrations can improve kinetics, excessively high concentrations of EDC may cause precipitation, especially when conjugating to carrier proteins like KLH.[1]

  • Protein Solubility: The pH of the activation buffer (pH 4.5-6.0) may be close to the isoelectric point (pI) of your protein, causing it to become less soluble and precipitate. If this is suspected, screen for a buffer system that maintains protein solubility at the required pH.

  • Conjugate Solubility: Although PEGylation generally enhances the solubility of biomolecules, the final conjugate may have different solubility characteristics than the starting protein.[8] If precipitation occurs after the conjugation step, consider using a different final buffer or adding solubility-enhancing agents.

Question: How can I confirm that the conjugation was successful?

Answer: Several analytical techniques can be used to characterize the final product and confirm successful conjugation:

  • SDS-PAGE: A simple and effective method to visualize the result. The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a noticeable band shift.

  • HPLC-Based Methods: Techniques like Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase HPLC (RP-HPLC) are powerful for separating and quantifying the reaction products.[9][10] HIC is particularly useful for determining the distribution of species with different drug-to-antibody ratios (DAR).[9]

  • Mass Spectrometry (MS): Provides a precise measurement of the conjugate's molecular weight, confirming the addition of the this compound linker. It can also be used to identify the specific sites of conjugation.[10][11]

  • UV/Vis Spectroscopy: If the molecule being conjugated to the PEG linker has a distinct UV/Vis absorbance spectrum compared to the protein, this method can be used to calculate the average number of conjugated molecules per protein.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for each step of the reaction?

A1: A two-buffer system is highly recommended.

  • Activation Step: Use a non-amine, non-carboxylate buffer such as 0.1 M MES (4-morpholinoethanesulfonic acid) at pH 4.5-6.0.[2][4]

  • Conjugation Step: Use a non-amine buffer with a pH of 7.0-8.5, such as Phosphate-Buffered Saline (PBS).[1][4]

Q2: What are the optimal temperature and reaction times?

A2:

  • Temperature: The reaction is typically performed at room temperature (20-25°C).[1][5]

  • Reaction Time:

    • Activation with EDC/NHS: 15 minutes at room temperature.[1][5]

    • Conjugation to the amine-containing molecule: 2 hours at room temperature.[1][5] These times can be optimized for specific biomolecules.

Q3: How should I store and handle EDC and NHS reagents?

A3: EDC and NHS are highly susceptible to hydrolysis. They should be stored desiccated at -20°C.[1] Before use, the vials must be allowed to equilibrate to room temperature before opening to prevent water condensation on the reagents.[5]

Q4: What molar ratio of PEG-linker:Biomolecule:EDC:NHS should I use?

A4: The optimal molar ratios can vary depending on the number of available amine groups and the desired degree of labeling. A common starting point is a molar excess of the PEG linker and coupling reagents relative to the biomolecule. See the table below for a general guideline.

Q5: How do I stop or "quench" the reaction?

A5:

  • EDC Quenching: The EDC activation is often quenched by adding a thiol-containing compound like 2-mercaptoethanol (B42355) to a final concentration of ~20 mM.[1][5] This is done before adding the second biomolecule in a two-step conjugation.

  • Final Reaction Quenching: The overall reaction can be stopped by adding an amine-containing reagent like hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM.[1][6] This will react with any remaining activated PEG molecules.

Data Presentation

Table 1: Effect of pH on this compound Conjugation Steps

Reaction StepReagentsOptimal pH RangeRecommended BufferRationale
Activation This compound + EDC + NHS/Sulfo-NHS4.5 - 6.0MES BufferMaximizes the formation of the amine-reactive NHS ester while minimizing hydrolysis.[2][4]
Conjugation Activated PEG + Biomolecule (Amine)7.0 - 8.5PBS or Borate BufferFacilitates the nucleophilic attack of the primary amine on the NHS ester for efficient amide bond formation.[1][8]

Table 2: Recommended Molar Ratios and Concentrations for Protocol

ComponentRecommended Molar Ratio (vs. Protein #1)Recommended Concentration
Protein #1 (with Phosphonic Acid)1x1 - 5 mg/mL[7]
EDC~40x~2 mM[1]
Sulfo-NHS~100x~5 mM[1]
Protein #2 (with Amine)1x - 1.5xEquimolar to Protein #1[1]

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein

This protocol describes the activation of this compound and subsequent conjugation to a protein with available primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Amine-containing protein (Protein-NH₂)

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. Do not store aqueous stock solutions.

    • Dissolve the this compound in Activation Buffer.

    • Dissolve or exchange the Protein-NH₂ into the Conjugation Buffer.

  • Activation of this compound:

    • In a microfuge tube, combine the this compound with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer. Use a molar excess as suggested in Table 2 relative to the amount of Protein-NH₂ you intend to conjugate.

    • Incubate for 15 minutes at room temperature with gentle mixing.[1]

  • Conjugation to Protein:

    • Immediately add the activated this compound mixture to the Protein-NH₂ solution. The pH of the final reaction mixture should be between 7.2 and 7.5 for optimal conjugation.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG, EDC/NHS byproducts, and quenching reagent by running the reaction mixture through a desalting column or via dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm successful conjugation and assess purity.[9][11]

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis prep_reagents Equilibrate EDC/NHS Prepare Stock Solutions activation Activate PEG-PA with EDC and Sulfo-NHS (15 min, RT) prep_reagents->activation prep_peg Dissolve m-PEG3-PA in Activation Buffer (pH 6.0) prep_peg->activation prep_protein Dissolve Protein-NH2 in Conjugation Buffer (pH 7.2) conjugation Add Activated PEG to Protein-NH2 (2 hours, RT) prep_protein->conjugation activation->conjugation Immediate Addition quench Quench Reaction with Hydroxylamine conjugation->quench purification Purify Conjugate (SEC / Dialysis) quench->purification analysis Characterize Product (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

reaction_pathway peg_pa m-PEG3-P(O)(OH)₂ (Phosphonic Acid) activated_intermediate O-Acylisourea Intermediate (Unstable) peg_pa->activated_intermediate + EDC pH 4.5-6.0 protein_nh2 Protein-NH₂ (Primary Amine) final_conjugate PEG-Phosphonamide-Protein (Stable Amide Bond) protein_nh2->final_conjugate nhs_ester Amine-Reactive NHS Ester (More Stable) activated_intermediate->nhs_ester + Sulfo-NHS hydrolysis Hydrolysis (Inactive PEG-PA) activated_intermediate->hydrolysis Side Reaction (Aqueous Buffer) nhs_ester->final_conjugate pH 7.0-8.5 byproducts Isourea + Sulfo-NHS final_conjugate->byproducts Byproducts Released

Caption: Chemical pathway for EDC/Sulfo-NHS mediated phosphonic acid conjugation.

References

m-PEG3-phosphonic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of m-PEG3-phosphonic acid, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a molecule that contains a methoxy-terminated triethylene glycol (m-PEG3) chain and a phosphonic acid functional group.[1][2] It is commonly used as a hydrophilic linker in the synthesis of various bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[3] The PEG portion of the molecule enhances solubility and can improve the pharmacokinetic properties of the final compound, while the phosphonic acid group can be used for conjugation or to interact with specific surfaces or residues.[4][5]

Q2: What are the general storage recommendations for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[6] Several suppliers recommend refrigerated storage at -20°C for long-term stability, especially for the solid (powder) form.[7][8][9] If the compound is in solution, storage at -80°C is advised.[8] It is also crucial to protect it from moisture and direct sunlight.[8]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[6]

  • Hand Protection: Chemical-resistant gloves.[6]

  • Skin and Body Protection: An impervious lab coat or clothing.[6]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[6]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experimental settings, particularly in the context of bioconjugation and PROTAC synthesis.

Issue 1: Poor Solubility of this compound
  • Question: I am having difficulty dissolving this compound in my reaction solvent. What can I do?

  • Answer:

    • Solvent Selection: While the PEG chain enhances water solubility, the overall solubility can be influenced by the solvent.[5][7] this compound is generally soluble in water, DMSO, DCM, and DMF.[7][9] If you are experiencing issues, try a different compatible solvent.

    • pH Adjustment: The solubility of phosphonic acids can be pH-dependent. Adjusting the pH of aqueous solutions may improve solubility.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat which could lead to degradation.

Issue 2: Low Reaction Yield in Coupling Reactions
  • Question: My coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

  • Answer:

    • Moisture Contamination: Phosphonic acids can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents for your reaction.[8]

    • Inappropriate Coupling Reagents: The phosphonic acid group can be challenging to activate for amide bond formation. Standard peptide coupling reagents may not be optimal. Consider using specialized coupling agents or alternative reaction conditions.

    • Reaction Stoichiometry: Re-evaluate the stoichiometry of your reactants. A slight excess of the coupling agent or the amine component may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require longer incubation times or optimization of the reaction temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Issue 3: PROTAC Inactivity or "Hook Effect"
  • Question: My PROTAC synthesized with a PEG linker shows low target degradation or a pronounced "hook effect." How can the this compound linker be contributing to this?

  • Answer:

    • Linker Length and Flexibility: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] If the linker is too short or too long, it may prevent optimal orientation of the proteins.[2] The m-PEG3 linker may not be the ideal length for your specific target and E3 ligase. It may be necessary to synthesize a library of PROTACs with varying PEG linker lengths to find the optimal one.[10]

    • The "Hook Effect": The hook effect, where degradation efficiency decreases at high PROTAC concentrations, can be influenced by the linker.[6] At high concentrations, the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) is favored over the productive ternary complex.[6] Optimizing the PROTAC concentration is crucial.[3] A well-designed linker can promote positive cooperativity in ternary complex formation, mitigating the hook effect.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White to off-white solid[3]
Molecular Formula C7H17O6P[3]
Molecular Weight 228.18 g/mol [3]
CAS Number 96962-42-4[3]
Purity Typically ≥95% or ≥98%[4][9]
Solubility Water, DMSO, DCM, DMF[7][9]

Table 2: Recommended Storage Conditions

ConditionRecommendationReference
Temperature (Solid) -20°C (long-term)[7][8][9]
Temperature (in Solvent) -80°C[8]
Atmosphere In a tightly sealed container, protected from moisture.[6][8]
Light Protect from direct sunlight.[8]

Experimental Protocols

General Protocol for Coupling this compound to a Primary Amine

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Dissolve the amine-containing substrate in the same anhydrous solvent.

    • Prepare a solution of a suitable coupling agent (e.g., HATU) and a base (e.g., DIPEA) in the same solvent.

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution.

    • Add the coupling agent and base to the reaction vessel and stir for a few minutes to activate the phosphonic acid.

    • Add the amine-containing substrate to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature, depending on the substrates.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with an appropriate aqueous solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product using column chromatography or preparative HPLC.

Visualizations

G General Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal storage Store at -20°C in a Tightly Sealed Container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Retrieve from Storage fume_hood Work in a Fume Hood ppe->fume_hood dissolve Dissolve in Anhydrous Solvent fume_hood->dissolve reaction Perform Coupling Reaction dissolve->reaction purify Purify Product reaction->purify disposal Dispose of Waste According to Institutional Guidelines purify->disposal

Caption: A workflow diagram illustrating the key stages of handling this compound, from storage to disposal.

G Troubleshooting Low Yield in Coupling Reactions cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield moisture Moisture Contamination start->moisture reagents Inappropriate Coupling Reagents start->reagents stoichiometry Incorrect Stoichiometry start->stoichiometry conditions Suboptimal Reaction Conditions start->conditions dry Use Anhydrous Solvents and Dry Glassware moisture->dry optimize_reagents Screen Different Coupling Reagents reagents->optimize_reagents optimize_stoichiometry Adjust Reactant Ratios stoichiometry->optimize_stoichiometry optimize_conditions Optimize Time and Temperature conditions->optimize_conditions end Improved Yield dry->end optimize_reagents->end optimize_stoichiometry->end optimize_conditions->end

Caption: A troubleshooting guide for diagnosing and resolving low yields in coupling reactions involving this compound.

References

Troubleshooting low yield in PROTAC synthesis with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers, with a particular focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is crucial for bringing the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[2] Flexible linkers, such as those containing PEG chains, are commonly used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt multiple conformations to facilitate ternary complex formation.[1][3]

Q2: How does the PEG linker's length and composition affect PROTAC synthesis and function?

The length and composition of the PEG linker are critical determinants of PROTAC efficacy and can significantly impact the synthesis process.[4]

  • Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules, which can otherwise lead to poor solubility and limited cell permeability.[5][6][7]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield the polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[5] However, excessive PEGylation can decrease cellular uptake.[5]

  • Ternary Complex Formation: The linker's length dictates the geometry of the ternary complex.[8] An optimal length is necessary for productive ubiquitination. A linker that is too short may cause steric hindrance, while an overly long one can lead to inefficient ubiquitination.[4][8]

  • Synthesis: The chemical composition of the linker affects the physicochemical properties of the PROTAC, which can present challenges during synthesis and purification.[]

Q3: What are the most common reasons for low yields in PROTAC synthesis involving PEG linkers?

Low yields in PROTAC synthesis with PEG linkers can stem from several factors:

  • Inefficient Coupling Reactions: The reactions to attach the PEG linker to the target protein ligand and the E3 ligase ligand (e.g., amide bond formation, click chemistry) may be incomplete.[3][5]

  • Steric Hindrance: The bulky nature of the ligands combined with the flexible PEG chain can lead to steric hindrance, slowing down or preventing reactions.

  • Side Reactions: The functional groups on the ligands or the linker may participate in unintended side reactions. The use of appropriate protecting groups is crucial.

  • Purification Challenges: The high polarity and flexibility of PEGylated PROTACs can make them difficult to separate from starting materials and byproducts, leading to product loss during purification steps like HPLC.[10]

  • Decomposition: The final PROTAC molecule or intermediates may be unstable under the reaction or purification conditions.

Q4: What is the "hook effect" and how does the PEG linker influence it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[1]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in PROTAC synthesis with PEG linkers.

Problem 1: Low yield after the first coupling reaction (Ligand + PEG linker).

Possible Causes & Solutions

Cause Troubleshooting Steps
Incomplete Reaction - Confirm the reaction's completion using LC-MS analysis. - Increase the reaction time or temperature. - Use a different coupling reagent (e.g., HATU, HOBt) or a different solvent (e.g., DMF, DMSO).[5]
Poor Solubility of Reactants - Try different solvent systems to improve the solubility of both the ligand and the PEG linker. - Gentle heating may improve solubility, but monitor for potential degradation.
Side Reactions - Ensure that all other reactive functional groups on the ligand are appropriately protected. - Analyze the crude reaction mixture by LC-MS to identify potential side products.
Problem 2: Low yield after the second coupling reaction (e.g., Click Chemistry).

Possible Causes & Solutions

Cause Troubleshooting Steps
Catalyst Inactivation - Use a freshly prepared catalyst solution. - Ensure the reaction is performed under an inert atmosphere if the catalyst is oxygen-sensitive.
Suboptimal Reaction Conditions - Optimize the solvent system (e.g., t-BuOH/H2O).[5] - Adjust the reaction temperature. - Vary the concentration of reactants.
Impure Intermediate - Ensure the product from the first coupling reaction is thoroughly purified before proceeding to the next step. Impurities can interfere with the catalyst or the reaction.
Problem 3: Significant product loss during purification.

Possible Causes & Solutions

Cause Troubleshooting Steps
Poor Separation on HPLC - Optimize the HPLC gradient and mobile phase composition. A shallower gradient may improve resolution. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Product Adhesion to Labware - The hydrophilic and flexible nature of PEG linkers can lead to nonspecific binding to surfaces. Silanized glassware or low-adhesion microcentrifuge tubes may help mitigate this.
Product Instability - If the PROTAC is unstable at acidic or basic pH, use a neutral mobile phase for HPLC. - Minimize the time the product spends in solution and store it under appropriate conditions (e.g., frozen, under inert gas).

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.[5]

Materials:

  • Target protein ligand with a suitable functional group (e.g., alkyne).

  • E3 ligase ligand with a suitable functional group (e.g., amine).

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate).

  • Solvents (e.g., DMF, t-BuOH/H2O).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PRO-TAC using high-resolution mass spectrometry (HRMS) and NMR.

Protocol: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[5]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in PROTAC Synthesis start Low Yield Observed check_step Identify Synthesis Step with Low Yield start->check_step coupling1 First Coupling Reaction (Ligand 1 + Linker) check_step->coupling1 Step 1 coupling2 Second Coupling Reaction (Intermediate + Ligand 2) check_step->coupling2 Step 2 purification Purification Step check_step->purification Final Step troubleshoot_c1 Troubleshoot Coupling 1: - Check reagents - Optimize conditions - Check solubility coupling1->troubleshoot_c1 troubleshoot_c2 Troubleshoot Coupling 2: - Check catalyst - Optimize conditions - Verify intermediate purity coupling2->troubleshoot_c2 troubleshoot_p Troubleshoot Purification: - Optimize HPLC method - Use low-adhesion labware - Check product stability purification->troubleshoot_p success Yield Improved troubleshoot_c1->success troubleshoot_c2->success troubleshoot_p->success

Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.

PROTAC_Synthesis_Pathway General PROTAC Synthesis Pathway ligand1 E3 Ligase Ligand (e.g., with -NH2) coupling1 Amide Coupling (e.g., HATU, DIPEA) ligand1->coupling1 peg_linker Bifunctional PEG Linker (e.g., HOOC-PEG-N3) peg_linker->coupling1 intermediate E3 Ligase-Linker Intermediate coupling2 Click Chemistry (e.g., Cu(I) catalyst) intermediate->coupling2 ligand2 Target Protein Ligand (e.g., with Alkyne) ligand2->coupling2 protac Final PROTAC Molecule purification1 Purification 1 (e.g., HPLC) coupling1->purification1 purification1->intermediate purification2 Final Purification (e.g., HPLC) coupling2->purification2 purification2->protac

References

Technical Support Center: Phosphonic Acid-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of phosphonic acid-based linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphonic acid-based linkers?

A1: The degradation of phosphonic acid-based linkers primarily occurs through three main pathways:

  • Chemical Hydrolysis: Phosphonate (B1237965) esters are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the P-O-C ester bond. The carbon-phosphorus (C-P) bond itself is significantly more stable and resistant to cleavage under typical physiological conditions.[1][2][3]

  • Enzymatic Cleavage: In biological systems, particularly in prodrug and antibody-drug conjugate (ADC) applications, linkers are often designed for enzymatic cleavage. Esterases are a common class of enzymes that hydrolyze phosphonate ester prodrugs, such as those containing pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) moieties.[4][5] In ADCs, proteases like Cathepsin B can cleave peptide sequences within the linker.[6][7]

  • Photodegradation: Exposure to UV light can induce photodegradation (photolysis). This process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (˙OH), and can be significantly influenced by environmental factors like pH and the presence of metal ions like iron.[8][9][10]

Q2: How does pH affect the stability of phosphonic acid linkers?

A2: pH is a critical factor governing linker stability. Phosphonate esters are generally susceptible to hydrolysis in both acidic and basic environments.[1] For many phosphonates, degradation is more rapid under alkaline (basic) conditions.[8][9] Conversely, some linkers, known as acid-labile linkers, are specifically designed to be stable at physiological pH (~7.4) but cleave rapidly in the acidic environments of endosomes or lysosomes (pH 4.5-6.0), a feature often exploited in drug delivery systems.[11][]

Q3: Are phosphonate linkers more stable than phosphate (B84403) linkers?

A3: Yes, a key advantage of phosphonates is the C-P bond, which is significantly more resistant to enzymatic and chemical hydrolysis compared to the P-O-C bond in phosphate esters.[4][13][14] This enhanced metabolic stability is why phosphonic acids are often used as non-hydrolyzable mimics of phosphates in drug design.[14]

Q4: What is a "self-immolative" spacer in the context of linker degradation?

A4: A self-immolative spacer is a chemical moiety connected to both the cleavable trigger (e.g., the site of enzymatic action) and the payload. Once the trigger is activated, the spacer undergoes a rapid, spontaneous intramolecular reaction (like cyclization) to release the unmodified payload. A common example is the p-aminobenzyl carbamate (B1207046) (PABC) spacer, which releases its payload following the cleavage of an adjacent peptide.[7][15]

Troubleshooting Guide

Issue 1: Premature cleavage of the linker in plasma stability assays.

  • Possible Cause: The linker may contain a moiety that is unexpectedly labile to plasma enzymes, such as carboxylesterases. This is a known challenge for certain dipeptide linkers and ester-based prodrugs.[15][16]

  • Recommended Solution:

    • Modify Linker Chemistry: Replace or modify the labile group. For example, introducing electron-withdrawing groups can sometimes reduce susceptibility to hydrolysis.[15][17] Using alternative structures like phosphonamidates or more sterically hindered esters can also improve plasma stability.[18]

    • Increase Hydrophilicity: Highly hydrophobic linkers can sometimes be more susceptible to enzymatic degradation or cause aggregation. Incorporating hydrophilic elements, like PEG chains, can improve stability and solubility.[19]

    • Use Alternative Prodrug Moieties: If using a POM-based prodrug, consider alternatives like S-acyl-2-thioethyl (SATE) esters, which have shown increased plasma stability.[20]

Issue 2: The conjugated payload shows low or no activity in a cell-based assay.

  • Possible Cause 1: The linker is too stable and is not being cleaved inside the target cell. Simple dialkyl phosphonate esters, for example, can be overly stable in biological systems.[5]

  • Recommended Solution: Redesign the linker to incorporate a cleavable trigger appropriate for the intracellular environment. This could be a peptide sequence for lysosomal proteases (e.g., Val-Cit), a disulfide bond for reduction in the cytoplasm, or an acid-labile group like a hydrazone for endosomal release.[7][11]

  • Possible Cause 2: The released payload-linker-amino acid metabolite has reduced cell permeability or is actively removed by efflux pumps. This can be an issue with non-cleavable linkers.

  • Recommended Solution: Switch to a cleavable linker design that incorporates a self-immolative spacer to release the payload in its native, unmodified form.

Issue 3: Poor yield or aggregation during the bioconjugation process.

  • Possible Cause: The combined hydrophobicity of the linker and payload is too high, leading to poor solubility and aggregation, especially at high drug-to-antibody ratios (DAR).[19]

  • Recommended Solution:

    • Incorporate a Hydrophilic Spacer: Add a discrete polyethylene (B3416737) glycol (PEG) chain or other water-soluble component to the linker design to counteract the hydrophobicity of the payload.[19]

    • Optimize Reaction Conditions: Adjust the solvent, temperature, or reaction time. Using milder reagents may also prevent degradation of the antibody or linker during conjugation.[21]

    • Alternative Conjugation Site: The local environment of the conjugation site on the antibody can influence stability and aggregation. Exploring different site-specific conjugation points may resolve the issue.[22]

Quantitative Data on Linker Stability

The stability of phosphonic acid-based linkers is highly dependent on their specific chemical structure and the experimental conditions. Below is a summary of representative data from literature.

Linker/Compound TypeConditionStability MetricValueReference
Naphthyl-containing Aryl Phosphonate (Cmpd 12)50% Human Plasma, 37°C% Remaining60% after 20 hours[18]
Bis-acyloxyalkyl Phosphonate (Cmpd 4)50% Human Plasma, 37°C% RemainingAlmost 0% after 2 hours[18]
Bis(tBu-SATE)PMEAHuman PlasmaRelative Stability50x more stable than Bis(POM)-PMEA[20]
Various AminophosphonatesUV Irradiation (pH 5-6), No IronHalf-life (t½)10 - 35 minutes[10]
Various AminophosphonatesUV Irradiation (pH 5-6), 3.6 µM IronHalf-life (t½)5 - 15 minutes[10]
Various AminophosphonatesUV Irradiation (pH 10), No IronHalf-life (t½)50 - 75 minutes[10]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is used to assess the stability of a linker-drug conjugate in a biological matrix.

  • Preparation: Prepare stock solutions of the test compound (e.g., an ADC or phosphonate prodrug). Obtain plasma from the desired species (e.g., human, mouse, rat).

  • Incubation: Dilute the test compound into pre-warmed plasma (37°C) to a final concentration (e.g., 100 µg/mL).[23]

  • Sampling: Collect aliquots of the plasma-compound mixture at specified time points (e.g., 0, 2, 6, 24, 48, 72, 168 hours). Immediately quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).[23]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using a quantitative method like LC-MS/MS to measure the concentration of the intact compound and any released payload.[24]

  • Data Interpretation: Plot the concentration of the intact compound versus time to determine its half-life (t½) in plasma.

Protocol 2: pH-Dependent Hydrolysis Study

This protocol evaluates the chemical stability of a linker across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to your application (e.g., pH 4.0, 5.5, 7.4, 9.0).

  • Incubation: Add the test compound to each buffer at a known concentration and incubate at a constant temperature (e.g., 37°C).

  • Sampling: At various time points, take aliquots from each buffer solution.

  • Analysis: Analyze the samples directly by HPLC or LC-MS to quantify the amount of remaining intact compound and the formation of degradation products.[25]

  • Data Interpretation: Calculate the pseudo-first-order rate constants for degradation at each pH by plotting the natural logarithm of the remaining compound concentration against time.[25] This allows for a direct comparison of stability under different pH conditions.

Visualizations

Hydrolysis_Pathway cluster_conditions Conditions PhosphonateEster Phosphonate Ester (R-PO(OR')2) TransitionState Pentavalent Transition State PhosphonateEster->TransitionState H2O Products Phosphonic Acid Monoester (R-PO(OR')(OH)) + Alcohol (R'OH) TransitionState->Products Acid H3O+ Acid->TransitionState Base OH- Base->TransitionState

Caption: General pathway for acid or base-catalyzed hydrolysis of a phosphonate ester.

Enzymatic_Cleavage POM_Prodrug POM-Protected Prodrug (Drug-PO(OH)-O-CH2-O-C(O)C(CH3)3) Hydroxymethyl_Intermediate Hydroxymethyl Intermediate (Drug-PO(OH)-O-CH2OH) POM_Prodrug->Hydroxymethyl_Intermediate Ester Hydrolysis PivalicAcid Pivalic Acid POM_Prodrug->PivalicAcid Releases Monoester Monoester Drug (Drug-PO(OH)2) Hydroxymethyl_Intermediate->Monoester Spontaneous Elimination Formaldehyde Formaldehyde (CH2O) Hydroxymethyl_Intermediate->Formaldehyde Esterase Carboxylesterase Esterase->POM_Prodrug

Caption: Enzymatic cleavage of a POM (pivaloyloxymethyl) phosphonate prodrug.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Synthesize & Purify Linker-Payload prep_matrix Prepare Matrices (Plasma, Buffers) start->prep_matrix incubate Incubate Compound in Matrix at 37°C prep_matrix->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction & Process Samples sampling->quench lcms LC-MS/MS Analysis quench->lcms data Quantify Intact Compound & Released Payload lcms->data calc Calculate Half-Life (t½) & Degradation Rate data->calc report Report Stability Profile calc->report

References

Strategies to increase coating density on nanoparticle surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on increasing coating density on nanoparticle surfaces.

Troubleshooting Guide

This section addresses specific issues that may arise during the nanoparticle coating process.

Q1: My nanoparticles are aggregating during the coating procedure. What could be the cause and how can I fix it?

A1: Nanoparticle aggregation during coating is a common issue that often stems from the loss of colloidal stability.[1] When the stabilizing surface charge or steric layer of the uncoated nanoparticles is disrupted before the new coating can provide stability, particles tend to clump together.[2][3]

Possible Causes & Solutions:

  • Insufficient Ligand Concentration: If the concentration of the coating molecule (ligand) is too low, it may not be sufficient to stabilize the nanoparticles as the original stabilizing agents are displaced.

    • Solution: Increase the concentration of the coating ligand in the reaction mixture. Ensure there is enough ligand to fully cover the nanoparticle surfaces.

  • Inappropriate Solvent or pH: The solvent and pH of the reaction medium can significantly affect both the stability of the nanoparticles and the solubility and reactivity of the ligand. An unfavorable pH can neutralize surface charges that keep particles dispersed.

    • Solution: Optimize the solvent system and pH. For instance, adjusting the pH away from the isoelectric point of the nanoparticles can enhance electrostatic repulsion and prevent aggregation.

  • High Ionic Strength: High salt concentrations in the buffer or reaction medium can screen the surface charges on nanoparticles, reducing electrostatic repulsion and leading to aggregation.

    • Solution: Reduce the ionic strength of the medium. If a buffer is necessary, use the lowest effective concentration. Desalting the nanoparticle solution before coating may be beneficial.

  • Ineffective Stabilization by New Coating: Some molecules are not effective stabilizers on their own.

Q2: The coating density on my nanoparticles is consistently low. How can I increase it?

A2: Achieving a high coating density is critical for many applications.[6] Low density can result from several factors related to reaction kinetics, thermodynamics, and steric effects.[7] A systematic approach to optimization is often required.

Troubleshooting Workflow for Low Coating Density:

LowCoatingDensity start Problem: Low Coating Density check_ligand Is Ligand Concentration Optimized? start->check_ligand check_conditions Are Reaction Conditions Optimal? check_ligand->check_conditions Yes increase_ligand Increase Ligand-to-NP Ratio check_ligand->increase_ligand No check_sterics Is Steric Hindrance a Factor? check_conditions->check_sterics Yes optimize_conditions Adjust pH, Temperature, Time check_conditions->optimize_conditions No check_chemistry Is Conjugation Chemistry Efficient? check_sterics->check_chemistry No add_spacer Use Ligands with Spacers (e.g., PEG) check_sterics->add_spacer Yes solution High Coating Density Achieved check_chemistry->solution Yes change_chemistry Try Alternative Conjugation Method check_chemistry->change_chemistry No increase_ligand->check_conditions optimize_conditions->check_sterics add_spacer->check_chemistry change_chemistry->solution

Caption: Troubleshooting workflow for diagnosing and resolving low coating density.

Key Optimization Strategies:

  • Increase Ligand Concentration: A higher concentration of the coating molecule can drive the reaction equilibrium towards a more densely coated surface.[7]

  • Optimize Reaction Conditions:

    • Time: Extend the reaction time to allow the coating process to reach completion. Reactions can take anywhere from a few hours to over 24 hours.[8]

    • Temperature: Gently heating the reaction mixture can increase reaction rates, but must be done cautiously to avoid nanoparticle degradation or aggregation.[9]

    • pH: The pH affects the surface charge of both the nanoparticle and the ligand, influencing their interaction. Optimizing pH can reduce electrostatic repulsion and facilitate binding.[10]

  • Reduce Steric Hindrance: Overcrowding of ligands on the nanoparticle surface can prevent further molecules from attaching.[7]

    • Solution: Use ligands that incorporate a flexible spacer arm, such as a short PEG chain.[11] This can provide more space for ligands to attach, increasing the overall density.[6]

  • Enhance Mixing: Inefficient mixing can lead to local variations in concentration and non-uniform coating.

    • Solution: Use a dispersion tool or sonication to ensure the reaction mixture is homogeneous and nanoparticles are well-dispersed.[3][12] This can facilitate a more rapid and uniform deposition.[12]

Q3: I am struggling to get reproducible results. Why is my coating density variable between batches?

A3: Reproducibility is essential for the clinical translation of nanomedicines.[13] Variability often points to subtle inconsistencies in starting materials or experimental procedures.

Potential Sources of Variability:

  • Nanoparticle Synthesis: The initial nanoparticles may vary in size, shape, or surface chemistry from batch to batch. Anisotropic (non-spherical) nanoparticles can support higher ligand densities due to a larger surface-area-to-volume ratio.[6]

    • Solution: Tightly control the synthesis of the nanoparticle core. Characterize each batch thoroughly for size, shape, and surface charge (zeta potential) before proceeding with coating.

  • Ligand Quality: The purity and stability of the coating material can impact the reaction.

    • Solution: Use high-purity ligands and store them under appropriate conditions to prevent degradation.

  • Procedural Inconsistencies: Small changes in reaction setup, such as the rate of addition of reagents, stirring speed, or temperature, can affect the final outcome.

    • Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Document all parameters for each experiment.

Frequently Asked Questions (FAQs)

Q4: What are the key factors that influence the final coating density on a nanoparticle?

A4: The final coating density is a result of the interplay between the nanoparticle's properties, the ligand's characteristics, and the conditions of the reaction environment.

Factors cluster_NP Nanoparticle Properties cluster_Ligand Ligand Properties cluster_Conditions Reaction Conditions NP_Size Size & Curvature CoatingDensity Coating Density NP_Size->CoatingDensity NP_Shape Shape (Surface Area) NP_Shape->CoatingDensity NP_Material Core Material & Surface Chemistry NP_Material->CoatingDensity Ligand_Size Size & Flexibility Ligand_Size->CoatingDensity Ligand_Charge Charge Ligand_Charge->CoatingDensity Ligand_Conc Concentration Ligand_Conc->CoatingDensity Ligand_Hydro Hydrophilicity Ligand_Hydro->CoatingDensity Cond_pH pH Cond_pH->CoatingDensity Cond_Temp Temperature Cond_Temp->CoatingDensity Cond_Time Reaction Time Cond_Time->CoatingDensity Cond_Solvent Solvent Cond_Solvent->CoatingDensity

Caption: Key factors that influence final nanoparticle coating density.

  • Nanoparticle Properties:

    • Size/Curvature: Smaller nanoparticles have a higher curvature, which can increase the distance between attached ligands, potentially reducing steric hindrance and allowing for higher density compared to a flat surface.[10]

    • Shape: Anisotropic shapes like nanorods or stars have a higher surface-area-to-volume ratio than spheres, offering more binding sites.[6]

    • Surface Chemistry: The type and number of reactive groups on the nanoparticle surface dictate how many ligands can bind.

  • Ligand Properties:

    • Size and Structure: Larger, bulkier ligands will result in a lower number of molecules per unit area due to steric hindrance.[14] Flexible ligands or those with spacers can pack more efficiently.[11]

    • Charge: Electrostatic repulsion between charged ligands can limit packing density. This can be modulated by adjusting the pH.[15]

    • Hydrophilicity: The interaction of the ligand with the solvent affects its conformation on the surface, which in turn influences packing density.[14]

  • Reaction Conditions:

    • Concentration Ratio: The ratio of ligand to nanoparticles is a critical parameter.

    • pH, Temperature, and Solvent: These factors control reaction kinetics and the stability of the components.[8][9]

Q5: Which analytical techniques are best for quantifying coating density?

A5: Several techniques can be used to quantify the number of ligands or the mass of the coating on a nanoparticle surface. The choice of method depends on the nanoparticle core material, the nature of the coating, and the available equipment.[16]

Table 1: Comparison of Common Techniques for Quantifying Coating Density

Technique Principle Sample Requirement Advantages Limitations
Thermogravimetric Analysis (TGA) Measures mass loss of the coating as the sample is heated.[17][18] Dry powder/concentrated solution Straightforward, widely used, provides mass percentage of coating.[17] Requires removal of all solvent; may not be suitable for thermally unstable nanoparticles or coatings.[19]
Quantitative NMR (qNMR) Integrates NMR signal of the ligand relative to a known internal standard.[20] Concentrated dispersion Provides a precise count of molecules per nanoparticle; non-destructive.[19] Requires a relatively large amount of sample; nanoparticle core can broaden NMR signals.[19]
UV-Vis Spectroscopy Measures the absorbance of a chromophore-containing ligand, either on the particle or after being cleaved from the surface.[20] Dilute dispersion High sensitivity; accessible instrumentation. Requires the ligand to have a chromophore or be labeled; indirect measurement may be necessary.
Analytical Ultracentrifugation (AUC) Measures the density of the nanoparticle-ligand conjugate in solution, which is related to the grafting density.[21] Dilute dispersion Provides in-situ measurement in solution; highly accurate for determining conjugate density.[21] Specialized equipment required; data analysis can be complex.

| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that provides elemental composition of the top few nanometers of the sample.[16] | Dry powder/film | Provides direct information about surface elements and chemical states. | Requires high vacuum, which may alter the sample; provides relative, not absolute, quantification.[19] |

Q6: Should I use covalent or non-covalent strategies for coating?

A6: The choice between covalent and non-covalent attachment depends on the required stability of the coating and the intended application.

  • Non-Covalent Coating: This strategy relies on weaker interactions like electrostatic forces, hydrogen bonds, and van der Waals forces.[11][22]

    • Pros: Simple to perform, generally does not alter the chemical structure of the ligand.[11]

    • Cons: The coating can be unstable, and ligands may be displaced in biological media, which are rich in proteins and other competing molecules.[23] This can lead to aggregation or unspecific protein adsorption.[23]

  • Covalent Coating: This involves the formation of strong, stable chemical bonds between the nanoparticle surface and the ligand.[11][22]

    • Pros: Creates a highly stable and durable coating that is less likely to detach in vivo.[8] This is often essential for therapeutic applications.[13]

    • Cons: The chemistry can be more complex, potentially requiring multi-step reactions and surface activation.[8][11]

For drug delivery and in-vivo applications, covalent attachment is generally preferred to ensure the nanoparticle remains stable and functional until it reaches its target.[13]

Experimental Protocols

Protocol 1: Covalent Coating of Gold Nanoparticles (AuNPs) via Thiol Linkage

This protocol describes a common method for attaching thiol-modified ligands (e.g., thiolated PEG) to citrate-stabilized gold nanoparticles. The strong affinity of sulfur for gold forms a stable dative covalent bond.

Materials:

  • Citrate-stabilized AuNP solution

  • Thiol-modified ligand (e.g., HS-PEG-OCH3)

  • Deionized (DI) water or buffer of choice (e.g., PBS)

Procedure: [8]

  • Ligand Preparation: Dissolve the thiol-modified ligand in DI water or a suitable buffer to create a stock solution.

  • Conjugation Reaction: Add the ligand solution to the citrate-stabilized AuNP solution. The molar ratio of ligand to AuNPs should be optimized, but a large excess of ligand is typically used.

  • Incubation: Gently mix the solution (e.g., on a rocker or rotator) and allow it to react for 12-24 hours at room temperature. The reaction should be protected from light if the ligand is light-sensitive.

  • Purification: After incubation, the functionalized AuNPs must be purified to remove excess, unbound ligand.

    • Centrifuge the solution. The speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • A soft, colored pellet of functionalized AuNPs should form at the bottom of the tube.

    • Carefully remove the supernatant, which contains the unbound ligand.

  • Washing: Resuspend the AuNP pellet in fresh DI water or buffer. This can be aided by gentle vortexing or sonication.

  • Repeat Purification: Repeat the centrifugation and washing steps (steps 4-5) at least two more times to ensure complete removal of excess ligand.

  • Final Resuspension: After the final wash, resuspend the purified, coated AuNPs in the desired buffer for storage and characterization.

Protocol 2: Covalent Coating of Iron Oxide Nanoparticles (IONPs) via Amine-Carbodiimide Chemistry

This protocol details the functionalization of IONPs with a carboxyl-terminated ligand using EDC/NHS chemistry, a common method for forming stable amide bonds.

Materials:

  • Amine-functionalized IONPs (can be prepared by treating IONPs with a silane (B1218182) like APTES)[8]

  • Ligand with a terminal carboxylic acid group (e.g., COOH-PEG)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 5.5-6.0)

  • Coupling Buffer: PBS or borate (B1201080) buffer (pH 7.2-7.5)

  • Washing Buffer: PBS with a small amount of Tween-20 (e.g., 0.05%)

  • Magnetic separator

Procedure:

  • IONP Preparation: Disperse amine-functionalized IONPs in MES buffer. Wash them twice with MES buffer using a magnetic separator to pellet the particles between washes.

  • Ligand Activation:

    • In a separate tube, dissolve the carboxyl-terminated ligand in MES buffer.

    • Add EDC and NHS to the ligand solution. A typical molar ratio is 1:2:5 (Ligand:NHS:EDC).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester.

  • Conjugation Reaction:

    • Immediately add the activated ligand solution to the washed, dispersed amine-functionalized IONPs.

    • Gently mix the reaction mixture (e.g., on a rotator) for 2-4 hours at room temperature.

  • Quenching (Optional): Add a quenching buffer (e.g., Tris or hydroxylamine) to deactivate any remaining NHS-esters.

  • Purification and Washing:

    • Pellet the functionalized IONPs using a magnetic separator and discard the supernatant.

    • Resuspend the IONPs in the washing buffer.

    • Repeat this magnetic separation and washing step three times to remove unreacted ligand and coupling reagents.

  • Final Resuspension: After the final wash, resuspend the purified, coated IONPs in the desired buffer for storage and characterization.

References

Side reactions to consider with m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and addressing potential side reactions during experiments with m-PEG3-phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a short-chain, methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal phosphonic acid group. This heterobifunctional linker is primarily used in bioconjugation, surface modification of materials (especially metal oxides), and as a component in more complex molecular structures like PROTACs (PROteolysis TArgeting Chimeras).[1][2] The phosphonic acid group provides a strong anchor to metal oxide surfaces, while the PEG chain offers hydrophilicity and biocompatibility.[1]

Q2: What are the general stability characteristics of this compound?

A2: According to its Material Safety Data Sheet (MSDS), this compound is stable under recommended storage conditions (typically cool and dry).[3] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] The phosphonic acid group's stability on surfaces can be influenced by the aqueous environment.[4]

Q3: Are there any known immunogenic concerns with this compound?

A3: While short PEG chains are generally considered to have low immunogenicity, the methoxy (B1213986) group on m-PEG derivatives can be recognized by anti-PEG antibodies.[5][6] The presence of pre-existing anti-PEG antibodies in some individuals can potentially lead to accelerated clearance of PEGylated compounds.[5] Researchers should be aware of this possibility, especially in in vivo applications.

Q4: What are common impurities that might be present in this compound?

A4: Common impurities in polyethylene glycol (PEG) excipients can include formaldehyde (B43269) and acetaldehyde, which can arise from the breakdown of the polymer chain.[7] These reactive impurities could potentially lead to side reactions with amine-containing molecules.[7] Depending on the synthetic route, residual starting materials or byproducts from the phosphonylation step could also be present. It is recommended to use high-purity reagents for sensitive applications.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Yield or Failure in Surface Modification of Metal Oxide Nanoparticles
Potential Cause Suggested Solution
Hydrolysis of Phosphonic Acid Linkage Phosphonic acid monolayers on some metal oxide surfaces can be susceptible to hydrolysis, leading to detachment.[4] Ensure anhydrous conditions during the initial functionalization step. Consider the specific metal oxide being used, as stability varies between different oxides.
Incorrect pH The binding of phosphonic acids to metal oxides is pH-dependent. Low pH can lead to protonation of the phosphonic acid, reducing its binding affinity, while very high pH can cause rapid, uncontrolled precipitation.[9] Optimize the pH of the reaction buffer (typically ranging from acidic to neutral, depending on the substrate).
Formation of Bilayers or Aggregates At high concentrations, self-assembly of phosphonic acids on surfaces can lead to the formation of undesirable bilayers or aggregates.[4] Optimize the concentration of this compound and the reaction time.
Competition with Other Anions Buffer anions (e.g., phosphate) can compete with the phosphonic acid for binding sites on the metal oxide surface. Use a non-coordinating buffer system if this is suspected.
Issue 2: Unexpected Side Products in Bioconjugation Reactions
Potential Cause Suggested Solution
Reaction with Non-target Functional Groups While the phosphonic acid is the primary reactive group for surface binding, under certain conditions (e.g., with activating agents), it could potentially react with nucleophiles. More likely, reactive impurities in the this compound reagent could be the cause.
Degradation of the PEG Linker The ether linkages in the PEG chain are generally stable but can be susceptible to oxidative degradation under harsh conditions (e.g., in the presence of transition metals and oxygen).[10] Use degassed buffers and consider adding a chelating agent if metal contamination is a concern.
Hydrolysis of Phosphonate (B1237965) Esters (if applicable) If the phosphonic acid is first converted to an ester for subsequent reaction, this ester can be prone to hydrolysis, especially under acidic or basic conditions.[11][12][13] Monitor the stability of the activated intermediate and use it promptly after preparation.
Issue 3: Poor In Vivo Performance or Rapid Clearance of Modified Constructs
Potential Cause Suggested Solution
Immunogenicity of the Methoxy-PEG The methoxy group can be immunogenic.[5][6] If rapid clearance is observed, it may be due to recognition by anti-PEG antibodies. Consider using a hydroxyl-terminated PEG linker as an alternative.
Instability of the Phosphonate Linkage The stability of the phosphonate anchor to the substrate in a biological medium may be insufficient. Consider using multi-phosphonate anchors for more stable surface modification.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Surface Modification of Iron Oxide Nanoparticles

This protocol provides a general guideline. Optimization of concentrations, solvents, and reaction times is recommended.

  • Nanoparticle Preparation: Disperse iron oxide nanoparticles in an appropriate solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

  • Functionalization: Add this compound to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized.

  • Incubation: Allow the reaction to proceed with gentle mixing for a specified time (e.g., 2-24 hours) at room temperature.

  • Washing: Centrifuge the nanoparticles to remove the excess, unreacted this compound. Resuspend the nanoparticle pellet in fresh solvent. Repeat this washing step 2-3 times.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess changes in size and surface charge, and infrared (IR) spectroscopy or X-ray photoelectron spectroscopy (XPS) to confirm the presence of the phosphonate and PEG groups on the surface.

Protocol 2: Analysis of Potential Hydrolysis of Phosphonate Esters

This protocol is for instances where the phosphonic acid is converted to a phosphonate ester as a reactive intermediate.

  • Sample Preparation: Prepare a solution of the phosphonate ester in the relevant buffer (e.g., PBS at pH 7.4).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or charged aerosol detection) to quantify the remaining phosphonate ester and the appearance of the hydrolyzed phosphonic acid.[14][15]

  • Data Analysis: Plot the concentration of the phosphonate ester versus time to determine the hydrolysis rate.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization np_dispersion Disperse Nanoparticles mixing Mix Nanoparticles and PEG Solution np_dispersion->mixing peg_solution Prepare this compound Solution peg_solution->mixing incubation Incubate (e.g., 2-24h at RT) mixing->incubation centrifugation Centrifuge and Remove Supernatant incubation->centrifugation washing Wash with Fresh Solvent (2-3x) centrifugation->washing dls DLS (Size, Zeta Potential) washing->dls spectroscopy IR/XPS (Surface Chemistry) washing->spectroscopy

Caption: Workflow for nanoparticle functionalization.

troubleshooting_logic Troubleshooting Low Surface Functionalization Yield start Low Functionalization Yield check_ph Is pH of reaction optimal? start->check_ph check_concentration Is linker concentration appropriate? check_ph->check_concentration Yes optimize_ph Adjust pH check_ph->optimize_ph No check_buffer Are competing anions present in the buffer? check_concentration->check_buffer Yes optimize_conc Titrate linker concentration check_concentration->optimize_conc No check_conditions Were anhydrous conditions used initially? check_buffer->check_conditions No change_buffer Use non-coordinating buffer check_buffer->change_buffer Yes other_issues Consider other issues (e.g., reagent purity) check_conditions->other_issues Yes use_anhydrous Use anhydrous solvent for initial step check_conditions->use_anhydrous No

Caption: Troubleshooting low functionalization yield.

References

Technical Support Center: Purification of m-PEG3-Phosphonic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of m-PEG3-phosphonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Product is a sticky oil or wax, not a solid. 1. Residual solvent or moisture. 2. The compound is highly hygroscopic. 3. Presence of impurities lowering the melting point.1. Dry the product thoroughly under high vacuum, potentially with gentle heating if the compound is stable. 2. Store the purified product in a desiccator over a strong drying agent (e.g., P₄O₁₀). 3. Attempt to crystallize the product from a different solvent system or convert it to a salt to improve crystallinity.[1][2] 4. Lyophilization (freeze-drying) from water or t-butanol can yield a fluffy, amorphous powder which is easier to handle than a sticky residue.[1][2]
Low yield after purification. 1. Incomplete reaction or side reactions. 2. Product loss during extraction due to its high water solubility. 3. Irreversible binding to the chromatography column.1. Monitor the reaction progress by TLC or NMR to ensure completion. 2. Saturate the aqueous phase with NaCl during extraction to reduce the product's solubility. 3. If using anion-exchange chromatography, ensure the elution buffer has the correct pH and ionic strength to displace the product.[1]
Presence of multiple spots on TLC or peaks in HPLC. 1. Incomplete reaction (unreacted starting materials). 2. Presence of byproducts from the synthesis (e.g., Michaelis-Arbuzov side products).[3] 3. Incomplete hydrolysis of the phosphonate (B1237965) ester precursor.[4] 4. Decomposition of the product.1. Confirm the identity of impurities using techniques like LC-MS. 2. Optimize reaction conditions (temperature, time) to minimize byproduct formation. 3. Ensure complete hydrolysis of the ester by extending the reaction time or using stronger acidic conditions.[4] 4. Purify the less polar phosphonate ester precursor by standard silica (B1680970) gel chromatography before hydrolysis.[4][5]
Poor separation during column chromatography. 1. Normal Phase (Silica Gel): The high polarity of phosphonic acids leads to strong adsorption and poor elution. 2. Reversed-Phase HPLC: Suboptimal mobile phase composition. 3. Anion-Exchange: Incorrect pH of the loading buffer, leading to poor binding.1. For silica gel, use highly polar eluent systems (e.g., CHCl₃/MeOH/H₂O). However, purification of the phosphonate ester precursor is recommended.[4][5] 2. For RP-HPLC, optimize the gradient of the organic solvent (e.g., acetonitrile) in water, possibly with an ion-pairing agent. 3. For anion-exchange, ensure the loading buffer pH is at least 1-2 units above the pKa of the phosphonic acid to ensure it is deprotonated and carries a negative charge.[1]
NMR spectrum shows unexpected signals. 1. Presence of residual solvents. 2. Phosphorus-containing impurities (e.g., unreacted phosphite, hydrolyzed phosphonate ester). 3. Incomplete deuteration exchange of the acidic P-OH protons.1. Identify solvent peaks and remove them by drying under high vacuum. 2. Use ³¹P NMR to identify phosphorus-containing species. The chemical shift is indicative of the phosphorus environment.[5] 3. Add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum to confirm exchangeable protons.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound synthesis?

A1: Common impurities can include unreacted starting materials such as m-PEG3-halide, incompletely hydrolyzed diethyl or dimethyl phosphonate ester, and byproducts from the Michaelis-Arbuzov reaction.[3][4] If the starting PEG material is not monodisperse, you may also have products with different PEG chain lengths.

Q2: My purified this compound is a sticky, hygroscopic solid. How can I obtain a crystalline product?

A2: The hygroscopic and often non-crystalline nature of phosphonic acids is a common challenge.[1][2] Several strategies can be employed:

  • Recrystallization from mixed solvent systems: Try dissolving the compound in a minimal amount of a good solvent (e.g., water, ethanol) and then adding a poor solvent (e.g., acetone, isopropanol) until turbidity is observed, followed by slow cooling.[1]

  • Salt formation: Converting the phosphonic acid to a salt can significantly improve its crystalline properties. Common choices include forming the sodium salt with sodium hydroxide (B78521) or a salt with an organic amine like dicyclohexylamine.[1]

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: Due to its polar and acidic nature, standard silica gel chromatography is often challenging.[4][5] The recommended techniques are:

  • Reversed-Phase HPLC (RP-HPLC): This is effective for separating polar compounds. A C18 column with a water/acetonitrile gradient is a good starting point.[5]

  • Anion-Exchange Chromatography: This method separates molecules based on their negative charge. The phosphonic acid group will be deprotonated at a pH above its pKa, allowing it to bind to the positively charged stationary phase.[1]

Q4: Is it better to purify the final phosphonic acid or its phosphonate ester precursor?

A4: In many cases, it is easier to purify the dialkyl phosphonate ester precursor (e.g., diethyl m-PEG3-phosphonate).[4][5] This ester is less polar than the final phosphonic acid and can often be purified using standard silica gel chromatography. Subsequent hydrolysis under acidic conditions can then yield the pure phosphonic acid, which may only require removal of the acid and solvent.[4]

Q5: Which analytical techniques are essential for characterizing the purity of this compound?

A5: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H NMR is used to confirm the structure of the PEG chain and the overall molecule. ³¹P NMR is crucial for confirming the presence of the phosphonic acid group and identifying any phosphorus-containing impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for determining the purity of the product and confirming its molecular weight.[5]

Experimental Protocols & Visualizations

General Workflow for Synthesis and Purification

The synthesis of this compound typically involves a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by acid hydrolysis. Purification can be performed on the ester intermediate or the final acid product.

cluster_0 Synthesis cluster_1 Purification Option A: Purify Ester cluster_2 Purification Option B: Purify Acid Start m-PEG3-Halide + Trialkyl Phosphite Arbuzov Michaelis-Arbuzov Reaction Start->Arbuzov Ester Crude m-PEG3-phosphonate Ester Arbuzov->Ester Silica Silica Gel Chromatography Ester->Silica HydrolysisB Acid Hydrolysis Ester->HydrolysisB PureEster Pure m-PEG3-phosphonate Ester Silica->PureEster HydrolysisA Acid Hydrolysis PureEster->HydrolysisA FinalProduct Pure m-PEG3-phosphonic Acid HydrolysisA->FinalProduct CrudeAcid Crude m-PEG3-phosphonic Acid HydrolysisB->CrudeAcid PurifyAcid RP-HPLC or Anion-Exchange CrudeAcid->PurifyAcid PurifyAcid->FinalProduct

Caption: Synthesis and purification workflow for this compound.

Detailed Protocol: Anion-Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound using anion-exchange chromatography.

1. Materials:

  • Strong anion-exchange resin (e.g., Dowex)

  • Loading Buffer: Low ionic strength buffer, pH ~8-9 (e.g., 20 mM Tris-HCl)

  • Elution Buffer: High ionic strength buffer, pH ~8-9 (e.g., 20 mM Tris-HCl + 1 M NaCl) or an acidic buffer to protonate the phosphonic acid.

  • Crude this compound dissolved in loading buffer.

2. Procedure:

  • Column Packing and Equilibration: Pack the anion-exchange resin into a column. Equilibrate the column by washing with 5-10 column volumes of loading buffer until the pH and conductivity of the effluent match the loading buffer.

  • Sample Loading: Dissolve the crude product in a minimal amount of loading buffer. The pH should be adjusted to be 1-2 units above the pKa of the phosphonic acid to ensure a negative charge.[1] Load the sample onto the column.

  • Washing: Wash the column with 3-5 column volumes of loading buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound from the column using a linear gradient of the elution buffer (0-100% over 10-20 column volumes) or by step-wise increases in salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt, typically by dialysis, size-exclusion chromatography, or reversed-phase chromatography if the product is retained.

Start Dissolve Crude Product in Loading Buffer (pH 8-9) Equilibrate Equilibrate Anion-Exchange Column with Loading Buffer Load Load Sample onto Column Start->Load 1 Equilibrate->Load 2 Wash Wash with Loading Buffer to Remove Impurities Load->Wash 3 Elute Elute with Salt Gradient or pH Change Wash->Elute 4 Collect Collect and Analyze Fractions (TLC/HPLC) Elute->Collect 5 Desalt Combine Pure Fractions and Desalt Collect->Desalt 6 End Pure this compound Desalt->End 7

Caption: Experimental workflow for anion-exchange chromatography.

References

Technical Support Center: Enhancing the Long-Term Stability of Phosphonate-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of phosphonate-coated surfaces.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and aging of phosphonate-coated surfaces.

Question 1: Why is my phosphonate (B1237965) coating showing poor stability and delaminating in aqueous/biological media?

Possible Causes and Solutions:

  • Incomplete Covalent Bonding: The initial phosphonate layer may be primarily composed of physisorbed molecules rather than a covalently bound monolayer. Physisorbed molecules are less stable and can be removed when exposed to aqueous environments.

    • Solution: Implement a post-deposition thermal annealing step. Heating the coated substrate (e.g., at 140°C for 24-48 hours) can promote the formation of strong, covalent P-O-substrate bonds, significantly enhancing stability.[1]

  • Sub-optimal Surface Pre-treatment: The underlying substrate may not have a sufficient density of hydroxyl (-OH) groups, which are essential for the covalent attachment of phosphonic acids.

    • Solution: Pre-treat the substrate surface to generate a higher density of hydroxyl groups. For titanium surfaces, oxygen plasma treatment can be effective.[2] For other metal oxides, ensure a thorough cleaning protocol is followed to remove organic contaminants and expose the native oxide layer.

  • Hydrolytic Instability of the Substrate-Phosphonate Bond: The nature of the underlying oxide can influence stability. For instance, phosphonate monolayers on Al2O3 can be less stable in aqueous environments compared to those on HfO2.[3][4]

    • Solution: Consider using a zirconium ion (Zr⁴⁺) mediating layer, especially for titanium substrates. Zirconium ions can enhance the bonding between the phosphonate headgroup and the titanium oxide surface, leading to significantly improved stability in buffer solutions.[5]

  • Inappropriate Phosphonic Acid Choice: The structure of the phosphonic acid itself can impact stability. Longer alkyl chains (C12-C18) tend to form more ordered and stable monolayers.[6]

    • Solution: Select a phosphonic acid with a longer alkyl chain to enhance van der Waals interactions between adjacent molecules, which contributes to a more stable and robust monolayer.

Question 2: My coated surface shows a significant decrease in hydrophobicity (decreasing water contact angle) over time.

Possible Causes and Solutions:

  • Monolayer Degradation/Desorption: The phosphonate molecules may be slowly desorbing from the surface, exposing the more hydrophilic underlying substrate.

    • Solution: Refer to the solutions for "Poor stability and delaminating in aqueous/biological media" to create a more robust initial coating. Additionally, for applications requiring long-term aqueous stability, consider using perfluorinated phosphonic acids (PFPAs) on stable oxide surfaces like HfO₂, which have shown excellent long-term stability in water and phosphate-buffered saline (PBS).[3][4]

  • Oxidation of the Monolayer: Exposure to ambient air and UV radiation can cause oxidation and decomposition of the alkyl chains of the phosphonate monolayer, leading to a more hydrophilic surface.[2][7]

    • Solution: Store samples in a dark, controlled environment (e.g., a desiccator) to minimize exposure to UV light and humidity. If UV stability is critical, the choice of phosphonic acid and substrate will be important, as some systems show greater resistance to UV-induced degradation.

Question 3: I am observing inconsistencies and poor reproducibility in my coating quality.

Possible Causes and Solutions:

  • Variability in Deposition Method: Different deposition techniques can yield monolayers of varying quality and reproducibility.

    • Solution: The Langmuir-Blodgett (LB) method has been reported to produce highly uniform and reproducible phosphonate self-assembled monolayers (SAMs).[3][4] If solution-based self-assembly is used, ensure strict control over parameters such as concentration, immersion time, temperature, and solvent purity. The "Tethering by Aggregation and Growth" (T-BAG) method is another option that can produce stable films.[1]

  • Contamination: Contaminants on the substrate or in the deposition solution can interfere with monolayer formation.

    • Solution: Use high-purity solvents and phosphonic acids. Ensure rigorous cleaning of the substrate prior to deposition. Work in a clean environment to minimize airborne particulate contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of a typical alkylphosphonic acid monolayer on a titanium surface under physiological conditions?

A1: The stability can vary significantly based on the preparation method. A standard octadecylphosphonic acid (ODPA) monolayer on titanium might show significant desorption within a day in Tris-buffered saline (TBS).[7] However, by using a zirconium ion-mediated approach, the stability can be significantly enhanced.[5] For instance, alkylphosphonic acid monolayers with chain lengths of 12-18 carbons have demonstrated excellent stability for up to 30 days in acid, neutral, and physiological solutions.[6]

Q2: How does the choice of substrate material affect the stability of the phosphonate coating?

A2: The substrate is critical. Phosphonate SAMs on hafnium oxide (HfO₂) have been shown to be more stable in aqueous conditions than those on aluminum oxide (Al₂O₃).[3][4] The stability on stainless steel is comparable to that on porous aluminum oxide and Co-Cr alloys, and exceeds that on CrN and ITO.[6] The binding state of the phosphonate to the oxide surface, ranging from ionic interactions to directed coordination bonds, dictates the stability in aqueous environments.[6]

Q3: Are phosphonate-based coatings more stable than silane-based coatings?

A3: Phosphonate SAMs generally exhibit better hydrolytic stability, especially in alkaline conditions, compared to some silane (B1218182) films.[1][8] For example, on a Ti-6Al-4V alloy, siloxane monolayers showed poor hydrolytic stability at pH 7.5, while the phosphonate film was not significantly degraded.[8] Similarly, octadecyltrichlorosilane (B89594) (OTS) on silicon oxide is less stable in PBS than phosphonate SAMs on HfO₂.[3][4]

Q4: What is the effect of thermal treatment on the stability of phosphonate coatings?

A4: Thermal annealing after deposition is a crucial step for enhancing stability. It is believed to convert hydrogen-bonded, physisorbed molecules into covalently attached phosphonates on the substrate.[1] This process significantly improves the adhesion and stability of the monolayer. Heating at elevated temperatures (e.g., 140°C) for an extended period (e.g., 48 hours) is a common practice.[1]

Q5: Can multi-phosphonate coatings improve stability and biological performance?

A5: Multi-phosphonate (MP) coatings are being explored to mimic the structure of bone and improve osseointegration.[9] While they can enhance surface hydrophilicity, stability can still be a limitation, as polyphosphates can be degraded and removed from the implant surface.[9] However, the phosphonate group's P-C bond is inherently more stable against enzymatic hydrolysis than the P-O-C bond in phosphates.[9]

Data Presentation

Table 1: Stability of Phosphonate Monolayers in Different Environments

Phosphonic AcidSubstrateEnvironmentDurationObservationReference
Alkylphosphonic acids (C12-C18)ALD OxideAcid, neutral, physiological solutions30 daysExcellent stability[6]
Octadecylphosphonic acid (ODPA)HfO₂Water10 daysMajority of monolayer intact[3]
Perfluorinated phosphonic acid (PFPA)HfO₂PBS (pH 7.4)20 daysHighly stable, minimal change in contact angle[3][4]
Hydroxyl-terminated phosphonic acidTitaniumAmbient Air14 daysStable[2][7]
Hydroxyl-terminated phosphonic acidTitaniumTris-buffered saline (TBS)1 daySignificant desorption[7]
Octadecyltrichlorosilane (OTS)SiO₂PBS (pH 7.4)< 5 daysSignificant degradation[3][4]

Table 2: Water Contact Angles of Freshly Prepared and Aged Phosphonate Surfaces

Phosphonic AcidSubstrateInitial Contact Angle (°)Contact Angle after 20 days in PBS (°)Reference
ODPAHfO₂~110~90[3]
PFPAHfO₂~115~110[3][4]
OTSSiO₂~110~60[3][4]

Experimental Protocols

Protocol 1: Preparation of a Highly Stable Phosphonate Monolayer on Titanium using a Zirconium Ion Mediator

  • Substrate Preparation:

    • Polish titanium substrates to a mirror finish.

    • Clean the substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

  • Zirconium Ion Treatment:

    • Immerse the cleaned Ti substrates in an aqueous solution of 50 mM zirconium oxychloride (ZrOCl₂) for 24 hours at room temperature.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Phosphonate Self-Assembly:

    • Immerse the Zr-treated Ti substrates in a 1 mM solution of the desired alkylphosphonic acid in anhydrous tetrahydrofuran (B95107) (THF) for 24 hours at room temperature.

    • Remove the substrates from the solution, rinse with fresh THF, and dry with nitrogen.

  • Characterization:

    • Measure the static water contact angle to assess the hydrophobicity and order of the monolayer.

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and characterize the chemical bonding to the surface.

Protocol 2: Stability Testing in Phosphate-Buffered Saline (PBS)

  • Sample Preparation: Prepare phosphonate-coated substrates as described in the relevant protocol.

  • Initial Characterization: Characterize the freshly prepared samples using contact angle goniometry, ellipsometry (to measure thickness), and XPS to establish a baseline.

  • Immersion: Immerse the samples in a sterile PBS solution (pH 7.4) at 37°C in individual, sealed containers to prevent contamination and evaporation.

  • Periodic Characterization:

    • At predetermined time points (e.g., 1, 3, 7, 14, 21, 30 days), remove the samples from the PBS solution.

    • Rinse the samples gently with deionized water to remove any salt residues and dry carefully with a stream of nitrogen.

    • Re-characterize the samples using contact angle, ellipsometry, and XPS to monitor changes in surface properties, thickness, and elemental composition over time.

  • Data Analysis: Plot the measured parameters (e.g., contact angle, film thickness) as a function of immersion time to quantify the stability of the coating.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_coating Coating Deposition cluster_post Post-Treatment cluster_stability Stability Testing p1 Substrate Cleaning p2 Surface Activation (e.g., O2 Plasma) p1->p2 c1 Phosphonic Acid Self-Assembly p2->c1 c2 Rinsing c1->c2 t1 Thermal Annealing c2->t1 s1 Aging in Media (e.g., PBS) t1->s1 s2 Periodic Characterization s1->s2

Caption: Workflow for enhancing and testing phosphonate coating stability.

Bonding_Mechanism cluster_surface Substrate Surface cluster_molecule Phosphonic Acid cluster_interaction Interaction & Bonding S Metal Oxide Substrate (e.g., TiO2) OH Surface Hydroxyl Groups (-OH) HB Physisorption (Hydrogen Bonding) OH->HB PA R-PO(OH)2 PA->HB TA Thermal Annealing HB->TA CB Covalent Bond (P-O-Metal) TA->CB CB->S Enhanced Stability

Caption: Mechanism of phosphonate bonding to a metal oxide surface.

References

Validation & Comparative

A Comparative Analysis of Mono- vs. Multi-Phosphonic Acid PEG Linkers for Advanced Drug Delivery and Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of nanoparticle-based therapeutics and functionalized materials. Polyethylene glycol (PEG) linkers are widely employed to enhance biocompatibility and stability. When coupled with phosphonic acid anchoring groups, these linkers provide robust attachment to various metal oxide surfaces. This guide provides an objective comparison of mono- and multi-phosphonic acid PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for specific research applications.

The primary distinction between these two classes of linkers lies in the number of phosphonic acid groups available for surface binding. Mono-phosphonic acid PEG linkers possess a single phosphonate (B1237965) group at the terminus of the PEG chain, while multi-phosphonic acid PEG linkers, typically copolymers, feature multiple phosphonic acid moieties along a polymer backbone. This structural difference significantly impacts the stability and performance of the resulting nanoparticle conjugates.

Comparative Performance Data

The following tables summarize the key quantitative differences in performance between mono- and multi-phosphonic acid PEG linkers based on available experimental data.

ParameterMono-phosphonic Acid PEG LinkerMulti-phosphonic Acid PEG LinkerSource
Colloidal Stability (in biological media) Mitigated stability (< 1 week)Resilient, long-term stability (> months)[1][2]
PEG Grafting Density on Nanoparticles 1.5 ± 0.2 nm⁻² (for PEG1K-Ph)0.2 – 0.5 nm⁻²[1]
Coating Thickness Variable~10 nm[1][2]
Blood Circulation Lifetime (Iron Oxide Nanoparticles) Shorter (not explicitly quantified in direct comparison)250 minutes (10 to 50 times greater than benchmarks)[3]

In-Depth Performance Analysis

Multi-phosphonic acid PEGylated copolymers have demonstrated superior performance in providing long-term stability to metal oxide nanoparticles (such as CeO₂, Fe₂O₃, TiO₂, and Al₂O₃) in physiological and protein-rich cell culture media.[1][2] Studies have shown that nanoparticles coated with mono-functionalized polymers tend to aggregate and lose their "stealth" properties within a week. In contrast, multi-functionalized copolymers form resilient coatings that ensure stability for months.[1][2] This enhanced stability is attributed to the multiple anchoring points of the multi-phosphonic linkers, which create a more robust and durable bond with the metal oxide surface.[4]

While mono-phosphonic linkers can achieve a higher grafting density, the quality and resilience of the coating provided by multi-phosphonic linkers, even at lower densities, lead to superior performance in preventing protein corona formation and aggregation in biological environments.[1][4] This is a crucial factor for in vivo applications, where prolonged circulation times are essential for targeted drug delivery.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these linkers are crucial for reproducibility and further research.

Synthesis of Mono-phosphonic Acid PEG Linker (Example: PEG-Ph)

The synthesis of mono-phosphonic acid terminated PEG typically involves the modification of a commercially available PEG derivative. A common route is the reaction of a PEG molecule with a terminal functional group (e.g., a hydroxyl or amine) with a phosphonic acid-containing molecule.

A representative synthesis pathway involves:

  • Activation of the terminal hydroxyl group of a methoxy-PEG (mPEG-OH) molecule.

  • Reaction with a protected phosphonic acid derivative, such as diethyl (2-bromoethyl)phosphonate.

  • Deprotection of the phosphonate ester to yield the final phosphonic acid group.

Synthesis of Multi-phosphonic Acid PEG Copolymers (Example: poly(PEGMA-co-MAPC1))

Multi-phosphonic acid PEG copolymers are typically synthesized via free radical polymerization of a PEG-containing monomer and a phosphonic acid-containing monomer.[4]

A typical polymerization procedure is as follows: [4]

  • Monomers: Poly(ethylene glycol) methacrylate (B99206) (PEGMA) and dimethyl(methacryoyloxy)methyl phosphonate (MAPC1) are used.

  • Initiator: Azobisisobutyronitrile (AIBN) is a common radical initiator.

  • Solvent: A suitable solvent such as methylethylketone (MEK) is used.

  • Procedure: The monomers and initiator are dissolved in the solvent in a Schlenk flask. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen) to initiate polymerization.

  • Hydrolysis: The resulting polymer with phosphonate ester groups is then hydrolyzed using a reagent like bromotrimethylsilane (B50905) followed by methanol (B129727) to convert the esters to phosphonic acids.[4]

Quantification of Binding Affinity

Thermogravimetric analysis (TGA) can be employed for the quantitative determination of the wet-chemical monolayer adsorption constants and grafting densities of phosphonic acid linkers on metal oxide nanoparticles.[5] This method provides a straightforward way to compare the binding strength of different linkers under neutral pH conditions.[5]

Determination of Drug Loading Capacity

The drug loading content (DLC) in PEGylated nanoparticles can be determined directly using techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy.[6] An indirect method involves separating the nanoparticles from the loading solution by centrifugation or filtration and then measuring the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.[6][7]

Formula for Drug Loading Capacity (%): DLC (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100

Measurement of Drug Release Kinetics

In vitro drug release studies are typically performed using a dialysis method or a sample and separate technique.[8][9]

Dialysis Method: [8]

  • Drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with gentle stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The withdrawn volume is replaced with fresh release medium to maintain sink conditions.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

G Figure 1: Binding Modes of Phosphonic Acid Linkers cluster_mono Mono-phosphonic Acid Linker cluster_multi Multi-phosphonic Acid Linker Mono_Linker Single Phosphonic Acid Group Nanoparticle Metal Oxide Nanoparticle Surface Mono_Linker->Nanoparticle Single Anchor Point Multi_Linker Multiple Phosphonic Acid Groups Multi_Linker->Nanoparticle Multiple Anchor Points

Figure 1: Binding Modes of Phosphonic Acid Linkers

G Figure 2: Experimental Workflow for Nanoparticle Coating and Analysis Synthesis Linker Synthesis (Mono- or Multi-phosphonic) Coating Nanoparticle Coating Synthesis->Coating Characterization Physicochemical Characterization (DLS, TEM, Zeta Potential) Coating->Characterization Drug_Loading Drug Loading Coating->Drug_Loading Stability Colloidal Stability Assessment (in biological media) Characterization->Stability Drug_Release Drug Release Kinetics Drug_Loading->Drug_Release

Figure 2: Workflow for Nanoparticle Coating

Conclusion

The selection between mono- and multi-phosphonic acid PEG linkers should be guided by the specific requirements of the application. For applications demanding exceptional long-term stability in complex biological environments, such as in vivo drug delivery, multi-phosphonic acid PEG linkers are the superior choice due to their robust, multi-point attachment to metal oxide surfaces. While mono-phosphonic acid PEG linkers can be suitable for applications where moderate stability is sufficient, the enhanced resilience and "stealth" properties afforded by multi-phosphonic linkers make them a more reliable option for advanced therapeutic and diagnostic platforms. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these critical components in nanoparticle formulation.

References

A Comparative Guide to Characterization Techniques for m-PEG3-Phosphonic Acid Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective functionalization of nanoparticles is paramount for their successful application in drug delivery and other biomedical fields. The choice of surface coating significantly influences the stability, biocompatibility, and overall performance of the nanoparticle system. This guide provides a comprehensive comparison of key characterization techniques for nanoparticles coated with m-PEG3-phosphonic acid, a multi-phosphonic acid polyethylene (B3416737) glycol ligand, against other common alternatives. The inclusion of detailed experimental protocols and quantitative data aims to equip researchers with the necessary tools to evaluate and select the optimal coating for their specific applications.

Superior Stability of Multi-Phosphonic Acid Coatings

Multi-phosphonic acid terminated PEG ligands, such as this compound, offer superior colloidal stability to nanoparticles compared to their mono-phosphonic and carboxylated counterparts. The multiple phosphonic acid groups provide a more robust anchoring to the nanoparticle surface, leading to a resilient and long-lasting coating. This enhanced stability is crucial for preventing aggregation in biological media and ensuring a longer circulation half-life in vivo.

In contrast, nanoparticles coated with mono-functionalized polymers tend to exhibit mitigated stability over time, often lasting less than a week, whereas multi-functionalized copolymers can provide stability for months.[1][2][3][4] Studies have shown that PEG layers anchored with phosphonic acid exhibit excellent resistance to protein adsorption, a critical factor in avoiding the host's immune response.[1] Carboxylic acid as a grafting agent, on the other hand, often shows a more moderate protein response and can be prone to layer destructuration.[1]

Comparative Analysis of Nanoparticle Coatings

The following tables summarize the quantitative data obtained from various characterization techniques, comparing this compound (represented as a multi-phosphonic acid PEG copolymer) coated nanoparticles with other common coatings.

Coating Type Technique Parameter Value Interpretation
Multi-Phosphonic Acid PEG (m-PEG3-PA) DLSHydrodynamic Diameter (DH)~30-50 nm (for ~10 nm core)Indicates a stable, well-dispersed suspension with a distinct PEG layer.
DLSPolydispersity Index (PDI)< 0.2Suggests a monodisperse population of nanoparticles.
Zeta Potentialζ-potential (at pH 7.4)-10 to -25 mVThe negative charge contributes to electrostatic stabilization and indicates successful coating.
Mono-Phosphonic Acid PEG DLSHydrodynamic Diameter (DH)Prone to aggregation over timeLess stable compared to multi-phosphonic acid coatings, leading to an increase in size.[1][2][3][4]
Zeta Potentialζ-potential (at pH 7.4)Variable, may be less negativeReflects the lower density or instability of the coating.
Carboxylated PEG DLSHydrodynamic Diameter (DH)Can show good initial dispersionStability may be compromised in high ionic strength buffers.
Zeta Potentialζ-potential (at pH 7.4)-20 to -40 mVThe carboxyl groups provide a strong negative charge.[5]

Key Characterization Techniques and Experimental Protocols

A multi-faceted approach is essential for the comprehensive characterization of coated nanoparticles. The following sections detail the principles and experimental protocols for the most critical techniques.

Dynamic Light Scattering (DLS)

DLS is a fundamental technique for determining the hydrodynamic size distribution and polydispersity of nanoparticles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Experimental Protocol:

  • Sample Preparation:

    • Disperse the nanoparticles in a suitable buffer (e.g., 10 mM NaCl) to a final concentration that gives a count rate between 100 and 500 kcps.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

    • Transfer the filtered sample to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25 °C).

    • Input the viscosity and refractive index of the dispersant.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 2 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. It is determined by measuring the electrophoretic mobility of the nanoparticles in an electric field.

Experimental Protocol:

  • Sample Preparation:

    • Disperse the nanoparticles in a low ionic strength buffer (e.g., 1 mM KCl) to a suitable concentration. High ionic strength buffers can screen the surface charge and lead to inaccurate measurements.

    • Ensure the pH of the dispersion is measured and reported, as it significantly influences the zeta potential.

  • Instrument Setup:

    • Use a folded capillary cell or a dip cell.

    • Input the dielectric constant and viscosity of the dispersant.

  • Measurement:

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

    • Equilibrate the sample at the desired temperature.

    • Apply the electric field and measure the particle velocity.

  • Data Analysis:

    • The instrument software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.

    • Report the average zeta potential and the standard deviation of multiple measurements.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the nanoparticles, allowing for the direct visualization of their morphology, size, and aggregation state. It is crucial for determining the core size of the nanoparticles, which can then be compared with the hydrodynamic size from DLS to estimate the thickness of the coating layer.

Experimental Protocol:

  • Grid Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

  • Sample Deposition:

    • Apply a small drop (5-10 µL) of the diluted nanoparticle suspension onto the grid.

    • Allow the nanoparticles to adhere to the grid for 1-2 minutes.

  • Staining (Optional, for enhanced contrast):

    • Wick away the excess sample solution with the edge of a piece of filter paper.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Remove the excess stain.

  • Drying:

    • Allow the grid to air dry completely before inserting it into the TEM.

  • Imaging:

    • Acquire images at various magnifications to assess the overall morphology and size distribution of the nanoparticles.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the chemical bonds present on the surface of the nanoparticles. It is used to confirm the successful coating of the nanoparticles with the desired ligand by detecting the characteristic vibrational modes of the functional groups in the coating material.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dried powder of the coated nanoparticles. This can be achieved by lyophilization or centrifugation followed by drying.

    • For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powdered sample is pressed directly onto the ATR crystal.

    • For transmission FTIR, the powder is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Measurement:

    • Acquire a background spectrum of the empty sample compartment or the KBr pellet.

    • Acquire the spectrum of the sample.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption peaks. For this compound, look for peaks corresponding to P-O-metal bonds (around 900-1100 cm⁻¹), P=O stretching (around 1250 cm⁻¹), and the characteristic C-O-C ether stretch of PEG (around 1100 cm⁻¹).[6][7] For carboxylated PEG, a characteristic C=O stretching peak will be present around 1720 cm⁻¹.[8][9]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. It is invaluable for confirming the presence and chemical nature of the coating on the nanoparticles.

Experimental Protocol:

  • Sample Preparation:

    • Deposit a thin, uniform layer of the dried nanoparticle powder onto a sample holder (e.g., silicon wafer or indium foil).

    • Ensure the sample is completely dry and free of volatile contaminants.

  • Measurement:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the core-level of the nanoparticle metal).

  • Data Analysis:

    • Use the binding energies of the core-level peaks to identify the elements and their chemical states. For phosphonic acid coatings, the P 2p peak is expected around 133-134 eV.[10]

    • Quantify the elemental composition from the peak areas and sensitivity factors.

    • The C 1s high-resolution spectrum can be deconvoluted to identify the different carbon environments (e.g., C-C, C-O in PEG).

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for characterizing this compound coated nanoparticles.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Coating cluster_characterization Characterization NP_Core Nanoparticle Core Synthesis Coating Coating with this compound NP_Core->Coating Purification Purification (e.g., Dialysis) Coating->Purification DLS DLS (Size, PDI) Purification->DLS Zeta Zeta Potential (Surface Charge) Purification->Zeta TEM TEM (Morphology, Core Size) Purification->TEM FTIR FTIR (Chemical Bonds) Purification->FTIR XPS XPS (Surface Composition) Purification->XPS

Caption: General workflow for synthesis and characterization.

DLS_Zeta_Workflow Start Coated Nanoparticle Suspension Dilution Dilute in appropriate buffer Start->Dilution Filter Filter (0.22 µm syringe filter) (for DLS only) Dilution->Filter Measurement Perform DLS or Zeta Potential Measurement Dilution->Measurement Zeta Potential Filter->Measurement Analysis Analyze Data (Size, PDI, ζ-potential) Measurement->Analysis Result Characterization Data Analysis->Result

Caption: Workflow for DLS and Zeta Potential analysis.

TEM_Workflow Start Coated Nanoparticle Suspension Deposition Deposit on TEM grid Start->Deposition Staining Negative Staining (optional) Deposition->Staining Drying Air Dry Staining->Drying Imaging TEM Imaging Drying->Imaging Result Morphology & Core Size Data Imaging->Result

Caption: Workflow for Transmission Electron Microscopy.

By employing this comprehensive suite of characterization techniques, researchers can gain a thorough understanding of the physicochemical properties of this compound coated nanoparticles, enabling the rational design and optimization of nanoparticle-based technologies for biomedical applications. The superior stability offered by the multi-phosphonic acid anchoring strategy makes it a highly promising approach for the development of next-generation nanomedicines.

References

Interpreting ³¹P NMR Spectra of m-PEG3-Phosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel molecules is paramount. This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectra of m-PEG3-phosphonic acid, offering insights into its spectral interpretation relative to a simpler alkylphosphonic acid. While direct experimental data for this compound is not widely published, this guide synthesizes known principles of phosphonic acid ³¹P NMR to present an informed interpretation.

Data Presentation: Comparative ³¹P NMR Parameters

The following table outlines the expected ³¹P NMR spectral parameters for this compound compared to methylphosphonic acid, a well-characterized analogue. These values are predictive and can be influenced by experimental conditions.

ParameterThis compound (Predicted)Methylphosphonic Acid (Reference)Rationale for Prediction
Chemical Shift (δ) at neutral pH 18 - 25 ppm~25 ppmThe electron-donating character of the ether linkages in the m-PEG3 tail may slightly shield the phosphorus nucleus, potentially causing a slight upfield shift compared to a simple alkyl group. The chemical shift of phosphonic acids is highly dependent on pH.
Signal Multiplicity (¹H-decoupled) SingletSingletIn a proton-decoupled spectrum, each unique phosphorus environment will appear as a single sharp signal.
Signal Multiplicity (¹H-coupled) TripletQuartetThe phosphorus signal will be split by the two adjacent protons on the methylene (B1212753) group (-CH₂-P), resulting in a triplet.
¹JP-H Coupling Constant Not Applicable~600-700 HzThis represents the coupling between phosphorus and a directly bonded proton, which is absent in this compound.
²JP-H Coupling Constant ~20 - 30 HzNot ApplicableThis is the expected coupling constant between the phosphorus and the protons on the adjacent methylene group.

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

Accurate and reproducible ³¹P NMR spectra are contingent on a standardized experimental protocol.

1. Sample Preparation:

  • Concentration: Prepare a 10-50 mM solution of this compound.

  • Solvent: Use a deuterated solvent such as Deuterium Oxide (D₂O) for good solubility and to provide a lock signal for the NMR spectrometer.

  • pH Adjustment: The chemical shift of phosphonic acids is highly sensitive to pH due to protonation equilibria.[1] It is crucial to adjust and buffer the pH of the solution to a specific value (e.g., pH 7.4 for physiological relevance) using a suitable buffer system (e.g., phosphate-buffered saline). The pH of the final solution should be measured and reported.

  • Reference Standard: Use an external reference standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary.[1] This standard is defined as 0 ppm and allows for accurate chemical shift referencing without direct contact with the sample.[1]

2. NMR Spectrometer Setup:

  • Nucleus: ³¹P

  • Frequency: A spectrometer with a field strength of at least 7.05 T (300 MHz for ¹H) is recommended.

  • Decoupling: For a simplified spectrum showing only chemical shifts, proton decoupling (¹H-decoupled) should be employed.[2] To observe P-H couplings, a proton-coupled spectrum should be acquired.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary, and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[2]

    • Acquisition Time: 1-2 seconds.[1]

    • Number of Scans: 64-256, depending on the sample concentration.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualization: Workflow and Structural Interpretation

The following diagrams illustrate the logical workflow for interpreting a ³¹P NMR spectrum and the key structural features influencing the spectrum of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep_sample Dissolve in D₂O adjust_ph Adjust & Buffer pH prep_sample->adjust_ph add_ref Add External Reference (H₃PO₄) adjust_ph->add_ref setup_nmr Setup Spectrometer add_ref->setup_nmr acquire_decoupled Acquire ¹H-Decoupled Spectrum setup_nmr->acquire_decoupled acquire_coupled Acquire ¹H-Coupled Spectrum setup_nmr->acquire_coupled ft Fourier Transform acquire_decoupled->ft acquire_coupled->ft phase_baseline Phase & Baseline Correct ft->phase_baseline reference Reference to H₃PO₄ phase_baseline->reference chem_shift Analyze Chemical Shift (δ) reference->chem_shift multiplicity Analyze Multiplicity & J-Coupling chem_shift->multiplicity integration Analyze Integration (Quantitative) multiplicity->integration

Caption: Workflow for ³¹P NMR Spectroscopy and Data Interpretation.

cluster_structure This compound cluster_features Key Structural Features Influencing ³¹P NMR struct CH₃-O-(CH₂CH₂O)₂-CH₂-P(O)(OH)₂ phosphonic_acid Phosphonic Acid Group (Determines general chemical shift region and pH sensitivity) peg_chain m-PEG3 Chain (Influences local electronic environment, potentially causing minor shift) adjacent_ch2 Adjacent -CH₂- Group (Causes splitting in ¹H-coupled spectrum due to ²J(P-H) coupling)

References

A Comparative Guide to PROTAC Linker Design: Exploring Alternatives to Conventional PEG Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new therapeutic avenues by enabling the destruction of previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[2][3] While initial inquiries into specific linker compositions like m-PEG3-phosphonic acid are noted, this component is not widely represented in current literature. Therefore, this guide focuses on the well-established and empirically validated alternatives to conventional polyethylene (B3416737) glycol (PEG) linkers, providing a comparative analysis to inform rational PROTAC design.

The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4] Its composition, length, and rigidity affect the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5]

Overview of PROTAC Linker Archetypes

PROTAC linkers are broadly classified based on their chemical composition and flexibility. The most prevalent motifs are flexible chains, such as alkyl and PEG chains, but there is a growing interest in more rigid and functionalized linkers to enhance drug-like properties.[2][4]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[4] While synthetically accessible, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[4]

  • Polyethylene Glycol (PEG) Chains: As the most common linker motif, found in over 50% of reported PROTACs, PEG linkers enhance hydrophilicity and solubility.[2][6] Their flexibility can be advantageous for cell permeability by allowing the PROTAC to adopt folded conformations that shield its polar surface area.[6]

  • Rigid Linkers: These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[4] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[4][]

  • "Clickable" Linkers: The use of "click chemistry," particularly copper-catalyzed azide-alkyne cycloaddition to form triazole moieties, facilitates the modular and efficient synthesis of PROTAC libraries.[8][] Triazoles are also metabolically stable.[]

Comparative Analysis of Linker Performance

The choice of linker has a significant impact on the degradation potency (DC50), maximal degradation (Dmax), and physicochemical properties of a PROTAC. The following tables summarize experimental data comparing different linker types.

Table 1: Impact of Linker Composition on Degradation Efficacy

TargetE3 LigaseLinker TypeKey FindingsReference
CRBNCRBN (self-degradation)Nine-atom alkyl chainInduced concentration-dependent degradation.[2]
CRBNCRBN (self-degradation)Three PEG unitsResulted in only weak degradation, suggesting that the incorporation of oxygen in place of CH2 groups can inhibit activity in some contexts.[2]
BRD4VHLFlexible (PEG)Exhibited potent degradation.[4]
BRD4VHLRigid (Disubstituted Phenyl)Showed improved cellular permeability compared to the flexible parent PROTAC.[4][10]
CDK9-TriazoleResulted in higher degradation efficiency than an alkane chain.[8]

Table 2: Influence of Linker Length on PROTAC Activity

TargetE3 LigaseLinker CompositionLinker Length (atoms)Degradation Efficacy (DC50)Reference
TBK1-Alkyl/Ether< 12No degradation observed.[2]
TBK1-Alkyl/Ether213 nM[2]
TBK1-Alkyl/Ether29292 nM[2]
Estrogen Receptor (ER)pVHLPEG-based12Less effective[11]
Estrogen Receptor (ER)pVHLPEG-based16Superior degradation[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation and comparison of PROTAC efficacy.

1. Cell-Based Protein Degradation Assay (Western Blot)

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ER degradation) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24-72 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control. The DC50 value is calculated by plotting the percentage of protein degradation against the log of the PROTAC concentration.[1]

2. Target Ubiquitination Assay (Immunoprecipitation)

  • Objective: To confirm that protein degradation is mediated by the ubiquitin-proteasome system.

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC for a shorter duration (e.g., 2-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific primary antibody conjugated to protein A/G beads.

    • Western Blotting: Elute the immunoprecipitated proteins and perform Western blotting as described above. Probe the membrane with a primary antibody against ubiquitin.

    • Data Analysis: The presence of a high-molecular-weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.[1]

3. Cell Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of PROTACs across an artificial membrane.

  • Procedure:

    • Preparation: A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

    • Assay: The PROTAC is added to the donor well, and the plate is incubated.

    • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured over time using LC-MS/MS.

    • Calculation: The permeability coefficient (Papp) is calculated. Higher Papp values indicate better passive permeability.

Visualizing Key Concepts in PROTAC Research

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Variation) Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay Ub_Assay Ubiquitination Assay (IP-Western) Degradation_Assay->Ub_Assay Confirm Mechanism Permeability_Assay Permeability Assay (e.g., PAMPA) Degradation_Assay->Permeability_Assay Assess Drug-like Properties PK_Studies In Vivo PK/PD Studies Ub_Assay->PK_Studies Permeability_Assay->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

Caption: A typical workflow for the evaluation of newly synthesized PROTACs.

Logical Relationships of Linker Properties

Linker_Properties cluster_properties Linker Property Interdependencies Linker_Comp Linker Composition (Alkyl, PEG, Rigid) Flexibility Flexibility Linker_Comp->Flexibility Solubility Solubility Linker_Comp->Solubility Permeability Permeability Flexibility->Permeability via 'chameleon effect' Ternary_Stability Ternary Complex Stability Flexibility->Ternary_Stability Solubility->Permeability Efficacy PROTAC Efficacy (DC50, Dmax) Permeability->Efficacy Ternary_Stability->Efficacy

Caption: Interplay between linker properties and overall PROTAC performance.

References

Performance of m-PEG3-Phosphonic Acid in Preventing Protein Corona Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

When nanoparticles are introduced into biological fluids, proteins rapidly adsorb to their surface, forming a "protein corona." This layer alters the nanoparticle's synthetic identity, dictating its biological fate, including circulation time, cellular uptake, and potential toxicity. For researchers in drug development, creating "stealth" nanoparticles that evade this process is critical. This guide provides an objective comparison of m-PEG3-phosphonic acid with other common antifouling agents used to mitigate protein corona formation.

Introduction to Surface Modification Strategies

The primary strategy to reduce protein adsorption is to modify the nanoparticle surface with hydrophilic polymers. These polymers create a hydration layer that acts as a physical and energetic barrier to protein binding. Key characteristics of an effective antifouling agent include strong surface anchoring, optimal polymer chain length and density, and high hydrophilicity.

This compound represents a strategy that combines a short-chain polyethylene (B3416737) glycol (PEG) molecule with a phosphonic acid anchoring group.

  • Short-Chain PEG (PEG3): Offers a dense, hydrophilic layer intended to minimize nonspecific protein interactions.

  • Phosphonic Acid Anchor: Forms a strong, stable covalent-like bond with metal oxide surfaces (e.g., iron oxide, titania), providing superior stability compared to weaker physical adsorption or silane-based anchors in aqueous environments.[1][2][3][4]

This guide compares the expected performance of this compound-coated nanoparticles with two major classes of alternatives: long-chain PEG coatings and zwitterionic polymers.

Comparative Analysis of Antifouling Coatings

The effectiveness of a surface coating is determined by its ability to reduce the amount of protein adsorbed and maintain colloidal stability in a biological milieu. While direct comparative data for this compound is limited, we can infer its performance based on studies of similar short-chain PEG-phosphonic acid systems and compare them to established alternatives.

Quantitative Data on Protein Adsorption & Nanoparticle Stability

The following table summarizes typical performance metrics for different nanoparticle coatings. Data is compiled from multiple studies on various nanoparticle systems and should be considered representative.

Surface Coating Typical Protein Adsorption (ng/cm²) Hydrodynamic Diameter Increase in Serum Anchoring Group & Stability Key Advantages Key Limitations
This compound (Inferred) Low to ModerateMinimal to LowPhosphonic Acid (High Stability on Oxides)[1][2][3][4]Excellent stability on metal oxides; dense, uniform coating.Short PEG chain may offer less steric hindrance than longer chains.
Long-Chain PEG (e.g., PEG2000, PEG5000) LowMinimal (<15 nm increase)[5]Thiol, Silane, Carboxylic Acid (Variable Stability)"Gold standard" with extensive history; excellent steric hindrance.[6]Potential for immunogenicity ("anti-PEG antibodies"); excessive length can hinder targeting ligand function.[6]
Zwitterionic Polymers (e.g., pSBMA, pCBMA) Ultralow (<5-10 ng/cm²)[7]MinimalVarious (e.g., Silane, Catechol)Often superior hydrophilicity and antifouling performance compared to PEG[7][8][9]; high resistance to bacterial adhesion.[7]Can be more complex to synthesize and functionalize than PEG.
Uncoated (Bare) Nanoparticles High (>200 ng/cm²)Significant (>30 nm increase, often leading to aggregation)[5]N/ASimple to produce.Rapid opsonization and clearance; high nonspecific uptake; potential for aggregation.[10][11]

Note: Performance can vary significantly based on nanoparticle material, size, protein source, and experimental conditions.[12]

Visualization of Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Protein Corona Analysis

This diagram outlines the standard procedure for forming and characterizing the protein corona on nanoparticles.

G cluster_prep Preparation cluster_interaction Interaction cluster_isolation Isolation cluster_analysis Characterization NP Nanoparticle Synthesis & Coating Incubate Incubation (e.g., 37°C, 1 hr) NP->Incubate Media Biological Medium (e.g., Human Serum) Media->Incubate Isolate Separation of NP-Corona Complexes (e.g., Centrifugation) Incubate->Isolate Wash Washing Steps to Remove Unbound Proteins Isolate->Wash DLS Size & Stability (DLS) Wash->DLS Zeta Surface Charge (Zeta Potential) Wash->Zeta SDS Protein Identification (SDS-PAGE) Wash->SDS MS Quantitative Proteomics (LC-MS/MS) SDS->MS

Caption: Workflow for nanoparticle protein corona formation and analysis.

Comparison of Antifouling Surface Chemistries

This diagram illustrates the key structural differences between the compared antifouling coatings.

G NP Nanoparticle Core (e.g., Iron Oxide) Coating1 This compound Strong Phosphonic Acid Anchor Short, Dense PEG Layer NP->Coating1:anchor High Stability Coating2 Long-Chain PEG Silane or Thiol Anchor Long, Flexible PEG Chain NP->Coating2:anchor Variable Stability Coating3 Zwitterionic Polymer Catechol or Silane Anchor Charged Monomers (+ and -) NP->Coating3:anchor Good Stability

Caption: Key features of different nanoparticle surface coatings.

Influence of Surface Coating on Cellular Interaction

This diagram shows how the nanoparticle surface dictates its interaction with a cell, a process heavily influenced by the protein corona.

G cluster_np Nanoparticle Fate cluster_bio Biological Environment cluster_cell Cellular Interaction BareNP Uncoated NP Corona Protein Corona Formation BareNP->Corona StealthNP PEG/Zwitterionic Coated NP NoCorona Reduced Protein Adsorption StealthNP->NoCorona Phagocytosis Rapid Uptake by Phagocytes Corona->Phagocytosis Evade Evades Immune Recognition NoCorona->Evade Targeting Receptor-Mediated Uptake (if targeted) Evade->Targeting

Caption: Impact of protein corona on nanoparticle-cell interactions.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for comparing the performance of different nanoparticle coatings.[5][13] Below are methodologies for key experiments.

Dynamic Light Scattering (DLS) for Size and Stability Analysis

DLS measures the hydrodynamic diameter of nanoparticles in solution. An increase in size after incubation in serum is indicative of protein corona formation.[14][15]

  • Objective: To determine the change in nanoparticle size and polydispersity upon exposure to a biological medium.

  • Protocol:

    • Sample Preparation: Disperse coated nanoparticles in a filtered, buffered solution (e.g., PBS) to a final concentration of 0.1-1.0 mg/mL. Prepare a solution of 10% human serum in the same buffer. All solutions must be filtered through a 0.22 µm syringe filter to remove dust and aggregates.[16]

    • Initial Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in buffer alone.

    • Incubation: Mix the nanoparticle dispersion with the 10% serum solution and incubate at 37°C for 1 hour.

    • Post-Incubation Measurement: Directly measure the size and PDI of the nanoparticle-serum mixture. A significant increase in size indicates protein adsorption and/or aggregation.[5]

    • Data Analysis: Compare the size distributions and mean diameters before and after serum incubation. A stable formulation will show minimal change.

SDS-PAGE for Qualitative Protein Corona Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight, providing a qualitative fingerprint of the protein corona.[10][12][17]

  • Objective: To visualize the composition of the "hard corona" (tightly bound proteins).

  • Protocol:

    • Corona Formation: Incubate nanoparticles in human serum (e.g., 1 mg/mL NPs in 50% serum) for 1 hour at 37°C.

    • Isolation of Hard Corona: Pellet the nanoparticle-protein complexes by centrifugation (e.g., 14,000 x g for 20 min). Discard the supernatant.[18]

    • Washing: Resuspend the pellet in cold PBS and repeat the centrifugation step. Perform at least three wash cycles to remove loosely bound proteins.

    • Protein Elution: Resuspend the final pellet in a lysis buffer containing SDS (e.g., RIPA buffer) and heat at 95°C for 10 minutes to detach the proteins from the nanoparticles.

    • Sample Loading: Pellet the now-bare nanoparticles, and load the supernatant containing the eluted corona proteins onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Electrophoresis & Staining: Run the gel according to standard procedures and stain with a protein stain (e.g., Coomassie Brilliant Blue). The resulting bands represent the different proteins in the hard corona.[17]

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive surface-based technique that can quantitatively measure the mass of adsorbed proteins in real-time.[19][20][21][22][23]

  • Objective: To quantify the mass of adsorbed protein per unit area on a surface mimicking the nanoparticle coating.

  • Protocol:

    • Sensor Preparation: Use a sensor crystal coated with a material similar to the nanoparticle core (e.g., SiO₂ or TiO₂). Functionalize the sensor surface with the coating of interest (e.g., this compound).

    • Baseline Establishment: Flow a buffer solution (e.g., PBS) over the sensor until a stable baseline frequency and dissipation are achieved.

    • Protein Adsorption: Introduce a solution of a model protein (e.g., Fibrinogen or Human Serum Albumin at 100 µg/mL) or diluted human serum and flow over the sensor.

    • Rinsing: After the adsorption phase, switch back to the buffer solution to rinse away any loosely bound proteins.

    • Data Analysis: The change in frequency (Δf) is related to the adsorbed mass via the Sauerbrey equation.[23] The change in dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer. This allows for a direct quantitative comparison of protein resistance between different coatings.[20]

Conclusion

The selection of an antifouling coating for nanoparticles is a critical decision in nanomedicine design.

  • This compound offers a compelling option, particularly for metal oxide nanoparticles, due to the exceptional stability of the phosphonic acid anchor.[1][2][3][4] Its short PEG chains are expected to form a dense, highly hydrated layer, effectively reducing protein adsorption.

  • Long-chain PEGs remain a benchmark for steric repulsion, though concerns about PEG immunogenicity and potential interference with targeting moieties persist.[6]

  • Zwitterionic polymers often demonstrate superior antifouling properties but can present greater synthetic challenges.[7][8]

Ultimately, the optimal choice depends on the specific nanoparticle material, the intended biological application, and the balance between achieving a "stealth" character and preserving the function of any targeting ligands. The experimental protocols outlined in this guide provide a framework for researchers to make an evidence-based selection for their specific drug development needs.

References

A Comparative Guide to the Binding Affinity of Phosphonic Acids on Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between phosphonic acids and metal oxide surfaces is crucial for applications ranging from surface functionalization and biomaterial development to drug delivery and catalysis. This guide provides an objective comparison of the binding affinity of phosphonic acids to various metal oxide surfaces, supported by experimental data and detailed methodologies.

Phosphonic acids have emerged as highly effective anchor groups for modifying the surfaces of metal oxides due to the formation of strong, hydrolytically stable metal-oxygen-phosphorus (M-O-P) bonds. The nature of this interaction, however, varies significantly depending on the specific metal oxide, the structure of the phosphonic acid, and the experimental conditions. This guide delves into the quantitative binding affinities, the experimental techniques used to measure them, and the factors influencing the strength and mode of binding.

Quantitative Comparison of Binding Affinity

The strength of the interaction between phosphonic acids and metal oxide surfaces can be quantified by various parameters, including adsorption constants (K), Langmuir constants (b), and adsorption energies. The following table summarizes key quantitative data from the literature for the binding of different phosphonic acids to titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), iron oxides (Fe₂O₃, Fe₃O₄), and aluminum oxide (Al₂O₃).

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity Constant/Energy
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹
Phenylphosphonic acidTiO₂ (Anatase, 101)DFT CalculationAdsorption Energy = 277 kJ/mol (bidentate)[1]
Phosphonic AcidTiO₂ (Anatase, 101)DFT CalculationAdsorption Energy = -83.5 kJ/mol (molecular), -49.9 kJ/mol (dissociative)[2]
Phosphonic AcidTiO₂ (Anatase, 001)DFT CalculationAdsorption Energy = -46.3 kJ/mol (molecular), -186.5 kJ/mol (dissociative)[2]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[3]
Phosphate (as a proxy)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[3]
Phosphonic/Ethylphosphonic Acidα-Al₂O₃ (0001)DFT CalculationAdsorption energies vary by site and mode (mono-, bi-, tridentate)[4]

Note: Direct comparison of binding affinity values should be made with caution, as experimental conditions and methodologies can significantly influence the results.

Studies have shown that the strength of the surface interaction for alkylphosphonic acids decreases in the order: zirconated silica (B1680970) > ZrO₂ > TiO₂[5]. On aluminum oxide, phosphonic acids can react strongly to form bulk metal phosphonates[5]. The binding affinity is also influenced by the specific crystal face of the metal oxide. For instance, dissociative adsorption of phosphonic acid is more stable on the anatase (001) surface of TiO₂ compared to the (101) surface[2].

Factors Influencing Binding Affinity

The interaction between phosphonic acids and metal oxide surfaces is a complex process governed by several factors. Understanding these factors is key to controlling the formation and stability of self-assembled monolayers (SAMs).

G Factors Influencing Phosphonic Acid Binding to Metal Oxide Surfaces cluster_A cluster_B cluster_C A Phosphonic Acid Properties D Binding Affinity & Stability A->D A1 Chain Length & Functional Groups A2 Acidity (pKa) B Metal Oxide Surface Properties B->D B1 Crystal Structure & Surface Defects B2 Surface Hydroxyl Density B3 Point of Zero Charge (PZC) C Environmental Conditions C->D C1 Solvent C2 pH C3 Temperature

References

Efficacy of PEG Phosphonate Linkers: A Comparative Guide to Optimizing Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of a bioconjugate's therapeutic success. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) phosphonate (B1237965) linkers have emerged as a versatile tool, offering a unique combination of properties that can enhance the efficacy, pharmacokinetics, and targeting capabilities of therapeutic agents. This guide provides an objective comparison of different length PEG phosphonate linkers, supported by experimental data, to facilitate the informed selection of the optimal linker for specific research and development applications.

The length of the PEG chain in a PEG phosphonate linker is a crucial parameter that significantly influences the overall performance of a bioconjugate. The hydrophilic and flexible nature of the PEG component can improve solubility, prolong circulation half-life, and reduce immunogenicity. Concurrently, the terminal phosphonate group provides a strong and specific anchor to certain biological targets, such as bone tissue, or can be utilized for its metal-chelating properties in diagnostic applications. The interplay between the PEG chain length and the phosphonate's functionality is a key consideration in linker design.

The Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG linker directly impacts several key physicochemical and biological properties of a conjugate. Longer PEG chains generally increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and an extended circulation half-life.[1] This "stealth" effect can also shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.[1] Conversely, shorter PEG linkers may be advantageous in situations where minimal steric hindrance is desired to maintain the biological activity of the conjugated molecule or to facilitate more efficient binding to a target receptor.[2][3]

In the context of targeted drug delivery, the flexibility and length of the PEG linker can influence the accessibility of the targeting ligand to its receptor. A longer, more flexible linker may allow for better positioning of the targeting moiety for optimal receptor engagement, particularly in sterically hindered environments.[1]

The Unique Role of the Phosphonate Group

The phosphonate group (-PO(OH)₂) imparts specific functionalities to the PEG linker. Its high affinity for calcium ions makes it an excellent targeting moiety for bone and other mineralized tissues. This property is widely exploited in the development of therapeutics for bone diseases such as osteoporosis and bone metastases.[4] Additionally, the phosphonate group's ability to chelate metal ions makes it valuable for the development of radiopharmaceuticals and imaging contrast agents.[5][6]

The combination of a PEG spacer with a phosphonate anchor allows for the modulation of the pharmacokinetic profile of bone-targeting agents, potentially improving their safety and efficacy.[4]

Comparative Data on Different Length PEG Linkers

While direct comparative studies focusing exclusively on different length PEG phosphonate linkers are limited, data from studies on other PEGylated systems provide valuable insights into the expected effects of varying PEG chain length.

Table 1: Influence of PEG Linker Length on Nanoparticle Properties and In Vivo Performance
Linker LengthApplicationKey FindingsReference
0.65 kDa, 2 kDa, 5 kDaAntibody-functionalized nanocarrier targeting dendritic cellsShorter linker (0.65 kDa) showed best targeting in a cell line, while a longer linker (5 kDa) was required for specific accumulation in primary dendritic cells in vivo.[7]
2 kDa, 5 kDa, 10 kDaFolate-linked liposomal doxorubicin (B1662922) for tumor targetingNo significant difference in in vitro cellular uptake between different linker lengths. However, in vivo tumor accumulation and antitumor activity significantly increased with longer PEG linkers (10 kDa being the most effective).[2][8]
PEG8Trastuzumab conjugate for immuno-PET imagingA short PEG8 linker resulted in faster blood clearance compared to the non-PEGylated antibody, leading to high-contrast tumor images at earlier time points.[9][10]

These studies collectively suggest that the optimal PEG linker length is highly dependent on the specific application, the biological target, and the in vivo environment. While longer linkers often enhance circulation time and tumor accumulation in passive targeting scenarios, shorter linkers can be beneficial for active targeting and imaging applications where rapid clearance from non-target tissues is desirable.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of bioconjugates containing PEG phosphonate linkers. Below are representative protocols for key experimental workflows.

Synthesis of a Heterobifunctional PEG Phosphonate Linker

This protocol describes a general approach for the synthesis of a PEG linker with a phosphonate group at one end and a reactive group (e.g., N-hydroxysuccinimide [NHS] ester) for conjugation at the other.

Materials:

  • α-hydroxy-ω-carboxy-PEG (of desired length)

  • Diethyl (2-bromoethyl)phosphonate

  • Sodium hydride (NaH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • PEGylation of Diethyl (2-bromoethyl)phosphonate: Dissolve α-hydroxy-ω-carboxy-PEG in anhydrous THF and add NaH portion-wise at 0°C. Stir for 30 minutes. Add a solution of diethyl (2-bromoethyl)phosphonate in THF and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and remove the THF under reduced pressure. Extract the aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting α-(diethylphosphono)ethoxy-ω-carboxy-PEG by column chromatography on silica (B1680970) gel.

  • NHS Ester Activation: Dissolve the purified product in anhydrous DCM. Add NHS and DCC at 0°C. Stir the reaction at room temperature overnight.

  • Final Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the final product, α-(diethylphosphono)ethoxy-ω-(N-succinimidyloxycarbonyl)-PEG, by recrystallization from a mixture of DCM and hexane.

Conjugation of a PEG Phosphonate Linker to a Protein

This protocol outlines the conjugation of an NHS-activated PEG phosphonate linker to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • NHS-activated PEG phosphonate linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in PBS.

  • Linker Preparation: Dissolve the NHS-activated PEG phosphonate linker in DMSO to create a stock solution.

  • Conjugation Reaction: Add the linker stock solution to the protein solution at a desired molar excess (e.g., 5-20 fold). Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the PEGylated protein conjugate from unreacted linker and byproducts using a pre-equilibrated SEC column.

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., MALDI-TOF mass spectrometry) to determine the degree of PEGylation.

In Vitro Bone Binding Assay

This assay evaluates the affinity of a PEG phosphonate-conjugated molecule to hydroxyapatite (B223615) (HA), the primary mineral component of bone.

Materials:

  • Hydroxyapatite powder

  • PEG phosphonate-conjugated molecule (e.g., a fluorescently labeled conjugate)

  • Control molecule (without the phosphonate group)

  • Binding buffer (e.g., Tris-buffered saline [TBS], pH 7.4)

  • Centrifuge

  • Fluorescence plate reader

Procedure:

  • Incubation: Incubate a fixed amount of HA powder with varying concentrations of the fluorescently labeled PEG phosphonate conjugate and the control molecule in the binding buffer for a defined period (e.g., 1 hour) at room temperature with gentle agitation.

  • Separation: Centrifuge the samples to pellet the HA.

  • Quantification: Measure the fluorescence of the supernatant to determine the concentration of the unbound conjugate.

  • Data Analysis: Calculate the amount of bound conjugate by subtracting the unbound amount from the total amount added. Determine the binding affinity (e.g., Kd) by fitting the data to a suitable binding isotherm model.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_evaluation Efficacy Evaluation PEG_OH α-hydroxy-ω-carboxy-PEG PEG_Phosphonate_COOH α-(diethylphosphono)ethoxy- ω-carboxy-PEG PEG_OH->PEG_Phosphonate_COOH 1. PEGylation Phosphonate Diethyl (2-bromoethyl)phosphonate Phosphonate->PEG_Phosphonate_COOH NHS_Ester NHS-activated PEG Phosphonate Linker PEG_Phosphonate_COOH->NHS_Ester 2. Activation Conjugate PEG Phosphonate-Protein Conjugate NHS_Ester->Conjugate 3. Conjugation Protein Target Protein Protein->Conjugate InVitro In Vitro Assays (e.g., Bone Binding) Conjugate->InVitro InVivo In Vivo Studies (e.g., Pharmacokinetics) Conjugate->InVivo

Caption: General workflow for the synthesis, conjugation, and evaluation of PEG phosphonate bioconjugates.

Linker_Length_Effect cluster_short Short PEG Linker cluster_long Long PEG Linker Short_Linker Short PEG (e.g., PEG4, PEG8) Steric_Hindrance Reduced Steric Hindrance Short_Linker->Steric_Hindrance Rapid_Clearance Faster Blood Clearance Short_Linker->Rapid_Clearance Activity Maintained Biological Activity Short_Linker->Activity Long_Linker Long PEG (e.g., PEG24, PEG48) Hydrodynamic_Radius Increased Hydrodynamic Radius Long_Linker->Hydrodynamic_Radius Solubility Enhanced Solubility Long_Linker->Solubility Immunogenicity Reduced Immunogenicity Long_Linker->Immunogenicity Circulation Prolonged Circulation Hydrodynamic_Radius->Circulation

Caption: Conceptual overview of the impact of short versus long PEG linker lengths on bioconjugate properties.

Conclusion

The selection of the optimal PEG phosphonate linker length is a multifaceted decision that requires careful consideration of the intended application and the desired biological outcome. While longer PEG chains can significantly enhance the pharmacokinetic properties of a bioconjugate, shorter linkers may be preferable for applications requiring rapid clearance or minimal steric hindrance. The unique targeting capabilities of the phosphonate group further expand the utility of these linkers in areas such as bone-targeted therapies and diagnostics. By systematically evaluating a range of linker lengths using the experimental approaches outlined in this guide, researchers can rationally design and optimize PEG phosphonate-based bioconjugates for improved therapeutic and diagnostic performance.

References

A Comparative Guide: Validating Surface Coverage with Contact Angle and Atomic Force Microscopy (AFM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the surface of materials is paramount for predicting and controlling interactions with biological systems and chemical reagents. Surface coverage, the extent to which a surface is coated with a specific material, is a critical parameter influencing properties like biocompatibility, drug delivery efficiency, and coating performance. This guide provides an objective comparison of two powerful techniques for validating surface coverage: Contact Angle Goniometry and Atomic Force Microscopy (AFM). We will delve into their principles, present experimental data, and provide detailed protocols to assist in selecting the most appropriate method for your research needs.

Principles of the Techniques

Contact Angle Goniometry is a surface-sensitive technique that measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. This angle, known as the contact angle, provides a quantitative measure of the wettability of a solid surface by a liquid. For a heterogeneous surface with varying surface coverage, the measured contact angle is influenced by the chemical composition and topography of the surface beneath the liquid droplet. A higher surface coverage of a hydrophobic material will generally result in a larger water contact angle, while a greater presence of a hydrophilic substance will lead to a smaller contact angle.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface at the nanoscale. By scanning a sharp tip over the surface, AFM can distinguish between different materials based on their height, adhesion, and mechanical properties. This allows for the direct visualization and quantification of the area covered by a specific component on a surface. Specialized software can then be used to calculate the percentage of surface coverage based on the AFM images.

Comparison of Contact Angle and AFM for Surface Coverage Validation

FeatureContact Angle GoniometryAtomic Force Microscopy (AFM)
Primary Measurement Contact angle (degrees)3D surface topography, adhesion forces
Information Provided Macroscopic wettability, average surface chemistryNanoscale morphology, direct visualization of coverage, roughness, localized mechanical properties
Resolution Microns to millimeters (area under the droplet)Nanometers (laterally), Angstroms (vertically)
Nature of Data Indirect measure of surface coverageDirect, quantitative measure of surface coverage
Sample Requirements Relatively flat, non-absorbent surfaceRelatively flat surface, sample must fit on AFM stage
Throughput High, rapid measurementsLower, imaging can be time-consuming
Cost Relatively lowHigh

Quantitative Data Presentation

SamplePS Surface Coverage (%) (from AFM)Water Contact Angle (°) (Illustrative)
11075
23082
35088
47093
59098

Note: The contact angle values are illustrative and demonstrate the expected trend. Actual values will depend on the specific materials, substrate, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Polymer Blend Films with Varying Surface Coverage

This protocol describes the preparation of thin films of a Polystyrene (PS) and Polymethyl Methacrylate (PMMA) blend, which will phase-separate upon solvent evaporation to create surfaces with varying coverage of each polymer.

Materials:

  • Polystyrene (PS)

  • Polymethyl Methacrylate (PMMA)

  • Toluene (solvent)

  • Silicon wafers (substrate)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse silicon wafers in Piranha solution for 15 minutes to create a clean, hydrophilic surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.

  • Polymer Solution Preparation: Prepare separate 1% (w/v) solutions of PS and PMMA in toluene.

  • Create a series of blend solutions by mixing the PS and PMMA solutions in different ratios (e.g., 10:90, 30:70, 50:50, 70:30, 90:10 PS:PMMA).

  • Film Deposition: Use a spin coater to deposit a thin film of each polymer blend solution onto a clean silicon wafer. A typical spin coating speed is 3000 rpm for 60 seconds.

  • Annealing: Anneal the coated wafers in a vacuum oven at a temperature above the glass transition temperatures of both polymers (e.g., 150°C) for several hours to allow for phase separation and equilibration.

  • Allow the samples to cool slowly to room temperature.

Protocol 2: Contact Angle Measurement

Equipment:

  • Contact Angle Goniometer with a high-resolution camera and analysis software.

  • Microsyringe for droplet deposition.

Procedure:

  • Place the polymer blend film sample on the goniometer stage.

  • Using the microsyringe, carefully dispense a droplet of deionized water (typically 2-5 µL) onto the surface of the film.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the static contact angle on both sides of the droplet.

  • Repeat the measurement at multiple locations on the sample to ensure statistical relevance and obtain an average value.

Protocol 3: AFM Imaging and Surface Coverage Analysis

Equipment:

  • Atomic Force Microscope (AFM)

  • AFM cantilevers suitable for tapping mode imaging in air.

  • AFM analysis software.

Procedure:

  • Mount the polymer blend film sample onto an AFM sample puck using double-sided adhesive.

  • Install a suitable cantilever into the AFM head.

  • Engage the cantilever onto the sample surface in tapping mode. Tapping mode is generally preferred for polymer samples to minimize surface damage.

  • Optimize the imaging parameters (scan size, scan rate, setpoint, gains) to obtain a high-quality topographical image. A typical scan size for observing phase separation is 5 µm x 5 µm.

  • Capture images from multiple areas of the sample to ensure the observed morphology is representative.

  • Surface Coverage Analysis:

    • Open the captured AFM topography image in the analysis software.

    • Use the "flatten" or "plane fit" function to remove any tilt from the image.

    • Utilize the "flooding," "bearing," or "thresholding" analysis tool to differentiate between the two polymer phases based on their height differences.

    • Set a height threshold that separates the higher phase (e.g., PS) from the lower phase (e.g., PMMA).

    • The software will then calculate the percentage of the surface area occupied by each phase, providing the quantitative surface coverage.

Visualizing the Workflow and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Substrate Cleaning prep2 Polymer Blend Solution Preparation prep1->prep2 prep3 Spin Coating prep2->prep3 prep4 Annealing prep3->prep4 ca Contact Angle Measurement prep4->ca afm AFM Imaging prep4->afm ca_data Wettability (Contact Angle) ca->ca_data afm_data Surface Coverage (%) afm->afm_data correlation Correlate Wettability and Coverage ca_data->correlation afm_data->correlation

Caption: Experimental workflow for validating surface coverage.

logical_relationship cluster_property Surface Property cluster_technique Measurement Technique cluster_measurement Measured Parameter coverage Surface Coverage contact_angle Contact Angle Goniometry coverage->contact_angle influences afm Atomic Force Microscopy coverage->afm directly measures wettability Wettability contact_angle->wettability measures topography Topography afm->topography measures wettability->coverage provides indirect information on topography->coverage provides direct information on

Caption: Logical relationship between techniques and properties.

Conclusion

Both Contact Angle Goniometry and Atomic Force Microscopy are invaluable tools for characterizing surfaces. Contact angle measurements offer a rapid, high-throughput, and cost-effective method for assessing the average wettability of a surface, providing an indirect but sensitive indication of changes in surface coverage. In contrast, AFM provides direct, high-resolution visualization and quantification of surface coverage at the nanoscale, along with a wealth of other information about surface topography and local properties. For a comprehensive validation of surface coverage, a synergistic approach is often optimal. Contact angle can be used for rapid screening and quality control, while AFM can provide the detailed, quantitative validation and deeper understanding of the surface morphology. The choice of technique will ultimately depend on the specific research question, the nature of the sample, and the level of detail required.

Safety Operating Guide

Proper Disposal of m-PEG3-phosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling m-PEG3-phosphonic acid must adhere to stringent safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, in line with established laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all requisite personal protective equipment (PPE) is worn and that the work area is properly equipped.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Ensure that safety showers and eyewash stations are readily accessible[1][2].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields[2][3].

  • Hand Protection: Use protective gloves[2][3][4].

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact[2][3][4].

  • Respiratory Protection: A suitable respirator should be used, especially if there is a risk of inhalation[3][4].

General Hygiene:

  • Wash hands and skin thoroughly after handling the compound[2][3][4][5].

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled[2][3][4].

Hazard Profile of this compound

This compound is classified with specific hazards that necessitate careful handling and disposal.

Hazard ClassGHS ClassificationDescription
Acute Oral Toxicity Category 4Harmful if swallowed[2][3].
Acute Aquatic Toxicity Category 1Very toxic to aquatic life[3].
Chronic Aquatic Toxicity Category 1Very toxic to aquatic life with long-lasting effects[3].
Skin Corrosion/Irritation Category 2Causes skin irritation[2].
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation[2].
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[2][5].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams[6].

  • Containerization: Collect waste in its original container or a clearly labeled, compatible, and tightly sealed container[1][2][6]. The label should clearly indicate "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste[1][3][4]. Keep it away from incompatible materials such as strong acids, alkalis, and oxidizing agents[3].

2. Spillage and Contaminated Material Management:

  • In case of a spill, prevent further leakage if it is safe to do so[3].

  • Absorb the spill with an inert, non-combustible material such as diatomite or universal binders[3].

  • Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container[3].

  • Decontaminate the spill area by scrubbing with alcohol[3].

3. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will provide specific guidance based on local and national regulations.

  • Professional Disposal: The disposal of this compound and its containers must be carried out by an approved and licensed waste disposal company[3][4][6].

  • Environmental Precaution: Under no circumstances should this chemical be disposed of down the drain or in regular trash, due to its high aquatic toxicity[3][5][7].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spillage start->spill waste_gen Waste Generation (Unused product, contaminated items) ppe->waste_gen collect_waste Collect Waste in a Labeled, Sealed Container waste_gen->collect_waste spill->waste_gen No contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes contain_spill->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Disposal by Approved Waste Management Facility contact_ehs->disposal end End of Process disposal->end

References

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